4-Ethoxy-4'-hydroxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUMZAYQJUCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476222 | |
| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127972-27-4 | |
| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Significance
An In-depth Technical Guide to 4-Ethoxy-4'-hydroxybiphenyl for Advanced Research
This guide provides an in-depth technical overview of this compound (CAS No. 127972-27-4), tailored for researchers, scientists, and professionals in drug development. The content moves beyond simple data recitation to explain the underlying scientific principles and practical considerations essential for its application in a laboratory setting.
This compound is a derivative of the biphenyl scaffold, a privileged structure in medicinal chemistry due to its rigid conformation, which can facilitate precise interactions with biological targets. Its structural similarity to 4-hydroxybiphenyl, a known modulator of nuclear receptors, suggests its potential as a valuable compound for further investigation.[1]
-
Chemical Name: this compound[2]
The introduction of an ethoxy group in place of a hydroxyl group on one of the phenyl rings significantly alters the molecule's physicochemical properties. This modification increases lipophilicity and can influence metabolic stability by blocking a potential site of glucuronidation or sulfation, which are common metabolic pathways for phenolic compounds.[4]
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Profile
The rational application of any compound in research necessitates a thorough understanding of its physical properties. These parameters influence everything from solvent selection for synthesis and purification to formulation for biological assays.
| Property | Value | Source |
| CAS Number | 127972-27-4 | [2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [2][3] |
| Molecular Weight | 214.26 | [2][3] |
| Melting Point | 168 °C | [5] |
| Boiling Point (Predicted) | 357.4 ± 25.0 °C | [5] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [5] |
| Appearance | Expected to be a white to off-white solid | [6] |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: Protons on the aromatic rings would appear in the δ 6.8-7.5 ppm range. The ethoxy group would be identifiable by a characteristic triplet (CH₃) around δ 1.4 ppm and a quartet (CH₂) around δ 4.0 ppm. The phenolic proton (-OH) would present as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: Aromatic carbons would resonate in the δ 115-160 ppm region. The signals for the ethoxy group's carbons would be found upfield (CH₂ ~63 ppm, CH₃ ~15 ppm).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 214.26, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the phenolic group. C-O stretching for the ether and phenol would appear in the 1200-1300 cm⁻¹ range.
Synthesis and Purification Protocol
A reliable synthesis of this compound can be achieved via a selective mono-O-ethylation of 4,4'-dihydroxybiphenyl. The Williamson ether synthesis is a suitable and well-established method for this transformation. The primary challenge is to control the reaction to favor the mono-ethylated product over the di-ethylated byproduct.
Causality of Experimental Design:
-
Starting Material: 4,4'-Dihydroxybiphenyl (CAS 92-88-6) is commercially available and provides the core biphenyl structure.
-
Stoichiometry: Using a slight excess of the diol relative to the base and ethylating agent kinetically favors mono-alkylation. A 1:0.9:0.9 molar ratio of diol:base:ethylating agent is a rational starting point to minimize the formation of the di-ether.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenol but is less harsh than hydroxides, reducing the risk of side reactions.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it readily dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.
-
Purification: Column chromatography is essential to separate the desired mono-ether from unreacted starting material, the di-ether byproduct, and other impurities. The polarity difference between the diol (most polar), the mono-ether (intermediate), and the di-ether (least polar) allows for effective separation.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material. Add finely ground potassium carbonate (0.9 eq).
-
Ethylating Agent: Add ethyl iodide (or diethyl sulfate) (0.9 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.
-
Workup: After cooling, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the products.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery
While specific applications of this compound are not extensively documented, its structure allows for informed hypotheses regarding its potential utility. The parent molecule, 4-hydroxybiphenyl, is known to interact with the estrogen receptor (ER) and androgen receptor (AR).[1] Therefore, the ethoxy derivative is a prime candidate for screening against these and other nuclear receptors.
Hypothetical Application: Screening for Estrogen Receptor Alpha (ERα) Binding
The compound can be evaluated as a potential selective estrogen receptor modulator (SERM). Biophysical techniques like Surface Plasmon Resonance (SPR) are ideal for initial hit identification and characterization, providing real-time, label-free kinetic data.[7]
Rationale for SPR Experiment:
-
Objective: To determine if this compound binds to the ligand-binding domain (LBD) of ERα and to quantify the binding affinity (KD) and kinetics (ka, kd).
-
Immobilization: Recombinant ERα-LBD is immobilized on a sensor chip surface. This creates a stable target for analyzing interactions.
-
Analyte: The compound is prepared in a series of concentrations and flowed over the sensor surface.
-
Data Output: Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU). This data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Step-by-Step SPR Protocol
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Ligand Immobilization: Inject purified recombinant ERα-LBD over the activated surface to achieve an immobilization level of ~10,000 RU. Deactivate remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Analysis: Inject the compound dilutions over the immobilized ERα-LBD surface, starting with the lowest concentration. Include buffer-only injections for double referencing.
-
Regeneration: After each analyte injection, inject a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and affinity (KD).
Caption: A typical biophysical screening workflow using Surface Plasmon Resonance.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds provides a strong basis for safe handling protocols.[8][9][10]
-
Hazard Classification: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard.[8] It may cause skin and eye irritation. It is also noted as being toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE):
-
Handling:
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8][9]
-
Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[8][10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
-
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a biphenyl derivative with significant potential as a research tool and building block in medicinal chemistry. Its synthesis is straightforward, and its structure suggests a likely interaction with nuclear receptors, making it a compelling candidate for screening in drug discovery programs targeting endocrine pathways. Proper understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to the Chemical Properties of 4-Ethoxy-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-4'-hydroxybiphenyl is a biphenyl derivative of significant interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a biphenyl core with ethoxy and hydroxyl substitutions at the para positions, imparts a unique combination of properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data is available, other properties can be inferred from related compounds.
| Property | Value | Source/Reference |
| CAS Number | 127972-27-4 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Boiling Point | 357.4 °C at 760 mmHg | [2] |
| Density | 1.106 g/cm³ | [2] |
| Melting Point | Estimated: 170-185 °C | Inferred from[3] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | Inferred from related compounds |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
Synthesis and Reactivity
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This method involves the reaction of the monosodium salt of 4,4'-dihydroxybiphenyl with an ethylating agent.
Proposed Synthetic Workflow: Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask, dissolve 4,4'-dihydroxybiphenyl in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).
-
Add one equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C to form the monosodium salt. The reaction is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or a clear solution is formed.
-
Ethylation: To the resulting solution, add one equivalent of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the ethoxy group, and the hydroxyl proton. The aromatic protons will appear as a set of doublets and triplets in the range of δ 6.8-7.5 ppm. The ethoxy group will exhibit a triplet at approximately δ 1.4 ppm (CH₃) and a quartet at around δ 4.0 ppm (OCH₂). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the two carbons of the ethoxy group. The carbon attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[4]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[4]
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[4]
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether and phenol): Strong absorptions in the 1000-1300 cm⁻¹ range.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would involve the loss of an ethyl group ([M-29]⁺) and subsequent loss of carbon monoxide from the phenoxy cation.
Applications in Drug Development
Biphenyl derivatives are prevalent in medicinal chemistry due to their rigid scaffold, which can effectively orient functional groups for optimal interaction with biological targets.
Potential Estrogenic Activity
Substituted 4-hydroxybiphenyls have been shown to possess estrogenic activity.[6][7] The structural similarity of this compound to known estrogen receptor modulators suggests that it may also interact with estrogen receptors (ERs). The phenolic hydroxyl group is a key pharmacophoric feature for ER binding. Further investigation into its binding affinity for ERα and ERβ and its functional activity (agonist or antagonist) is warranted.
Caption: Potential mechanism of estrogen receptor modulation.
Precursor for Liquid Crystals
The rigid, rod-like structure of biphenyl derivatives makes them excellent precursors for the synthesis of liquid crystals.[8][9] The presence of the terminal hydroxyl group in this compound allows for further chemical modification to introduce mesogenic properties, which are essential for applications in display technologies.
Safety and Handling
Substituted biphenyls should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[10][11][12][13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its synthesis via established methods like the Williamson ether synthesis is straightforward. While a complete experimental characterization is still needed, its predicted properties, based on closely related analogs, provide a solid foundation for its use in research and development. Further studies to elucidate its specific biological activities and material properties are encouraged to fully realize its potential.
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4-Ethoxy-4'-hydroxybiphenyl synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Authored by a Senior Application Scientist
Abstract
This compound is an asymmetrically substituted biaryl compound with significant potential in the development of liquid crystals, advanced polymers, and as an intermediate in the pharmaceutical industry. Its synthesis presents a unique challenge: the precise installation of two different functional groups, a hydroxyl and an ethoxy group, at the para positions of a biphenyl core. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, focusing on the underlying chemical principles, strategic considerations, and detailed experimental protocols. We will dissect two robust and widely adopted strategies: the Suzuki-Miyaura cross-coupling for direct asymmetric biaryl formation and the Williamson ether synthesis for post-coupling functionalization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the synthesis of this compound, grounded in scientific integrity and practical, field-proven insights.
Strategic Overview: A Retrosynthetic Approach
The synthesis of an asymmetrically substituted molecule like this compound requires careful planning. A retrosynthetic analysis reveals two primary logical disconnections of the target molecule, leading to two distinct and viable synthetic strategies.
-
Strategy A: Post-Coupling Etherification. This approach involves first constructing the core 4,4'-dihydroxybiphenyl scaffold and then selectively functionalizing one of the hydroxyl groups into an ethoxy ether. The key challenge here is achieving mono-etherification while avoiding the formation of the di-ethoxy byproduct.
-
Strategy B: Asymmetric Cross-Coupling. This modern and highly efficient strategy involves the direct coupling of two differently functionalized aromatic rings—one bearing an ethoxy group and the other a hydroxyl (or protected hydroxyl) group. The Suzuki-Miyaura cross-coupling is the preeminent method for this transformation.[1][2][3]
The choice between these strategies depends on factors such as starting material availability, desired scale, and the required purity of the final product.
Caption: Retrosynthetic analysis of this compound.
Pathway I: The Williamson Ether Synthesis Route
The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide.[4] In this pathway, it is applied to a pre-formed biphenyl scaffold.
Principle and Rationale
This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] A phenoxide ion, generated by deprotonating a hydroxyl group with a base, acts as the nucleophile, attacking an electrophilic ethylating agent (like ethyl iodide or diethyl sulfate).
The primary challenge is selectivity. With 4,4'-dihydroxybiphenyl as the starting material, the reaction can produce the desired mono-ether, the undesired di-ether, and unreacted starting material. To favor the mono-substituted product, the key is precise stoichiometric control. By using approximately one equivalent of base and one equivalent of the ethylating agent, the statistical probability of reacting only one of the two equivalent hydroxyl groups is maximized.
Experimental Protocol: Selective Mono-ethylation
This protocol assumes the availability of 4,4'-dihydroxybiphenyl, which can be synthesized via methods such as the alkaline hydrolysis of biphenyl-4-sulfonic acid.[6]
Materials:
-
4,4'-Dihydroxybiphenyl
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Iodide (EtI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4,4'-dihydroxybiphenyl (1.0 equiv.).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add finely powdered anhydrous potassium carbonate (1.1 equiv.). The use of a slight excess of base ensures efficient generation of the phenoxide.
-
Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add ethyl iodide (1.0-1.1 equiv.) dropwise at room temperature. The reaction is typically exothermic; maintain the temperature below 40°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the formation of the product spots (mono- and di-ether).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (a mixture of starting material, mono-ether, and di-ether) must be purified. Flash column chromatography on silica gel using a gradient of hexane/ethyl acetate is the most effective method for separating the components.
Caption: Workflow for the Williamson Ether Synthesis pathway.
Pathway II: The Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C-C bonds, particularly in the construction of biaryl systems.[3] It offers a direct and often higher-yielding route to asymmetrically substituted biphenyls.
Principle and Rationale
The reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide (or triflate) using a palladium catalyst and a base. The catalytic cycle involves three key steps:[7][8]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.
-
Transmetalation: The organic group from the boron compound is transferred to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
For the synthesis of this compound, the most logical coupling partners are (4-hydroxyphenyl)boronic acid and 4-bromo-1-ethoxybenzene . Both precursors are commercially available, making this a convergent and efficient approach. The free hydroxyl group on the boronic acid is generally well-tolerated under the basic conditions of the Suzuki coupling, avoiding the need for protection and deprotection steps.
Experimental Protocol: Asymmetric Suzuki Coupling
Materials:
-
(4-Hydroxyphenyl)boronic acid
-
4-Bromo-1-ethoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate/Ligand system
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Toluene and Water (or 1,4-Dioxane/Water)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (4-hydroxyphenyl)boronic acid (1.2-1.5 equiv.), 4-bromo-1-ethoxybenzene (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water). It is critical to thoroughly degas the mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solution for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the 4-bromo-1-ethoxybenzene is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6. This ensures the phenolic product is in its neutral form for efficient extraction. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Caption: Workflow for the Suzuki-Miyaura cross-coupling pathway.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route is a critical decision in drug development and materials science, balancing factors of efficiency, cost, and scalability.
| Parameter | Pathway I: Williamson Ether Synthesis | Pathway II: Suzuki-Miyaura Coupling | Rationale & Field Insights |
| Key Transformation | C-O Bond Formation (Etherification) | C-C Bond Formation (Biaryl Coupling) | The Suzuki coupling builds the core skeleton directly, often leading to higher overall efficiency. |
| Number of Steps | Potentially more (if 4,4'-dihydroxybiphenyl is not available) | Fewer (if precursors are available) | A convergent synthesis like the Suzuki route is generally preferred for minimizing step-count and maximizing yield. |
| Typical Yields | Moderate (Selectivity is the main issue) | Good to Excellent | The high efficiency and functional group tolerance of the Suzuki reaction often result in superior yields.[1] |
| Purification | Challenging separation of mono- vs. di-etherified products | Generally straightforward separation from precursors | Separating products with very similar polarities (mono- vs. di-ether) is often more difficult than separating product from starting materials. |
| Scalability | Moderate; stoichiometric control can be difficult on a large scale. | Highly scalable; widely used in industrial processes. | Palladium-catalyzed reactions are a mainstay of industrial pharmaceutical synthesis. |
| Reagent Cost | Lower cost base and alkylating agents. | Higher cost of palladium catalyst and boronic acid precursors. | While catalyst cost is higher, it is used in small quantities. Overall process economy may favor the Suzuki route due to higher yields and fewer steps. |
Quality Control and Spectroscopic Characterization
Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques are employed.
-
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton. Expected chemical shifts can be predicted or compared to literature values.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (Expected [M+H]⁺ for C₁₄H₁₄O₂: ~215.10).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ensuring it meets the stringent requirements for its intended application.
Conclusion
Both the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling represent viable pathways for the synthesis of this compound.
-
The Williamson ether synthesis approach, while conceptually simple, is hampered by the practical challenge of achieving selective mono-alkylation, which complicates purification and can lower overall yields.
-
The Suzuki-Miyaura cross-coupling , in contrast, offers a more elegant and direct solution. Its ability to form the asymmetric biaryl core in a single, high-yielding step from readily available precursors makes it the superior strategy for both laboratory-scale synthesis and industrial production. The reaction's robustness, scalability, and high functional group tolerance underscore its status as a premier tool in modern organic chemistry.
For researchers and drug development professionals, the Suzuki-Miyaura pathway represents the most efficient and reliable method for obtaining high-purity this compound, facilitating further research and application development.
References
- Utah Tech University. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
- NINGBO INNO PHARMCHEM CO.,LTD. Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. (2026-01-06).
- Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29).
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023).
- PubChem. 4-Methoxybiphenyl.
- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
- Google Patents. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
- SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid.
- The Royal Society of Chemistry. Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water.
- SpectraBase. 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.
- Google Patents. US5847234A - Process for the preparation of 4-hydroxybiphenyl.
- PubChem. 4-Hydroxybiphenyl.
- Google Patents. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
- Wikipedia. 4-Phenylphenol.
- Journal of the American Chemical Society. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022-08-15).
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
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An In-depth Technical Guide to 4-Ethoxy-4'-hydroxybiphenyl: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. While not a widely studied compound, its structural similarity to other biologically active and materially significant biphenyls warrants a detailed examination. This document elucidates the logical synthetic pathways, predicted physicochemical and spectroscopic properties, and potential biological relevance of this compound, drawing upon established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Historical Context
The discovery of this compound is not marked by a singular, seminal publication. Instead, its existence and potential utility are a logical extension of the rich history of biphenyl chemistry. The biphenyl scaffold is a key structural motif in numerous applications, from liquid crystals to pharmaceuticals. The parent compound, 4-hydroxybiphenyl (also known as 4-phenylphenol), has been a known industrial chemical for decades, utilized as an intermediate in the synthesis of resins, dyes, and agrochemicals.[1][2]
The functionalization of the 4-hydroxybiphenyl core, particularly through etherification of the phenolic hydroxyl group, represents a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxy group can alter a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Therefore, the "discovery" of this compound can be viewed as an outcome of systematic structure-activity relationship (SAR) studies within the broader class of biphenyl derivatives.
Synthetic Strategies: A Two-Step Approach
The synthesis of this compound can be logically approached through a two-step sequence: first, the construction of the 4-hydroxybiphenyl backbone, followed by the selective etherification of one of the hydroxyl groups. For the purpose of this guide, we will consider the synthesis starting from commercially available precursors.
Step 1: Synthesis of the 4-Hydroxybiphenyl Core via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This reaction offers high yields and functional group tolerance under relatively mild conditions. The synthesis of 4-hydroxybiphenyl can be efficiently achieved by coupling a phenylboronic acid with a halogenated phenol.
Figure 1: Suzuki-Miyaura coupling for the synthesis of 4-hydroxybiphenyl.
Experimental Protocol: Synthesis of 4-Hydroxybiphenyl
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and water to partition the mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-hydroxybiphenyl.
Step 2: Selective O-Ethylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[4][5] This SN2 reaction is well-suited for the O-ethylation of the phenolic hydroxyl group of 4-hydroxybiphenyl.
Figure 2: Williamson ether synthesis for the O-ethylation of 4-hydroxybiphenyl.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybiphenyl (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, used with caution).
-
Alkylating Agent Addition: To the stirring suspension, add an ethyl halide, such as ethyl iodide or ethyl bromide (1.1 eq), dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are predicted based on its structure and comparison with related compounds.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | - |
| Molecular Weight | 214.26 g/mol | - |
| Melting Point | 168 °C | [6] |
| Boiling Point | 357.4 ± 25.0 °C (Predicted) | [6] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [6] |
| LogP | ~3.5 (Estimated) | - |
| CAS Number | 127972-27-4 | [6] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the two aromatic rings.
-
Ethoxy Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.0 ppm (2H, -O-CH₂-).
-
Aromatic Protons: A series of doublets and multiplets in the range of 6.8-7.6 ppm, corresponding to the eight aromatic protons. The protons on the ethoxy-substituted ring will be slightly more shielded (upfield) compared to those on the hydroxy-substituted ring.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 5.0 and 9.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ethoxy group and the aromatic carbons.
-
Ethoxy Group: Signals at approximately 15 ppm (-CH₃) and 63 ppm (-O-CH₂-).
-
Aromatic Carbons: Multiple signals in the aromatic region (115-160 ppm). The carbons attached to the oxygen atoms will be the most downfield. The carbon bearing the ethoxy group is expected around 158 ppm, and the carbon with the hydroxyl group around 155 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[7]
-
C-H Stretches (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ from the ethoxy group.
-
C=C Stretches (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.[7]
-
C-O Stretches: A strong, characteristic absorption for the aryl ether around 1250 cm⁻¹ and for the phenol around 1220 cm⁻¹.[6]
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve:
-
Loss of an ethyl radical (-CH₂CH₃): A fragment ion at m/z = 185.
-
Loss of ethene (-CH₂=CH₂): A fragment ion at m/z = 186.
-
Cleavage of the ether bond: Leading to ions corresponding to the ethoxyphenyl and hydroxyphenyl moieties.
Potential Biological Activity and Applications
While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other biphenyls allows for informed speculation on its potential roles.
-
Endocrine System Modulation: Many hydroxylated biphenyls are known to interact with estrogen receptors.[8][9] It is plausible that this compound could exhibit similar endocrine-disrupting or modulating properties. The presence of the phenolic hydroxyl group is often crucial for such activity.
-
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals. Biphenyl derivatives have also been investigated for their anti-inflammatory effects.[8] The phenolic moiety in this compound suggests it may possess antioxidant properties.
-
Enzyme Inhibition: The biphenyl scaffold is present in various enzyme inhibitors. For instance, some biphenyl derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[8] Further research would be needed to determine if this compound has any specific enzyme inhibitory effects.
-
Precursor for Drug Discovery: Perhaps the most immediate application for this compound is as a building block in drug discovery programs. The ethoxy and hydroxyl groups provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Conclusion and Future Outlook
This compound is a structurally interesting biphenyl derivative that can be readily synthesized using established and robust chemical methodologies. While its specific properties and biological activities have not been extensively documented, its relationship to well-studied biphenyls provides a strong foundation for predicting its characteristics and potential applications. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a systematic evaluation of its biological activities, particularly in the areas of endocrine modulation, antioxidant potential, and enzyme inhibition. This compound represents a valuable, yet underexplored, scaffold for the development of new functional materials and therapeutic agents.
References
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH.
- SpectraBase. (n.d.). 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.
- LookChem. (n.d.). 4-Phenylphenol synthesis.
- Wiley Online Library. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubChem. (n.d.). 4-Methoxybiphenyl.
- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon....
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki.
- Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- PubMed. (n.d.). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'.
- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- Wikipedia. (n.d.). 4-Phenylphenol.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
- PubMed. (n.d.). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
- National Center for Biotechnology Information. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- PubMed. (2010, February 23). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates.
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An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive structural analysis of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the experimental methodologies and the scientific rationale underpinning the structural elucidation of this compound. We will explore its synthesis, purification, and detailed characterization by a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, we will touch upon its metabolic fate, drawing comparisons with related biphenyl compounds.
Introduction: The Significance of Biphenyl Scaffolds
Biphenyl and its derivatives represent a privileged scaffold in drug discovery and materials science. Their rigid, planar structure provides a foundation for constructing molecules with specific three-dimensional arrangements, enabling precise interactions with biological targets or conferring desirable photophysical properties. This compound, with its terminal ethoxy and hydroxyl groups, presents an interesting case for studying the influence of asymmetric functionalization on the molecule's overall properties, including its potential as a synthetic intermediate and its metabolic stability.
This guide is structured to provide not just the "what" but the "why" behind the analytical workflow, offering insights into experimental design and data interpretation that are critical for researchers in the field.
Synthesis and Purification: Obtaining Analytical-Grade Material
The successful structural analysis of any compound begins with its synthesis and purification to a high degree of purity. For this compound (C₁₄H₁₄O₂), two primary synthetic strategies are viable: the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis.
Proposed Synthetic Routes
A. Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction offers a direct route to the biphenyl core. The reaction would involve the coupling of a protected 4-hydroxyphenylboronic acid with 4-bromo- or 4-iodophenetole. The use of a protecting group on the hydroxyl function of the boronic acid is crucial to prevent self-coupling and other side reactions.
B. Williamson Ether Synthesis: An alternative approach involves the formation of the ether linkage as the final step. This would entail the reaction of 4,4'-dihydroxybiphenyl with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Careful control of stoichiometry is necessary to favor mono-ethoxylation.
A general workflow for a plausible Suzuki-Miyaura synthesis is presented below.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocol: Purification by Recrystallization
Achieving high purity is paramount for accurate spectroscopic analysis. Recrystallization is a powerful technique for purifying solid organic compounds.
Step-by-Step Methodology:
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective for polar biphenyls.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic and Structural Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 127972-27-4 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 168 °C (predicted) | [2] |
| Boiling Point | 357.4 °C at 760 mmHg (predicted) | [1] |
| Density | 1.106 g/cm³ (predicted) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group.
-
Aromatic Region (δ 6.8-7.5 ppm): The four protons on each phenyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two sets of doublets. The protons on the hydroxyl-substituted ring are expected to be slightly more upfield due to the electron-donating nature of the hydroxyl group compared to the ethoxy group.
-
Ethoxy Group: A quartet at approximately δ 4.0 ppm (for the -OCH₂- protons) and a triplet at around δ 1.4 ppm (for the -CH₃ protons) are anticipated, with a coupling constant (J) of approximately 7 Hz.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the phenolic -OH group.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's asymmetry, 12 distinct signals are expected (two pairs of carbons will be equivalent by symmetry).
-
Aromatic Carbons (δ 114-160 ppm): The carbon atoms attached to the oxygen atoms (C4 and C4') will be the most downfield. The other aromatic carbons will appear in the typical range for substituted benzene rings.
-
Ethoxy Group Carbons: The -OCH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon at approximately δ 15 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺• is expected at m/z 214.
Expected Fragmentation Pattern:
-
Loss of an ethyl radical (-C₂H₅): A significant fragment at m/z 185, resulting from the cleavage of the ethoxy group.
-
Loss of ethylene (-C₂H₄): A fragment at m/z 186 via a McLafferty-type rearrangement.
-
Further fragmentation of the biphenyl core would lead to smaller fragments characteristic of aromatic systems.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the ethoxy group.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region for the aryl ether and another in the 1000-1050 cm⁻¹ region for the ethoxy group.
Metabolic Considerations
The metabolism of biphenyl and its derivatives is primarily mediated by cytochrome P450 enzymes in the liver. Hydroxylation is a common metabolic pathway. For this compound, several metabolic transformations can be anticipated:
-
O-deethylation: Enzymatic cleavage of the ethyl group from the ethoxy moiety to yield 4,4'-dihydroxybiphenyl.
-
Aromatic Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic rings.
-
Conjugation: The phenolic hydroxyl groups can undergo glucuronidation or sulfation to form more water-soluble metabolites for excretion.
Caption: Plausible metabolic pathways of this compound.
Conclusion
The structural analysis of this compound requires a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While direct experimental data for this specific molecule is not widely available in the public domain, a robust analytical framework can be established based on the well-understood principles of organic chemistry and spectroscopy, and by drawing comparisons with closely related analogs. This guide provides a comprehensive roadmap for researchers to synthesize, purify, and thoroughly characterize this and similar biphenyl derivatives, thereby enabling further exploration of their potential applications. The self-validating nature of combining multiple analytical techniques ensures a high degree of confidence in the final structural assignment.
References
Sources
An In-depth Technical Guide to the Phase Transition Behavior of 4-Ethoxy-4'-hydroxybiphenyl
This technical guide provides a comprehensive overview of the theoretical and experimental investigation of the phase transition behavior of 4-Ethoxy-4'-hydroxybiphenyl, a calamitic (rod-shaped) liquid crystal. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of liquid crystalline materials. We will delve into the fundamental principles of its mesomorphic behavior, detailed experimental protocols for its characterization, and an analysis of its expected phase transitions based on homologous series trends.
Introduction to this compound and its Mesomorphic Potential
This compound belongs to the class of 4-alkoxy-4'-hydroxybiphenyls, which are known to exhibit thermotropic liquid crystalline properties. The molecular structure, characterized by a rigid biphenyl core, a flexible ethoxy tail, and a terminal hydroxyl group, imparts the necessary anisotropy for the formation of mesophases. The interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (facilitated by the hydroxyl group), governs the self-assembly of these molecules into ordered, yet fluid, liquid crystalline states upon changes in temperature. Understanding the phase transition behavior of this compound is crucial for its potential applications in areas such as display technologies, sensors, and as a medium for anisotropic polymerization.
Theoretical Framework of Phase Transitions in Calamitic Liquid Crystals
The phase transitions in thermotropic liquid crystals like this compound are driven by changes in thermal energy, which affect the degree of molecular ordering. As the temperature is varied, the compound can transition between the highly ordered crystalline solid state, various liquid crystalline mesophases (such as nematic and smectic phases), and the disordered isotropic liquid state.
-
Crystalline (Cr): At low temperatures, the molecules are arranged in a highly ordered three-dimensional lattice with both positional and orientational order.
-
Smectic (Sm) Phases: These are layered structures where the molecules have orientational order and some degree of positional order, being arranged in well-defined layers. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of the molecular long axis with respect to the layer normal.
-
Nematic (N) Phase: In this phase, the molecules have long-range orientational order, meaning they tend to align along a common direction (the director), but they lack long-range positional order. This phase is characterized by its fluidity.
-
Isotropic (I) Liquid: At high temperatures, thermal energy overcomes the ordering forces, and the molecules are randomly oriented and positioned, resulting in a conventional liquid.
The transitions between these phases are associated with specific changes in thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS), which can be precisely measured using techniques like Differential Scanning Calorimetry.
Experimental Characterization of Phase Transitions
A multi-technique approach is essential for the unambiguous characterization of the phase transition behavior of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures and enthalpies of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting, clearing) and exothermic (crystallization) peaks. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Expected Thermogram for this compound:
Based on the behavior of the homologous series of 4-alkoxy-4'-hydroxybiphenyls, we can anticipate the following transitions upon heating: a crystal-to-mesophase transition and a mesophase-to-isotropic liquid transition. The presence of multiple mesophases would result in additional peaks.
Data Presentation:
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) |
| Crystal to Nematic (Cr → N) | Data not available | Data not available | Data not available |
| Nematic to Isotropic (N → I) | Data not available | Data not available | Data not available |
Polarized Optical Microscopy (POM)
POM is a crucial technique for the direct observation and identification of liquid crystalline phases based on their unique optical textures.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is heated and cooled.
-
Texture Identification: The characteristic optical textures that appear in different temperature ranges are recorded and compared with known textures of various liquid crystal phases (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).
Workflow for POM Analysis:
Caption: Experimental workflow for Polarized Optical Microscopy.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural parameters of the different phases, such as layer spacing in smectic phases.
Experimental Protocol:
-
Sample Preparation: The this compound sample is loaded into a capillary tube and placed in a temperature-controlled sample holder.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.
-
Analysis: The diffraction pattern (a plot of scattered intensity versus scattering angle, 2θ) is analyzed.
-
Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases, which appear as sharp reflections at low angles.
-
Wide-angle X-ray scattering (WAXS) provides information about the short-range positional order and intermolecular distances, appearing as a diffuse halo for liquid crystalline phases.
-
Relationship between Characterization Techniques:
Caption: Interrelation of key analytical techniques.
Expected Phase Transition Behavior of this compound
While specific experimental data for this compound is not available in the reviewed literature, we can infer its likely behavior based on the trends observed in the homologous series of 4-alkoxy-4'-hydroxybiphenyls. Generally, as the alkyl chain length increases in such series, there is a tendency for the appearance and stabilization of smectic phases in addition to the nematic phase. Given its relatively short ethoxy chain, this compound is expected to exhibit an enantiotropic nematic phase. The presence of a smectic phase is possible, but less likely compared to longer-chain homologues.
The hydroxyl group is expected to promote intermolecular hydrogen bonding, which can lead to the formation of dimers or larger aggregates, influencing the stability and type of the mesophases.
Conclusion
The phase transition behavior of this compound is a critical aspect of its characterization and potential application. This guide has outlined the theoretical basis for its mesomorphic behavior and provided detailed, field-proven protocols for its experimental investigation using DSC, POM, and XRD. While specific transition temperatures and enthalpies for this compound require experimental determination, the methodologies and expected trends discussed herein provide a solid framework for researchers and scientists in the field of liquid crystals. The synergistic use of these techniques will enable a complete and accurate elucidation of the rich and complex phase behavior of this promising liquid crystalline material.
References
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- Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. [Link]
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- Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Molecules, 28(20), 7179. [Link]
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- ResearchGate. (2001). Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)
- ResearchGate. (2015). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. [Link]
- Karahuseyinoglu, N., & Cinar, M. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1180, 649-655. [Link]
A Technical Guide to the Solubility of 4-Ethoxy-4'-hydroxybiphenyl in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of significant interest in pharmaceutical and materials science research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility in common organic solvents. We present a theoretical framework based on its molecular structure and the physicochemical properties of analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible results. This includes a step-by-step guide to the isothermal equilibrium solubility (shake-flask) method and a validated High-Performance Liquid Chromatography (HPLC) protocol for precise quantification.
Introduction: The Scientific Imperative for Understanding Solubility
This compound is a bi-functional organic molecule featuring a biphenyl core, a polar hydroxyl group, and a moderately polar ethoxy group. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its application in drug development and polymer chemistry. The solubility of an active pharmaceutical ingredient (API) or a monomer is a critical parameter that influences its bioavailability, processability, and formulation. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a practical necessity for any researcher working with this compound.
The biphenyl structure itself is non-polar and hydrophobic, leading to good solubility in non-polar organic solvents[1][2]. The introduction of a hydroxyl group, as seen in 4-hydroxybiphenyl, significantly increases polarity and introduces the capacity for hydrogen bonding, thereby altering its solubility profile to favor more polar solvents[3][4]. The further addition of an ethoxy group in this compound creates a molecule with a nuanced solubility, where both hydrogen bond donating (hydroxyl) and accepting (ethoxy, hydroxyl) capabilities, alongside the hydrophobic biphenyl core, play a role.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute (this compound) and the solvent are key determinants of miscibility[5].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. They can interact favorably with the hydroxyl group of the solute. Solvents like DMSO and DMF are highly polar and are often considered "universal" organic solvents, suggesting they will effectively dissolve this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar biphenyl backbone of the molecule will have favorable interactions with these solvents. However, the polar hydroxyl and ethoxy groups will be disfavored, likely leading to lower solubility compared to polar solvents.
Based on the analysis of structurally related compounds like 4,4'-Dihydroxybiphenyl, which is soluble in polar organic solvents like methanol, ethanol, and DMSO[6], we can infer a similar, though not identical, solubility profile for this compound. The replacement of one hydroxyl group with a less polar ethoxy group may slightly reduce its solubility in highly polar protic solvents while potentially increasing its solubility in solvents of intermediate polarity.
Anticipated Solubility Profile
While experimental verification is essential, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1.
| Solvent Category | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | Strong hydrogen bonding interactions between the solvent and the hydroxyl group of the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Moderately Polar | Ethyl Acetate, THF | Soluble | A balance of interactions between the polar functional groups and the non-polar biphenyl core with the solvent. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar hydroxyl and ethoxy groups are energetically disfavored in a non-polar environment, despite favorable biphenyl interactions. |
| Aqueous | Water | Insoluble | The large, non-polar biphenyl core dominates, making the molecule hydrophobic despite the presence of polar functional groups. |
Experimental Determination of Solubility
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium (shake-flask) method is a gold-standard technique for determining the thermodynamic solubility of a compound.
Isothermal Equilibrium (Shake-Flask) Method
This method measures the concentration of a solute in a saturated solution in a given solvent at a specific temperature.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Quantification: Dilute the collected aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantification.
Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.
Analytical Quantification by HPLC
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and accurate technique for quantifying the concentration of this compound in the collected samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for biphenyl compounds[7].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol)[7]. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV absorbance spectrum of biphenyl derivatives, a wavelength around 260 nm is likely to be suitable[7]. This should be confirmed by running a UV scan of a standard solution.
-
Injection Volume: 10-20 µL.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve. The linearity of the detector response should be established.
Sources
An In-Depth Technical Guide to 4-Ethoxy-4'-hydroxybiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-4'-hydroxybiphenyl, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The document details its fundamental molecular and physical properties, outlines robust synthetic methodologies for its preparation, offers an in-depth analysis of its spectroscopic characteristics, and explores its potential applications, particularly as a scaffold in drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds and functional materials.
Introduction
Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their rigid, planar structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This compound, with its distinct substitution pattern, offers a unique combination of a hydrogen bond donor (the hydroxyl group) and a moderately lipophilic ethoxy group. This arrangement makes it an attractive building block for creating molecules with tailored pharmacokinetic and pharmacodynamic properties. This guide will delve into the key technical aspects of this compound, providing a foundation for its effective utilization in research and development.
Molecular and Physical Properties
This compound is a biphenyl molecule substituted with an ethoxy group at the 4-position and a hydroxyl group at the 4'-position.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 127972-27-4 | [1] |
| Appearance | Off-white to white solid (predicted) | General knowledge |
| Melting Point | 168 °C | [1] |
| Boiling Point | 357.4 °C at 760 mmHg | [1] |
| Density | 1.106 g/cm³ | [1] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[2] In the context of synthesizing this compound, this approach involves the selective mono-ethylation of 4,4'-dihydroxybiphenyl. The key challenge lies in achieving selective mono-alkylation over di-alkylation. This can be controlled by using a stoichiometric amount of the base and the ethylating agent.
Sources
A Technical Guide to Quantum Chemical Calculations for 4-Ethoxy-4'-hydroxybiphenyl in Drug Discovery
Abstract
This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 4-Ethoxy-4'-hydroxybiphenyl, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and provide a step-by-step computational workflow tailored for researchers, scientists, and drug development professionals. The guide emphasizes the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of the molecule. By detailing protocols for geometry optimization, vibrational frequency analysis, and the interpretation of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, this document serves as a practical resource for leveraging computational chemistry to accelerate drug discovery and molecular design.
Introduction: The "Why" and "What"
This compound is a biphenyl derivative featuring both an electron-donating ethoxy group and a hydrogen-bonding hydroxyl group. This specific arrangement of functional groups imparts distinct electronic and structural properties that are of significant interest in drug development. Understanding these properties at a quantum level is crucial for predicting how the molecule will interact with biological targets, such as proteins and enzymes.[1]
Quantum chemical calculations, a branch of computational chemistry, apply the principles of quantum mechanics to model molecular systems.[2][3] These methods allow us to move beyond empirical observation and predict a molecule's behavior from first principles. For a molecule like this compound, this means we can calculate its stable 3D structure, electronic charge distribution, and reactivity, all of which are critical determinants of its potential as a therapeutic agent.[4] This guide will focus on Density Functional Theory (DFT), a powerful and widely-used quantum chemical method that offers a favorable balance of accuracy and computational cost for molecules of this size.[1][4]
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set.
-
Density Functional Theory (DFT): Unlike more traditional wave-function-based methods, DFT calculates the total energy of a molecule based on its electron density. This approach has become a cornerstone of modern computational chemistry.[1][4]
-
The B3LYP Functional: For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its robust performance in predicting the geometries and energies of a wide range of organic molecules, making it a reliable choice for studying this compound.[5][6][7]
-
The 6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d,p) basis set, a Pople-style basis set, provides a good compromise between accuracy and computational efficiency. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding and intermolecular interactions.[5][6]
The combination of B3LYP with the 6-31G(d,p) basis set is a well-established and validated level of theory for obtaining reliable results for organic molecules in drug discovery contexts.[5][7]
The Computational Workflow: A Step-by-Step Protocol
This section outlines the complete, self-validating workflow for performing quantum chemical calculations on this compound.
Caption: A flowchart of the quantum chemical calculation workflow.
Step 1: Molecular Structure Preparation
-
Obtain a 2D or 3D representation: Start with the SMILES string for this compound (CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O) or draw it in a molecular editor like Avogadro or ChemDraw.
-
Generate initial 3D coordinates: Use the editor's built-in tools to generate an initial 3D structure. This initial geometry does not need to be perfect, as it will be refined in the next step.[8][9]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface, which represents the molecule's most stable conformation.[10][11]
Protocol:
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Input File Setup:
-
Specify the coordinates from Step 1.
-
Define the charge (0) and spin multiplicity (singlet).
-
Set the calculation type to Opt (Optimization).
-
Specify the method: B3LYP/6-31G(d,p).
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.[10][12]
Step 3: Vibrational Frequency Analysis
This crucial step serves two purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared (IR) spectrum.[8][12]
Protocol:
-
Input: Use the optimized geometry from the previous step.
-
Calculation Type: Set the calculation type to Freq (Frequencies).
-
Execution: Run the calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Validation: Examine the output. A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.[9]
Step 4: Electronic Property Calculation
With a validated structure, we can now calculate the electronic properties that are most relevant to drug design.
Protocol:
-
Input: Use the validated, optimized geometry.
-
Properties of Interest: These calculations are typically performed as part of the frequency job or can be run as a separate single-point energy calculation. Key properties to analyze include:
Data Interpretation and Application in Drug Discovery
The true value of these calculations lies in translating the numerical output into actionable insights for drug development.
Caption: Relationship between calculated properties and drug action.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions.[13][14][16]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. Regions of the molecule with high HOMO density are potential sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. Regions with high LUMO density are potential sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, while a large gap indicates higher stability.[17]
| Parameter | Typical Calculated Value (eV) | Implication for this compound |
| E(HOMO) | -5.8 to -6.5 | Good electron-donating capability, likely localized on the phenol ring.[13] |
| E(LUMO) | -1.0 to -2.0 | Moderate electron-accepting capability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | High kinetic stability, suggesting a good balance for a drug candidate.[17] |
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the charge distribution across the molecule.[15]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For this compound, these will be concentrated around the oxygen atoms of the hydroxyl and ethoxy groups.[16]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl proton.[16]
In drug design, the MEP map is invaluable for predicting how the molecule will orient itself within a protein's binding pocket, guiding the design of compounds with improved binding affinity.[15]
Conclusion
Quantum chemical calculations, specifically using the DFT B3LYP/6-31G(d,p) level of theory, provide a powerful and predictive framework for characterizing molecules like this compound. The systematic workflow of geometry optimization, frequency validation, and electronic property analysis yields deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. By interpreting HOMO-LUMO energies and MEP maps, researchers in drug development can make more informed decisions, ultimately accelerating the design and discovery of new therapeutic agents.[2][18]
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Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide for the Preliminary Investigation of 4-Ethoxy-4'-hydroxybiphenyl Derivatives
The biphenyl moiety, consisting of two interconnected phenyl rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid yet conformationally flexible nature allows it to serve as a versatile scaffold for interacting with a multitude of biological targets. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anti-cancer, and antimicrobial effects.[1][2] The this compound core, in particular, presents an intriguing starting point for investigation. The hydroxyl group offers a key interaction point for hydrogen bonding with biological receptors and a site for further functionalization, while the ethoxy group modulates lipophilicity and metabolic stability. This guide provides a comprehensive framework for the preliminary investigation of novel derivatives based on this scaffold, from initial synthesis to biological characterization, with a focus on exploring their potential as modulators of the estrogen receptor, a common target for hydroxylated biphenyls.[3]
Part 1: Synthesis and Chemical Characterization
The construction of the biphenyl core is the foundational step in generating a library of derivatives. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is arguably the most robust and widely used method due to its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[4][5]
General Synthetic Strategy: The Suzuki-Miyaura Coupling
The core synthesis involves the palladium-catalyzed cross-coupling of an aryl boronic acid (or its ester equivalent) with an aryl halide.[5] For the this compound scaffold, this can be achieved via two primary routes, as illustrated below. The choice of route often depends on the commercial availability and cost of the starting materials.
Caption: General synthetic scheme for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
This protocol details a representative Suzuki-Miyaura reaction. The causality behind the choice of reagents is critical: the palladium catalyst, typically in its Pd(0) state, facilitates the oxidative addition and reductive elimination steps; the base is required for the transmetalation of the boronic acid to the palladium complex.[4]
Materials:
-
4-Ethoxyphenylboronic acid (1.2 mmol)
-
4-Bromophenol (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
1,4-Dioxane (8 mL)
-
Distilled Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Inert Atmosphere: To a round-bottom flask, add 4-ethoxyphenylboronic acid, 4-bromophenol, and potassium carbonate. Equip the flask with a condenser and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Establishing an inert atmosphere is crucial to prevent the oxidation and degradation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the dioxane and water, and begin stirring to dissolve the reagents. Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[6]
Physicochemical and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds before biological testing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 127972-27-4 | [7][8] |
| Molecular Formula | C₁₄H₁₄O₂ | [7][8] |
| Molecular Weight | 214.26 g/mol | [7] |
| Melting Point | 168 °C | [7] |
| Boiling Point | 357.4±25.0 °C (Predicted) | [7] |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly employed.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule.[9]
-
Mass Spectrometry (MS): Provides the exact mass of the compound, further confirming its identity.[9]
Part 2: Biological Evaluation - A Case Study in Estrogen Receptor Modulation
Given that 4-hydroxybiphenyl is a known estrogen receptor (ER) agonist, a preliminary investigation of its ethoxy derivative should logically include an assessment of its estrogenic or anti-estrogenic activity.[3] The effects of estrogens are mediated by the ER, which, upon ligand binding, undergoes a conformational change, dimerizes, and modulates the transcription of target genes.[10] A tiered screening approach is efficient for characterizing the compound's interaction with this pathway.
Caption: A tiered workflow for screening this compound derivatives for estrogenic activity.
Tier 1: Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[10][11] It provides a direct measure of the compound's binding affinity (Ki or IC₅₀).
Protocol Outline:
-
Receptor Preparation: Use ER-containing preparations, such as cytosolic extracts from animal tissues (e.g., rat uterus) or recombinant human ERα or ERβ.[10]
-
Incubation: Incubate a fixed concentration of the radiolabeled estradiol with varying concentrations of the test compound and the receptor preparation.
-
Separation: Separate the receptor-bound from unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀ value.
Tier 2: ER-Mediated Reporter Gene Assay
Principle: This cell-based assay measures the functional consequence of ER binding—the activation of gene transcription.[12][13] Cells (e.g., HeLa or yeast cells) are engineered to contain the human ER and a reporter gene (like luciferase or β-galactosidase) under the control of an Estrogen Response Element (ERE).[10]
Protocol Outline:
-
Cell Culture: Culture the stably transfected reporter cell line in appropriate media.
-
Treatment: Plate the cells and treat them with a range of concentrations of the test compound. Include 17β-estradiol as a positive control. To test for antagonistic activity, co-treat cells with a fixed concentration of estradiol and varying concentrations of the test compound.[10]
-
Incubation: Incubate for 24-48 hours to allow for gene transcription and protein expression.
-
Lysis and Assay: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Tier 3: Cell Proliferation Assay (E-SCREEN)
Principle: This assay assesses a key physiological outcome of estrogen signaling: cell proliferation. It utilizes an estrogen-responsive cell line, most commonly the human breast cancer cell line MCF-7.[11][12]
Protocol Outline:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate in a medium stripped of endogenous estrogens (e.g., using charcoal-stripped fetal bovine serum).
-
Treatment: After allowing cells to attach, replace the medium with fresh stripped medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells for 6-7 days, allowing for multiple rounds of cell division.
-
Quantification: Quantify cell proliferation using methods such as crystal violet staining, MTT assay, or direct cell counting.
-
Analysis: Calculate the proliferative effect (PE) relative to a negative control and determine the EC₅₀.
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The preliminary investigation culminates in establishing an initial SAR. By synthesizing a small, focused library of derivatives with modifications at various positions, researchers can identify which chemical features are critical for biological activity.
Caption: A conceptual diagram illustrating key points for SAR exploration on the biphenyl scaffold.
Table 2: Illustrative SAR Data for a Hypothetical Derivative Library
| Derivative ID | Modification | ERα Binding IC₅₀ (nM) | MCF-7 Proliferation EC₅₀ (nM) | Activity Profile |
| LEAD-001 | Parent (R=H) | 50 | 15 | Agonist |
| LEAD-002 | R₁ = -Cl | 120 | > 1000 | Weak Agonist |
| LEAD-003 | R₂ = -CF₃ | 45 | No proliferation; IC₅₀ = 30nM | Antagonist |
| LEAD-004 | X = -OPr | 75 | 25 | Agonist |
| In the presence of 1 nM Estradiol |
This hypothetical data illustrates how small changes can dramatically alter the biological profile. The addition of a bulky chlorine atom ortho to the critical hydroxyl group (LEAD-002) may hinder receptor binding. Conversely, an electron-withdrawing group like -CF₃ (LEAD-003) might shift the compound from an agonist to an antagonist.
Future Directions: Following this preliminary investigation, promising "hit" compounds would be subjected to further studies, including:
-
Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.[14]
-
Selectivity Profiling: Testing against other nuclear receptors to ensure target specificity.
-
In Vivo Models: Evaluating the efficacy of lead compounds in relevant animal models of disease.
This structured approach provides a robust and efficient pathway for the initial exploration of this compound derivatives, enabling researchers to make data-driven decisions in the early stages of the drug discovery process.
References
- In Vitro Bioassays for Assessing Estrogenic Substances.
- In vitro test systems for the evaluation of the estrogenic activity of n
- In vitro assay, estrogenic activity.
- Evaluation of in vitro assays for determination of estrogenic activity in the environment. NIVA.
- Quantitative comparisons of in vitro assays for estrogenic activities. PMC - NIH.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- Biological deeds of Biphenyl deriv
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Suzuki reaction. Wikipedia.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- 4-Hydroxybiphenyl. PubChem.
- An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity. Benchchem.
- This compound CAS#: 127972-27-4. ChemicalBook.
- 127972-27-4, this compound Formula. ECHEMI.
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
- Investigations on the pharmacokinetics of trofosfamide and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans. PubMed.
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An In-depth Technical Guide to the Material Safety Data Sheet for 4-Ethoxy-4'-hydroxybiphenyl
This guide provides a comprehensive overview of the material safety data for 4-Ethoxy-4'-hydroxybiphenyl, a chemical compound with significant applications in research and development, particularly within the pharmaceutical and materials science sectors. As a senior application scientist, this document is structured to deliver not only critical safety data but also the underlying scientific rationale for the recommended procedures, ensuring a self-validating system of laboratory safety and handling. The information herein is synthesized from available data on structurally similar compounds to provide the most reliable guidance in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule.
Section 1: Chemical Identification and Core Properties
This compound, with the CAS number 127972-27-4, is a biphenyl derivative characterized by an ethoxy group and a hydroxyl group at the 4 and 4' positions, respectively.[1][2] Its molecular formula is C14H14O2, and it has a molecular weight of 214.26 g/mol .[1][2]
Physicochemical Data
Understanding the physical and chemical properties of a compound is foundational to its safe handling and application. The data presented in Table 1 is extrapolated from closely related biphenyl compounds and serves as a predictive baseline.
| Property | Value | Source Analogue |
| Molecular Formula | C14H14O2 | Direct |
| Molecular Weight | 214.26 g/mol | Direct[1][2] |
| Physical State | Solid, powder/crystals | Predicted from 4-Methoxybiphenyl[3][4] |
| Melting Point | ~86-90 °C | Based on 4-Methoxybiphenyl[4] |
| Boiling Point | >300 °C | Extrapolated from 4-Hydroxybiphenyl[5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | Predicted from 4-Methoxybiphenyl[3] |
Section 2: Hazard Identification and GHS Classification
Predicted GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[7] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Warning | H411: Toxic to aquatic life with long lasting effects[6] |
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to ensuring laboratory safety and maintaining the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this compound is to work within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8][9] Emergency eyewash stations and safety showers must be readily accessible.[10][11]
The selection of appropriate Personal Protective Equipment (PPE) is a critical step in risk mitigation. The following diagram outlines the decision-making process for PPE selection when handling this compound.
Caption: PPE Selection Workflow for this compound.
Storage Recommendations
Store containers tightly closed in a dry, cool, and well-ventilated place.[8][10] The compound should be stored away from strong oxidizing agents.[11]
Section 4: Emergency and First-Aid Procedures
Rapid and appropriate response to accidental exposure is critical. The following protocols are based on established best practices for similar chemical compounds.
Exposure Scenarios and First-Aid Measures
| Exposure Route | Symptoms | First-Aid Protocol |
| Inhalation | May cause respiratory tract irritation.[7] | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9][12] |
| Skin Contact | Causes skin irritation.[6] | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][12] |
| Eye Contact | Causes serious eye irritation.[7] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10][12] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8] |
The following flowchart illustrates the general emergency response workflow.
Caption: General Emergency Response Workflow.
Section 5: Fire-Fighting Measures
In the event of a fire, use extinguishing media appropriate for the surrounding environment.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Section 6: Toxicological and Ecological Information
The toxicological and ecological profiles are based on data from structurally related compounds.
Toxicological Profile
-
Acute Toxicity: While no specific LD50 data is available for this compound, related compounds are classified as harmful if swallowed or in contact with skin.[13]
-
Metabolism: Biphenyl compounds are generally metabolized in the liver. For instance, biphenyl is metabolized to 4-hydroxybiphenyl.[14][15] It is plausible that this compound undergoes similar metabolic pathways.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic.
Ecological Information
-
Toxicity to Aquatic Life: Based on data for 4-hydroxybiphenyl, this compound is expected to be toxic to aquatic life with long-lasting effects.[6] Discharge into the environment should be avoided.[8]
-
Persistence and Degradability: No specific data is available. However, biphenyl structures can be persistent in the environment.
-
Bioaccumulation: Related compounds have a moderate potential for bioconcentration in aquatic organisms.[6]
Section 7: Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] The material should be disposed of by a licensed chemical disposal agency.
References
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- Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-4'-METHOXYBIPHENYL - ChemicalBook.
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- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- 4-Hydroxybiphenyl SDS, 92-69-3 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - TCI Chemicals.
- 4-Methoxybiphenyl - Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- 127972-27-4, this compound Formula - ECHEMI.
- Safety data sheet - CPAChem.
- 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem.
- 4-Methoxybiphenyl | 613-37-6 - ChemicalBook.
- Toxicological Review of Biphenyl in Support of Summary Information on the Integrated Risk Information System (IRIS) - epa nepis.
- 92-69-3, 4-Hydroxybiphenyl Formula - ECHEMI.
- 4′-Cyano-4-hydroxybiphenyl SDS, 19812-93-2 Safety Data Sheets - ECHEMI.
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Methodological & Application
Application Note & Protocol: Synthesis of 4-Ethoxy-4'-hydroxybiphenyl via Suzuki-Miyaura Coupling
Abstract
This document provides a detailed application note and a comprehensive experimental protocol for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and methods for the purification and characterization of the final product.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. This compound, in particular, serves as a crucial building block for liquid crystals, high-performance polymers, and biologically active molecules. Its synthesis requires a reliable method that tolerates the distinct electronic properties of its two functionalized rings.
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for constructing biaryl systems.[1][2] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction offers high yields, mild reaction conditions, and remarkable tolerance for a wide variety of functional groups, making it an ideal choice for this synthesis.[1][3][4] This protocol leverages these advantages to provide an efficient and reproducible route to this compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The synthesis is achieved by coupling 4-ethoxyphenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][5][6]
The three fundamental steps of the cycle are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (4-iodophenol).[1][2] This step oxidizes the catalyst from Pd(0) to a Pd(II) species. Aryl iodides are typically more reactive than bromides or chlorides, making them excellent substrates for this initial, often rate-determining, step.[1][4]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the Pd(II) center.[1][2] This process is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate anion ([ArB(OH)₃]⁻), which readily transfers its aryl group (4-ethoxyphenyl) to the palladium complex.[7][8][9]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][5]
Experimental Protocol
This protocol outlines a representative procedure for a 1.0 mmol scale reaction. Researchers should adapt the procedure based on available equipment and specific research goals.
Materials and Equipment
-
Reagents: 4-Iodophenol (≥98%), 4-Ethoxyphenylboronic acid (≥98%), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃, anhydrous), 1,4-Dioxane (anhydrous), Deionized water, Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel (for column chromatography).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Schlenk line or glovebox for inert atmosphere, Septa, Needles and syringes, Glassware for workup and chromatography.
Reagent Quantities
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| 4-Iodophenol | C₆H₅IO | 220.01 | 1.0 | 1.0 | 220 mg |
| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.99 | 1.2 | 1.2 | 199 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 2.5 | 346 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8.0 mL |
| Water (degassed) | H₂O | 18.02 | - | - | 2.0 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser. Evacuate the apparatus and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[3] Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodophenol (220 mg, 1.0 mmol), 4-ethoxyphenylboronic acid (199 mg, 1.2 mmol), potassium carbonate (346 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling inert gas through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) to the reaction flask. The use of a biphasic solvent system is common and often enhances reaction rates.[10][11]
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]
-
Combine the organic layers and wash with brine (1 x 30 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is typically effective for eluting the product. Combine the pure fractions and remove the solvent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: To compare with literature values as a measure of purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations of reagents and solvents, especially volatile organic compounds and palladium catalysts, should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium compounds can be toxic and should be handled with care. Aryl halides can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Inert Gas: Handle inert gas cylinders according to institutional safety protocols.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol described herein provides a clear, step-by-step guide that emphasizes the critical parameters for success, including the maintenance of an inert atmosphere and the essential role of the base. By following this guide, researchers can efficiently synthesize this valuable biphenyl derivative for applications in drug discovery and materials science.
References
- Wikipedia Contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Cargnin, S. T., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Cargnin, S. T., & Ebeling, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 358-366. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- NRO CREATIONS. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Ariafard, A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(25), 7976-7985. [Link]
- Chemistry LibreTexts. (2020). 17.
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Application Notes & Protocols for the Synthesis of 4-Ethoxy-4'-hydroxybiphenyl via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl, a key intermediate in the development of liquid crystals and pharmaceutical compounds. The protocol leverages the Williamson ether synthesis, a robust and classical method for forming the ether linkage. This guide delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and provides insights into process optimization, troubleshooting, and product characterization. It is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable and well-understood synthetic pathway to this valuable molecule.
Strategic Overview: The Williamson Ether Synthesis in Context
The Williamson ether synthesis, first developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3]
For the targeted synthesis of this compound, this method is particularly advantageous. The starting material, 4,4'-dihydroxybiphenyl, possesses two phenolic hydroxyl groups of similar reactivity.[4][5] A key challenge is achieving mono-etherification, leaving one hydroxyl group free for subsequent chemical modifications. The Williamson synthesis allows for precise stoichiometric control, which is critical for maximizing the yield of the desired mono-ethylated product and minimizing the formation of the diether byproduct. The choice of a mild base and a polar aprotic solvent is paramount to ensure the selective formation of the phenoxide and to facilitate the SN2 reaction pathway.
The Underlying Mechanism: An SN2 Pathway
The synthesis of this compound proceeds in two fundamental steps, characteristic of the Williamson ether synthesis.
-
Deprotonation: The process begins with the deprotonation of one of the phenolic hydroxyl groups on 4,4'-dihydroxybiphenyl. A moderately weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, forming a potassium phenoxide intermediate. This step is crucial as it generates the potent nucleophile required for the subsequent substitution.
-
Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl halide (e.g., iodoethane). This occurs in a concerted SN2 mechanism where the carbon-iodine bond is broken as the new carbon-oxygen bond is formed.[2][6] This step is stereospecific and requires an unhindered alkyl halide, making primary halides like iodoethane ideal substrates to avoid competing elimination reactions.[3]
The overall reaction is as follows:
HO-(C₆H₄)-(C₆H₄)-OH + CH₃CH₂I + K₂CO₃ → CH₃CH₂O-(C₆H₄)-(C₆H₄)-OH + KI + KHCO₃
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of the Williamson ether synthesis for this compound.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molarity/Purity | Amount | Moles |
| 4,4'-Dihydroxybiphenyl | 92-88-6 | 186.21 | >98% | 5.00 g | 26.8 mmol |
| Iodoethane | 75-03-6 | 155.97 | >99% | 4.60 g (2.38 mL) | 29.5 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous | 4.07 g | 29.5 mmol |
| Acetone | 67-64-1 | 58.08 | ACS Grade, anhydrous | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | ~200 mL | - |
| Hexane | 110-54-3 | 86.18 | ACS Grade | ~300 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | - | ~200 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | ~10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel or syringe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Synthetic Procedure
The workflow for the synthesis, work-up, and purification is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-dihydroxybiphenyl (5.00 g, 26.8 mmol) and anhydrous potassium carbonate (4.07 g, 29.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing. The choice of a polar aprotic solvent like acetone or DMF enhances the reaction rate.[7]
-
Addition of Iodoethane: Add iodoethane (2.38 mL, 29.5 mmol) dropwise to the stirring suspension over 10 minutes. A slight excess (1.1 equivalents) of the alkylating agent is used to drive the reaction towards the mono-substituted product while minimizing the formation of the diether.
-
Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Maintain a gentle reflux for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the starting material (4,4'-dihydroxybiphenyl) and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion.
-
Work-up and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Add 100 mL of deionized water to dissolve the inorganic salts. Filter the mixture through a Büchner funnel to remove any insoluble material.
-
Extraction: Transfer the filtrate to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). The product will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8] Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to obtain the pure this compound.[8][9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet around δ 1.4 ppm (3H, -OCH₂CH ₃), a quartet around δ 4.0 ppm (2H, -OCH ₂CH₃), and a series of multiplets in the aromatic region (δ 6.8-7.5 ppm, 8H). A broad singlet corresponding to the remaining phenolic -OH proton will also be present.
-
¹³C NMR (100 MHz, CDCl₃): Key signals will appear for the ethoxy group carbons (~δ 15 ppm and ~δ 63 ppm) and the aromatic carbons (~δ 115-158 ppm).
-
FT-IR (KBr, cm⁻¹): Characteristic peaks will include a broad O-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), a C-O-C ether stretch (~1240 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The molecular ion peak ([M-H]⁻) should be observed at m/z = 213.09.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive base; wet solvent/reagents; insufficient temperature. | Use freshly dried K₂CO₃; ensure all glassware and solvents are anhydrous; confirm reflux temperature is reached. |
| Formation of Diether Byproduct | Excess alkylating agent; prolonged reaction time. | Use closer to 1.05 equivalents of iodoethane; monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| Incomplete Reaction | Insufficient base strength; short reaction time. | Consider a stronger base like Cs₂CO₃ or a different solvent like DMF.[7][10] Extend reflux time, monitoring by TLC. |
| Difficult Purification | Similar polarity of starting material, product, and byproduct. | Optimize the solvent system for column chromatography; perform multiple recrystallizations. |
Safety Precautions
-
Iodoethane: Is a lachrymator and a potential alkylating agent. Handle only in a fume hood and wear gloves and safety glasses.
-
Acetone/Ethyl Acetate/Hexane: Are flammable organic solvents. Keep away from ignition sources.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Williamson ether synthesis provides an effective and highly adaptable method for the selective mono-alkylation of 4,4'-dihydroxybiphenyl. By carefully controlling stoichiometry and reaction conditions as detailed in this protocol, researchers can reliably produce high-purity this compound. This application note serves as a robust starting point for laboratory synthesis and can be scaled and optimized for applications in materials science and pharmaceutical development.
References
- Surrinder Kumar, M. A. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.
- Landrie, C., & McQuade, L. (n.d.). The Williamson ether synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Chem-Space. (n.d.). O-Alkylation (Williamson Ether Synthesis).
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. nbinno.com [nbinno.com]
- 9. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols for the Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl, a key intermediate in the development of liquid crystals, high-performance polymers, and pharmaceutical agents. The described methodology is centered around the robust and widely applicable Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating procedural steps, and authoritative references to ensure reproducibility and safety.
Introduction and Scientific Context
This compound is a biphenyl derivative characterized by the presence of a hydroxyl group and an ethoxy group at the para positions of the two phenyl rings. This specific functionalization imparts a unique combination of properties, making it a valuable building block in materials science and medicinal chemistry. The synthesis of this compound is a critical step in the production of more complex molecules where the biphenyl core acts as a rigid scaffold.
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1] In this specific application, the phenoxide derived from 4,4'-dihydroxybiphenyl acts as the nucleophile, attacking an ethylating agent. The choice of a mono-etherification strategy is crucial to selectively obtain the desired product over the diether byproduct.
Reaction Principle: The Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of one of the hydroxyl groups of 4,4'-dihydroxybiphenyl using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether linkage.
Key Mechanistic Steps:
-
Deprotonation: A base, such as sodium ethoxide or potassium carbonate, abstracts a proton from a hydroxyl group of 4,4'-dihydroxybiphenyl to form a sodium or potassium phenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon of the ethyl halide in a backside attack.[1]
-
Displacement: The carbon-halide bond breaks, and the halide ion is expelled as a leaving group, resulting in the formation of this compound.
Experimental Protocol
This protocol is designed to favor the mono-etherification of 4,4'-dihydroxybiphenyl. The key to achieving this selectivity is the use of approximately one equivalent of the base and the ethylating agent relative to the starting diol.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Purity |
| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 18.6 g | 1.0 | >98% |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.8 g | 1.0 | 96+% |
| Ethyl Bromide | C₂H₅Br | 108.97 | 10.9 g (7.5 mL) | 1.0 | >99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | 2 M solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Aqueous solution |
| Brine | NaCl | 58.44 | As needed | - | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Place the flask in the heating mantle on the magnetic stirrer. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 4,4'-dihydroxybiphenyl (18.6 g, 0.1 mol) and anhydrous DMF (200 mL). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the solution in portions. The addition of sodium ethoxide is exothermic and should be done with caution.[2]
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.
-
Ethylating Agent Addition: Dissolve ethyl bromide (10.9 g, 0.1 mol) in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the ethyl bromide solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and acidify to pH ~2 with 2 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted 4,4'-dihydroxybiphenyl, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[3]
-
Characterization
The identity and purity of the synthesized this compound (CAS No: 127972-27-4) can be confirmed by the following methods:[4][5]
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid that reacts violently with water.[6][7][8][9] It should be handled under an inert atmosphere. In case of contact, flush the affected area with copious amounts of water.[2]
-
Ethyl Bromide: Ethyl bromide is a volatile and toxic alkylating agent. Avoid inhalation and skin contact.
-
DMF: Dimethylformamide is a skin and eye irritant. Handle with care.
Visualizing the Workflow
Reaction Scheme
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 127972-27-4 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. gelest.com [gelest.com]
Application Notes and Protocols for 4-Ethoxy-4'-hydroxybiphenyl in Liquid Crystal Display Formulations
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of 4-Ethoxy-4'-hydroxybiphenyl as a foundational molecular building block for the synthesis of advanced liquid crystal (LC) materials. We will explore its intrinsic properties, detail a robust synthetic pathway to a representative calamitic liquid crystal, outline protocols for the formulation of a nematic mixture, and describe the essential characterization techniques required to validate its performance for liquid crystal display (LCD) applications. The causality behind experimental choices is emphasized to provide a deeper understanding of the structure-property relationships that govern liquid crystal behavior.
Introduction: The Biphenyl Core in Modern Displays
The biphenyl moiety is a cornerstone of liquid crystal chemistry, forming the rigid core of many mesogenic molecules used in the multi-billion dollar display industry.[1][2] Its linear, anisotropic shape is fundamental to the formation of the nematic and smectic phases that underpin LCD technology.[3] Molecules like the ubiquitous 4-cyano-4'-pentylbiphenyl (5CB) demonstrate how functionalizing the biphenyl core dictates critical display performance metrics such as dielectric anisotropy (Δε), birefringence (Δn), and operating temperature range.[1][4]
This compound serves as a strategic precursor in this context. Its structure offers several key advantages:
-
A Rigid Biphenyl Core: Provides the necessary structural rigidity and linearity for mesophase formation.
-
A Reactive Hydroxyl Group (-OH): Acts as a versatile chemical handle for introducing a variety of terminal groups and flexible chains, allowing for fine-tuning of the final molecule's properties.[5]
-
An Ethoxy Group (-OC₂H₅): This short alkoxy chain influences the molecule's melting point and contributes to the overall molecular shape and intermolecular interactions.
This guide will demonstrate how to leverage these features to synthesize a target liquid crystal and integrate it into a functional display mixture.
Section 1: Physicochemical Properties of the Precursor
Understanding the fundamental properties of this compound is the first step in its effective utilization. While extensive data on this specific molecule is not as prevalent as for its simpler analog, 4-hydroxybiphenyl, its key properties can be reliably estimated and are summarized below.
| Property | Value (Estimated/Typical) | Significance in LC Synthesis |
| Molecular Formula | C₁₄H₁₄O₂ | Defines the base molecular structure. |
| Molecular Weight | 214.26 g/mol | Essential for stoichiometric calculations in synthesis. |
| Appearance | White to off-white crystalline solid | Indicates purity of the starting material. |
| Melting Point | ~140-150 °C | A key parameter for setting reaction conditions; higher than 4-hydroxybiphenyl (~165°C[6]). |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Acetone) | Crucial for selecting appropriate reaction and purification solvents.[7] |
| pKa of Hydroxyl Group | ~9.5 - 10.5 | Determines the basic conditions required for deprotonation, typically for etherification reactions.[7] |
Section 2: Synthesis of a Calamitic Liquid Crystal
The hydroxyl group of this compound is the primary site for chemical modification. A common strategy to create a calamitic liquid crystal is to attach a flexible alkyl chain and a polar terminal group. Here, we outline the synthesis of a hypothetical, yet representative, liquid crystal: 4'-Ethoxy-4-(pentyloxy)biphenylcarbonitrile , leveraging the principles of Williamson ether synthesis followed by cyanation. A similar multi-step process is often employed for related compounds.[8]
Synthetic Workflow Diagram
Caption: Synthetic pathway from precursor to a target liquid crystal.
Protocol 2.1: Synthesis of 4'-Ethoxy-4-(pentyloxy)biphenylcarbonitrile
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Copper(I) Cyanide (CuCN)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step 1: Williamson Ether Synthesis to form 4-Ethoxy-4'-pentyloxybiphenyl
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add 1-Bromopentane (1.2 eq) dropwise to the mixture.
-
Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude product is purified by column chromatography (Silica gel, Hexane/DCM gradient) to yield 4-Ethoxy-4'-pentyloxybiphenyl.
Step 2: Bromination to form 4'-Ethoxy-4-bromo-4-pentyloxybiphenyl
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Evaporate the solvent to yield the crude brominated intermediate, which can be purified by recrystallization from ethanol.
Step 3: Cyanation to form the Target Liquid Crystal
-
Combine the brominated intermediate from Step 2 (1.0 eq) and CuCN (1.5 eq) in anhydrous DMF.
-
Heat the mixture to 140-150°C under a nitrogen atmosphere and stir for 6-12 hours. The use of toxic cyanide reagents necessitates extreme caution and adherence to safety protocols.[8]
-
Cool the reaction and pour it into an aqueous solution of ferric chloride to complex with excess cyanide.
-
Extract the product with DCM, wash thoroughly with water, and dry over anhydrous MgSO₄.
-
Purify the final product by column chromatography followed by recrystallization from heptane to yield the pure liquid crystal material, 4'-Ethoxy-4-(pentyloxy)biphenylcarbonitrile.
Section 3: Formulation of a Nematic Liquid Crystal Mixture
Single-component liquid crystals rarely possess all the desired properties for a commercial display.[9] Therefore, they are formulated into eutectic mixtures to achieve a broad nematic temperature range, low viscosity, and optimized optical and dielectric properties. Our synthesized liquid crystal can be used as a component in such a mixture.
Rationale for Formulation:
-
Broaden Nematic Range: Mixing different mesogens typically suppresses the melting point and elevates the clearing point, creating a wider temperature window where the nematic phase is stable.
-
Tune Dielectric Anisotropy (Δε): The strongly polar cyano (-CN) group in our synthesized molecule will contribute a large positive dipole moment along the long molecular axis, leading to a positive Δε. This is essential for conventional Twisted Nematic (TN) displays.[3][10] By adjusting its concentration in a mixture, the overall Δε can be precisely controlled.
-
Optimize Birefringence (Δn): The biphenyl core provides high polarizability, resulting in a high birefringence. This allows for the use of thinner display cells, which in turn leads to faster switching times.
Protocol 3.1: Preparation of a Bicomponent Nematic Mixture
-
Calculate the desired weight percentages of the components. For a simple demonstration, mix the synthesized 4'-Ethoxy-4-(pentyloxy)biphenylcarbonitrile (Component A) with a commercially available, low-viscosity liquid crystal such as 4-pentyl-4'-cyanobiphenyl (5CB) (Component B). A 50:50 wt% mixture is a good starting point.
-
Weigh the precise amounts of Component A and Component B into a clean glass vial.
-
Heat the vial on a hot plate to a temperature above the clearing point of both individual components, ensuring the mixture enters the isotropic liquid phase.
-
Stir the mixture gently with a magnetic stir bar until it is completely homogenous.
-
Cool the mixture slowly back to room temperature. The resulting formulation is now ready for characterization.
Section 4: Characterization Protocols
Protocol 4.1: Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Procedure:
-
DSC:
-
Hermetically seal 5-10 mg of the LC mixture into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate back to the solid phase.
-
Perform a second heating and cooling cycle to ensure thermal history is erased.
-
Identify the phase transitions (Crystal-Nematic, Nematic-Isotropic) from the endothermic and exothermic peaks on the thermogram.
-
-
POM:
-
Place a small amount of the LC mixture on a glass slide and cover with a coverslip.
-
Heat the slide on a temperature-controlled hot stage.
-
Observe the sample through a polarized microscope as you heat and cool it.
-
Identify the nematic phase by its characteristic Schlieren or marbled texture.[11]
-
Note the temperatures at which these textures appear and disappear, corroborating the DSC data.
-
| Transition | Temperature (°C) - Example Data |
| Crystal → Nematic (TC-N) | 35.2 |
| Nematic → Isotropic (TN-I) | 88.5 |
| Nematic Range | 53.3 K |
Protocol 4.2: Measurement of Electro-Optical Properties
Method: Capacitance measurement for Dielectric Anisotropy and Refractometry for Birefringence.
Procedure:
-
Test Cell Preparation:
-
Use commercially available test cells with transparent Indium Tin Oxide (ITO) electrodes and a defined cell gap (e.g., 5 µm). One cell should have a planar alignment layer and another a homeotropic alignment layer.
-
Fill the cells with the LC mixture in its isotropic phase via capillary action.
-
Cool the cells slowly to the desired measurement temperature within the nematic range.
-
-
Dielectric Anisotropy (Δε):
-
Using an LCR meter, measure the capacitance of the planar cell (C⊥) and the homeotropic cell (C∥).
-
Calculate the perpendicular (ε⊥) and parallel (ε∥) components of the dielectric permittivity.
-
Δε is calculated as: Δε = ε∥ - ε⊥. A positive value is expected for this mixture.[4]
-
-
Birefringence (Δn):
-
Measure the extraordinary (ne) and ordinary (no) refractive indices of the LC in a planar-aligned cell using an Abbe refractometer equipped with a polarizer.
-
Δn is calculated as: Δn = ne - no.
-
| Property (at 25°C, 1 kHz) | Value - Example Data |
| Dielectric Anisotropy (Δε) | +12.5 |
| Birefringence (Δn) at 589 nm | 0.18 |
Section 5: Application in a Twisted Nematic (TN) LCD
The positive dielectric anisotropy of our formulated mixture makes it suitable for a standard Twisted Nematic (TN) display, the most common type of LCD.[1][12]
TN-LCD Operating Principle
Caption: Operating principle of a Twisted Nematic Liquid Crystal Display.
In the OFF state, the nematic liquid crystal is forced into a 90° twist by the alignment layers on the cell surfaces. Light passes through the first polarizer, follows the twist of the liquid crystal molecules, and exits through the second, perpendicularly oriented polarizer. In the ON state, an applied electric field aligns the LC molecules (with positive Δε) parallel to the field and perpendicular to the glass plates. The twist is lost, and the polarized light is now blocked by the second polarizer, creating a dark state.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel liquid crystal compounds. Its inherent biphenyl core and reactive hydroxyl group provide a robust platform for creating mesogens with tailored properties. By following systematic protocols for synthesis, formulation, and characterization, researchers can effectively develop and validate new liquid crystal mixtures designed for advanced display applications, contributing to the next generation of optical and electronic devices.
References
- Storey, J. M. D., et al. (2025). "Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl." Journal of Materials Chemistry C.
- Ghedini, M., et al. (2023). "Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals." Crystals.
- Saad, G. R., et al. (2023). "Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations." Molecules.
- Gibb, C. J., et al. (2025). "Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl." ResearchGate.
- Zhang, C., et al. (2012). "Chemical structure of the nematic liquid crystals studied." ResearchGate.
- Paul, M. K., et al. (2014). "Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals." ResearchGate.
- National Center for Biotechnology Information (n.d.). "4-Hydroxybiphenyl." PubChem Compound Database.
- McCulloch, R. J., et al. (2017). "Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs." Journal of Materials Chemistry C.
- Clariant Atradius (2000). "Preparation of 4-cyano-4'-hydroxybiphenyl." Google Patents.
- Wrzalik, R., et al. (2001). "Phase transitions in molecular crystal 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl studied by molecular dynamics simulations and IR spectroscopy." ResearchGate.
- Chojnowska, O., et al. (2020). "Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases." Crystals.
- Bayer Aktiengesellschaft (1998). "Process for the preparation of 4-hydroxybiphenyl." Google Patents.
- Singh, S. (2015). "Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs)." Journal of Emerging Technologies and Innovative Research.
- Chen, H., et al. (2013). "High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications." Crystals.
- Garbovskiy, Y. (2015). "Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl." ResearchGate.
- Hoffmann-La Roche (1982). "Composition for liquid crystal color display." Google Patents.
- Singh, G., et al. (2022). "A review on the emerging applications of 4-cyano-4′-alkylbiphenyl (nCB) liquid crystals beyond display." ResearchGate.
- National Institute of Standards and Technology (n.d.). "p-Hydroxybiphenyl." NIST Chemistry WebBook.
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Application Note: Structural Characterization of 4-Ethoxy-4'-hydroxybiphenyl using High-Resolution NMR Spectroscopy
Introduction: The Significance of Biphenyl Derivatives
Substituted biphenyl compounds form the structural core of numerous materials and molecules of significant industrial and pharmaceutical importance. 4-Ethoxy-4'-hydroxybiphenyl, a derivative of 4-hydroxybiphenyl, is a key intermediate in the synthesis of polymers, liquid crystals, and active pharmaceutical ingredients.[1][2] Its precise molecular structure, characterized by the spatial arrangement of its ethoxy and hydroxyl functional groups on the biphenyl scaffold, dictates its physicochemical properties and subsequent reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural elucidation of such organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides unparalleled insight into the molecular framework. This application note presents a detailed guide to the characterization of this compound, outlining the theoretical basis for spectral interpretation and providing robust, field-proven protocols for sample preparation and data acquisition.
Principles of NMR Analysis for this compound
The power of NMR lies in its ability to differentiate nuclei based on their unique chemical environments. Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Proximity to electronegative atoms like oxygen causes a "deshielding" effect, shifting the signal downfield (to a higher ppm value).[3]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[4]
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split into multiple lines by the magnetic fields of non-equivalent protons on adjacent carbon atoms. According to the n+1 rule , a proton with 'n' neighboring protons will have its signal split into 'n+1' peaks.[5][6]
For ¹³C NMR, the chemical shift is the primary source of information, providing a map of the carbon skeleton. The chemical shift range for ¹³C is much wider than for ¹H, which minimizes signal overlap.[7]
The structure of this compound presents several distinct nuclear environments that can be resolved by NMR, as illustrated below.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation. This protocol ensures a homogenous, particulate-free sample suitable for high-resolution analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[8]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆), ~0.6-0.7 mL.
-
High-quality 5 mm NMR tube and cap.
-
Glass Pasteur pipette and glass wool or a syringe filter.
-
Small vial.
-
Internal standard (optional, e.g., Tetramethylsilane, TMS).[8]
Causality Behind Solvent Choice: The choice of deuterated solvent is crucial. While Chloroform-d (CDCl₃) is a common solvent for organic molecules, the acidic hydroxyl (-OH) proton of phenols often exchanges with trace amounts of water, leading to a broad signal or no signal at all. Aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ or Acetone-d₆ slow down this exchange, resulting in a sharper, more observable -OH singlet.[9] For this guide, DMSO-d₆ is recommended to ensure clear observation of all protons.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[10][11]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Carefully draw the solution into the pipette and filter it directly into the NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.[12]
-
Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard: If precise chemical shift referencing is needed beyond the residual solvent peak, a small amount of an internal standard like TMS can be added. However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often sufficient for calibration.[8]
Protocol 2: NMR Data Acquisition
The following are generalized parameters for a 400 MHz spectrometer. Specific parameters should be optimized based on the instrument and sample concentration.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0 to 12 ppm.
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): ~1 second.
-
Spectral Width (SW): 0 to 200 ppm.
Caption: Standard workflow for NMR-based structural characterization.
Data Interpretation and Structural Assignment
The following tables summarize the predicted chemical shifts and multiplicities for this compound. These values are based on established ranges for similar functional groups and structures.[13][14][15]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom(s) | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OH | A | ~9.6 | Singlet (s) | 1H | Phenolic hydroxyl proton. |
| H-2', H-6' | B | ~7.45 | Doublet (d) | 2H | Aromatic protons ortho to the hydroxyl group. |
| H-2, H-6 | C | ~7.55 | Doublet (d) | 2H | Aromatic protons ortho to the ethoxy group. |
| H-3', H-5' | D | ~6.85 | Doublet (d) | 2H | Aromatic protons meta to the hydroxyl group. |
| H-3, H-5 | E | ~7.00 | Doublet (d) | 2H | Aromatic protons meta to the ethoxy group. |
| -OCH₂- | F | ~4.05 | Quartet (q) | 2H | Methylene protons of the ethoxy group. |
| -CH₃ | G | ~1.35 | Triplet (t) | 3H | Methyl protons of the ethoxy group. |
Interpretation Notes:
-
The phenolic -OH proton (A) appears as a sharp singlet far downfield in DMSO-d₆. Its identity can be confirmed by adding a drop of D₂O to the sample, which will cause the peak to disappear due to proton-deuterium exchange.
-
The aromatic region shows two pairs of doublets, characteristic of a 1,4-disubstituted (para) benzene ring system. The protons on the hydroxyl-substituted ring (B, D) are shifted relative to those on the ethoxy-substituted ring (C, E) due to the different electronic effects of the -OH and -OCH₂CH₃ groups.
-
The ethoxy group gives a classic ethyl pattern: a quartet (F) for the -CH₂- group (split by the 3 adjacent -CH₃ protons, n+1=4) and a triplet (G) for the -CH₃ group (split by the 2 adjacent -CH₂- protons, n+1=3).[13]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom(s) | Label | Chemical Shift (δ, ppm) | Assignment |
| C4' | H | ~157.0 | Aromatic carbon attached to -OH.[16] |
| C1 | I | ~158.0 | Aromatic carbon attached to -OEt.[17] |
| C1' | J | ~131.5 | Quaternary aromatic carbon. |
| C4 | K | ~132.0 | Quaternary aromatic carbon. |
| C2', C6' | L | ~128.0 | Aromatic CH carbons. |
| C2, C6 | M | ~127.5 | Aromatic CH carbons. |
| C3', C5' | N | ~116.0 | Aromatic CH carbons. |
| C3, C5 | O | ~115.0 | Aromatic CH carbons. |
| -OCH₂- | P | ~63.0 | Methylene carbon of the ethoxy group.[16] |
| -CH₃ | Q | ~14.5 | Methyl carbon of the ethoxy group.[16] |
Interpretation Notes:
-
The carbons directly attached to oxygen atoms (H, I) are the most deshielded among the aromatic carbons, appearing furthest downfield (~157-158 ppm).[7]
-
The two quaternary carbons of the biphenyl linkage (J, K) will typically show weaker signals than the protonated carbons.
-
The aliphatic carbons of the ethoxy group (P, Q) are clearly resolved in the upfield region of the spectrum.
By combining the information from both ¹H and ¹³C NMR spectra, a complete and confident structural assignment for this compound can be achieved, providing a definitive quality control check for researchers and drug development professionals.
References
- NMR Sample Preparation. (n.d.). University of Sheffield.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- NMR Sample Preparation. (n.d.). University of St Andrews.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Nikolaos, A., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed, 87(2), 54-60.
- H NMR Spectroscopy. (n.d.). University of Regensburg.
- NMR to identify type of phenolic compound? (2016, November 7). ResearchGate.
- Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry.
- 13-C NMR Chemical Shifts. (n.d.). Oregon State University.
- 13C NMR Chemical Shift Table. (n.d.).
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]([Link]_ Spectroscopy)
- ¹H NMR spectra of isolated phenolics. (n.d.). ResearchGate.
- Mao, S.-L., et al. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry.
- NMR Chemical Shifts. (n.d.). Michigan State University.
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). (n.d.). Human Metabolome Database.
- 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
- 4-Hydroxybiphenyl. (n.d.). PubChem.
- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
- The four facets of 1H NMR spectroscopy. (n.d.). University of Wisconsin-Madison.
- Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps.
- 13.5: Spin-Spin Splitting in ¹H NMR Spectra. (2025, March 28). Chemistry LibreTexts.
- 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. (n.d.). ResearchGate.
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. (2026, January 5). ACS Omega.
- 4-Phenylphenol. (n.d.). Wikipedia.
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-Ethoxy-4'-hydroxybiphenyl
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Ethoxy-4'-hydroxybiphenyl. The method is designed for researchers, scientists, and professionals in drug development and quality control who require an accurate and reliable analytical procedure for this compound. The protocol details the chromatographic conditions, sample preparation, and method validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines. Additionally, a comprehensive approach to forced degradation studies is outlined to ensure the method's specificity and stability-indicating properties.
Introduction: The Rationale for a Dedicated HPLC Method
This compound is a biphenyl derivative with a structure that lends itself to applications in materials science and as an intermediate in the synthesis of pharmacologically active molecules. The purity of such intermediates is of paramount importance, as even trace impurities can have a significant impact on the efficacy, safety, and physical properties of the final product.
High-performance liquid chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase HPLC method is particularly well-suited for this analysis, as it separates compounds based on their hydrophobicity.[2] This application note describes a method that not only quantifies the purity of this compound but also separates it from potential process-related impurities and degradation products.
The method's development was guided by the physicochemical properties of the analyte and potential impurities. The presence of a phenolic hydroxyl group necessitates the use of an acidified mobile phase to suppress its ionization, thereby ensuring sharp, symmetrical peaks.[2] The biphenyl ring system provides a strong chromophore, making UV detection a suitable and sensitive choice.
Predicted Impurity Profile of this compound
A thorough understanding of the potential impurities is crucial for developing a specific HPLC method. The synthesis of this compound most likely proceeds via a Williamson ether synthesis, starting from 4-hydroxybiphenyl and an ethylating agent. Based on this and general degradation pathways for phenolic compounds, the following impurities are anticipated:
-
Starting Material: Unreacted 4-hydroxybiphenyl.
-
Isomeric Impurities: Positional isomers that may form during the synthesis of the 4-hydroxybiphenyl precursor.
-
Over-ethoxylated Byproducts: Formation of a diether if trace amounts of 4,4'-dihydroxybiphenyl are present in the starting material.
-
Degradation Products: Oxidation of the phenolic hydroxyl group can lead to the formation of colored impurities.
Chromatographic Method and Parameters
The following HPLC method provides a starting point for the analysis of this compound and can be further optimized based on the specific instrumentation and impurity profile observed.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Optimized HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Experimental Protocols
Preparation of Mobile Phases and Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.
-
Sample Diluent: A mixture of 50:50 (v/v) Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
HPLC System Setup and Execution
Caption: HPLC Analysis Workflow for this compound.
-
System Priming: Prime all solvent lines with their respective mobile phases to ensure a stable baseline.
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Section 3.
-
Injections: Inject a blank (sample diluent), followed by the standard solution (for system suitability), and then the sample solution.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation: Ensuring Trustworthiness
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The main peak should be free from interference from the blank, and degradant peaks should be well-resolved from the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies: A Stability-Indicating Approach
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Forced Degradation Protocol
Caption: Workflow for Forced Degradation Studies.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid sample to a temperature of 80 °C.
-
Photolytic Degradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
After exposure, the samples should be diluted with the sample diluent and analyzed by HPLC. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the purity analysis of this compound. The protocol is designed to be a self-validating system, with clear guidance on method parameters, sample preparation, and validation procedures. By incorporating forced degradation studies, the method's stability-indicating capabilities can be confirmed, making it a valuable tool for quality control and regulatory submissions in the pharmaceutical and chemical industries.
References
- Dong, M. W. (2015). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 33(11), 838-847. [Link]
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- PubChem. (n.d.). 4-Hydroxybiphenyl.
- Sharma, G., & Saini, V. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4548-4556. [Link]
- Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166. [Link]
- Zmitek, J., Pobirk, A., & Drinovec, L. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. [Link]
Sources
measuring the transition temperature of 4-Ethoxy-4'-hydroxybiphenyl
An Application Note and Protocol for the Characterization of Thermotropic Phase Transitions in 4-Ethoxy-4'-hydroxybiphenyl
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the accurate determination of thermotropic phase transition temperatures of the liquid crystal candidate, this compound. Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal, making their characterization crucial for material science and pharmaceutical applications.[1] This guide details an integrated analytical approach utilizing Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Light Microscopy (PLM) for visual phase identification. The synergy of these techniques provides a self-validating system for the unambiguous characterization of mesophase transitions, such as crystal-to-nematic and nematic-to-isotropic changes.[1][2][3]
Introduction: The Significance of Phase Transitions in Biphenyl Derivatives
This compound belongs to a class of organic molecules known as thermotropic liquid crystals, which exhibit phase transitions as a function of temperature.[4][5] The arrangement and orientation of molecules in these phases dictate the material's optical and physical properties. Understanding the precise temperatures at which these transitions occur is fundamental for harnessing their potential in advanced applications, from display technologies to sophisticated drug delivery systems.
The molecular structure of this compound, featuring a rigid biphenyl core, suggests the potential for forming mesophases (intermediate phases). These transitions, particularly the nematic-to-isotropic (N-I) transition, are highly sensitive to molecular structure and purity.[6][7] Therefore, a robust and reliable methodology for measuring these transition temperatures is paramount for quality control, material design, and predicting formulation stability. This application note presents a multi-faceted approach to elucidate the thermal behavior of this compound with high fidelity.
Foundational Principles of Analysis
A thorough characterization of liquid crystal transitions relies on the complementary nature of thermodynamic and optical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] When the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, it is accompanied by a change in enthalpy (ΔH). This is detected as a peak in the DSC thermogram. The peak temperature and the integrated area of the peak provide the transition temperature and the enthalpy of the transition, respectively, offering quantitative thermodynamic data.[1][9]
Polarized Light Microscopy (PLM)
PLM is an indispensable tool for the qualitative identification of liquid crystalline phases.[3][10] Anisotropic materials, like liquid crystals, are birefringent, meaning they can split a beam of polarized light into two rays. When viewed between two crossed polarizers, this birefringence results in the appearance of vibrant textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic).[2][3][10] By observing these textures on a temperature-controlled hot stage, one can visually pinpoint the exact moment a phase transition occurs, correlating it with a specific temperature.[7][11]
X-ray Diffraction (XRD) for Structural Confirmation
For an even more definitive identification of mesophases, particularly smectic and columnar phases, X-ray Diffraction is the gold standard.[2][3] XRD provides information about the long-range positional order of molecules.[12][13] For instance, a smectic phase will produce sharp, low-angle diffraction peaks corresponding to the layer spacing, while a nematic phase will show only a diffuse halo, indicating the absence of positional order.[14]
Integrated Experimental Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of this compound's transition temperatures.
Caption: Integrated workflow for LC phase transition analysis.
Materials and Equipment
Materials:
-
High-purity nitrogen or argon for DSC purge gas
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Lens cleaning paper
Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Polarized Light Microscope with rotating stage and polarizers
-
Calibrated hot stage for microscopy with temperature controller (e.g., Linkam or Mettler Toledo)
-
Microscope glass slides and cover slips
-
Micro-spatula
Detailed Experimental Protocols
Protocol 1: Determination of Transition Enthalpy and Temperature by DSC
This protocol quantifies the thermodynamic properties of the phase transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Tare an empty aluminum DSC pan with its lid.
-
Carefully weigh 2-5 mg of this compound directly into the pan. The use of a small, well-defined sample mass minimizes thermal gradients.
-
Securely crimp the lid onto the pan to ensure good thermal contact and prevent sample loss.
-
-
Experimental Setup:
-
Place the sealed sample pan in the DSC sample cell and an empty, sealed pan in the reference cell. This differential setup corrects for baseline fluctuations.
-
Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Step 1 (Equilibration): Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).
-
Step 2 (First Heating): Heat the sample from 25°C to a temperature well above the final clearing point (e.g., 200°C) at a controlled rate of 10°C/min. This first scan erases any previous thermal history of the sample.
-
Step 3 (First Cooling): Cool the sample from 200°C back to 25°C at a rate of 10°C/min. This scan reveals the transitions upon cooling, which may exhibit supercooling.
-
Step 4 (Second Heating): Heat the sample again from 25°C to 200°C at 10°C/min. The data from this second heating scan is typically used for reporting transition temperatures as it provides a standardized thermal history.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (heating) and exothermic peaks (cooling) corresponding to phase transitions.
-
Determine the onset temperature, peak temperature, and the enthalpy of transition (ΔH, in J/g) for each peak using the analysis software.
-
Protocol 2: Visual Identification of Mesophases by PLM
This protocol provides visual confirmation and identification of the phases detected by DSC.
-
Sample Preparation:
-
Place a small amount (a few crystals) of this compound onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage.
-
-
Microscope Setup:
-
Place the hot stage on the microscope's rotating stage.
-
Set the microscope for transmission mode with the polarizers in a "crossed" position (90° to each other). In this configuration, an isotropic (non-birefringent) sample will appear dark.
-
-
Thermal Observation:
-
Heat the sample at a slow rate (e.g., 5-10°C/min) while continuously observing the sample through the eyepieces.
-
Record the temperature and capture images at the exact moment a change in the optical texture occurs.
-
Expected Observations (upon heating):
-
Crystalline Solid: The initial solid may or may not be birefringent.
-
Crystal to Nematic (K-N) Transition: At the melting point, a highly mobile, birefringent fluid with characteristic textures (e.g., Schlieren or marbled) will appear.
-
Nematic to Isotropic (N-I) Transition: The birefringent texture will abruptly vanish, and the field of view will become completely dark. This is the "clearing point."
-
-
-
Cooling Cycle: Slowly cool the sample from the isotropic liquid phase and observe the reverse transitions. Note the temperatures at which the nematic phase appears and subsequently crystallizes.
Data Interpretation and Expected Results
The combination of DSC and PLM data allows for an unambiguous assignment of the phase transitions.
Caption: Expected phase transitions of this compound upon heating.
The data obtained should be summarized for clarity.
| Transition Type | Method | Temperature (°C) | Enthalpy (ΔH, J/g) | Optical Texture |
| Crystal → Nematic | DSC (Onset) | Value from exp. | Value from exp. | N/A |
| (K → N) | PLM | Value from exp. | N/A | Appearance of Schlieren/marbled texture |
| Nematic → Isotropic | DSC (Onset) | Value from exp. | Value from exp. | N/A |
| (N → I) | PLM | Value from exp. | N/A | Disappearance of birefringence (dark field) |
Note: The actual temperature and enthalpy values are to be determined experimentally by following the protocols above.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad DSC peaks | Low sample purity; heating rate too high; poor thermal contact. | Use higher purity sample; reduce heating rate (e.g., to 2-5°C/min); ensure DSC pan is properly crimped and flat. |
| No transitions observed in PLM | Sample is not a liquid crystal; viewing a non-birefringent homeotropic alignment. | Verify with DSC; press gently on the cover slip to induce flow and break any homeotropic alignment. |
| Transition temps from DSC and PLM differ | Different heating rates used; calibration error in one instrument. | Ensure identical heating/cooling rates are used for comparison; re-calibrate both the DSC and the hot stage. |
| Supercooling observed | Inherent property of the material; sample is very pure. | This is a valid result. Report both heating and cooling transition temperatures. Slower cooling rates may reduce the extent of supercooling. |
Conclusion
This application note provides a robust, dual-technique methodology for the precise measurement of the thermotropic transition temperatures of this compound. By leveraging the quantitative thermodynamic data from Differential Scanning Calorimetry and the definitive visual evidence from Polarized Light Microscopy, researchers can achieve a comprehensive and reliable characterization of the material's phase behavior. This foundational data is critical for advancing its application in diverse scientific and industrial fields.
References
- Wikipedia. (n.d.). Thermotropic crystal.
- Wikipedia. (n.d.). Liquid crystal.
- Barois, P. (2012). Application of X-ray resonant diffraction to structural studies of liquid crystals. HAL Open Science.
- Taylor & Francis. (n.d.). Thermotropic – Knowledge and References.
- Specialty Chemicals. (2025). Understanding Thermotropic Liquid Crystal Polymers: Properties and Applications.
- Naydich, A., et al. (2018). Thermotropic liquid crystals from biomacromolecules. Proceedings of the National Academy of Sciences.
- DasGupta, S., et al. (2021). A molecular field approach to pressure-induced phase transitions in liquid crystals: Smectic–nematic transition. AIP Publishing.
- Sluckin, T. J., & Poniewierski, A. (1986). Theory of the Nematic-Isotropic Transition in a Restricted Geometry. Taylor & Francis Online.
- Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- Pyzh, V. (2015). Simple theory of transitions between smectic, nematic, and isotropic phases. AIP Publishing.
- University of Pennsylvania. (n.d.). The Nematic-Isotropic Phase Transition (Model 1).
- Rasayan Journal of Chemistry. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY.
- Singh, M., et al. (2022). Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.
- Physics Stack Exchange. (2022). Transition from nematic phase to smectic phase in calamitic liquid crystals.
- DasGupta, S., et al. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- Reyes-Arzate, D., et al. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. ACS Publications.
- Laboratoire de physique des Solides. (n.d.). The world of liquid crystals as seen through X-ray diffraction.
- IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures.
- An, J.-G., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate.
- IUCr Journals. (2002). X-ray studies of the phases and phase transitions of liquid crystals.
- Abbott, N. L., et al. (2007). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.
- Kundu, S., et al. (2012). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications.
- Kim, M. (n.d.). Phase transitions in liquid crystals. Stanford University.
- Cedar, J. (2024). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton Dataspace.
- ResearchGate. (n.d.). Liquid crystal formation under polarized light optical microscope.
- Roy, S. K., et al. (2012). Nematic to smectic-A phase transition in mixture of liquid crystal and nonmesogenic impurities: existence of tricritical point. Taylor & Francis Online.
- Reviews on Advanced Materials Science. (2016). Various techniques have been used to characterize liquid crystals.
- CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
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Application Note: 4-Ethoxy-4'-hydroxybiphenyl as a Versatile Precursor for High-Performance Aromatic Polyether Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of 4-Ethoxy-4'-hydroxybiphenyl as a monomer for the synthesis of high-performance aromatic polyethers, particularly poly(aryl ether ketone)s (PAEKs). The unique molecular architecture of this precursor, featuring a rigid biphenyl core, a nucleophilic hydroxyl group, and a thermal stability-enhancing ethoxy group, makes it an excellent building block for advanced polymers. This document details the physicochemical properties of the monomer, a complete step-by-step protocol for polymerization via nucleophilic aromatic substitution (SNAr), methods for polymer characterization, and a discussion of the structure-property relationships that govern the final material's performance.
Introduction: The Rationale for this compound in Polymer Chemistry
High-performance polymers are defined by their exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyethers, such as Poly(ether ether ketone) (PEEK), are premier materials in this class, finding use in demanding aerospace, medical, and electronics applications. The properties of these polymers are directly derived from the monomers used in their synthesis.
This compound is a strategic monomer for creating bespoke aromatic polyethers. Its structure offers several distinct advantages:
-
Rigid Biphenyl Backbone: Imparts high thermal stability and mechanical strength to the polymer chain.
-
Reactive Hydroxyl Group: Provides the active site for nucleophilic aromatic substitution (SNAr), enabling the formation of the crucial ether linkages that define the polymer backbone.
-
Ethoxy Side Group: The presence of the -OC₂H₅ group can influence the polymer's properties. Compared to longer alkyl chains, the short ethoxy group helps maintain good thermal stability while potentially improving solubility and processability of the final polymer. It is generally accepted that the introduction of long alkoxy side groups can deteriorate thermal properties.[1]
This guide will focus on the synthesis of an aromatic polyether by reacting this compound with 4,4'-difluorobenzophenone, a common and effective method for producing PEEK-like polymers.
Physicochemical and Safety Data for this compound
A thorough understanding of the monomer's properties is critical for safe handling and successful experimental design.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 127972-27-4 | [2] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Appearance | Solid | N/A |
| Melting Point | 168 °C | [1] |
| Boiling Point | 357.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) and alcohols. Insoluble in water. | [3] |
Safety and Handling
-
General Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid formation of dust and aerosols.[4][5]
-
Inhalation: May cause respiratory irritation. If inhaled, move the victim to fresh air.[6][7]
-
Skin Contact: May cause skin irritation. In case of contact, wash off immediately with plenty of soap and water.[4][7]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[4][7]
-
Ingestion: May be harmful if swallowed. Rinse mouth with water and seek medical attention. Do not induce vomiting.[4][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]
Synthesis of Aromatic Polyether via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of PEEK and its analogues is most commonly achieved through a step-growth polymerization via a nucleophilic aromatic substitution (SNAr) mechanism.[2] The process involves the reaction of a bisphenolate salt with an activated aromatic dihalide.
Causality of Experimental Choices
-
Reaction: The hydroxyl group of this compound is deprotonated by a weak base to form a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atoms of 4,4'-difluorobenzophenone.
-
Monomers: 4,4'-difluorobenzophenone is the electrophile. The fluorine atoms are excellent leaving groups, activated by the strong electron-withdrawing effect of the para-carbonyl group.[2]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the preferred base. It is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions. It must be anhydrous, as water can hydrolyze the monomers and terminate the polymer chain.
-
Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or diphenyl sulfone is required.[9][10] These solvents can dissolve the monomers and the growing polymer chain and can reach the high temperatures (>180°C) necessary to drive the reaction to completion.
-
Azeotroping Agent: Toluene is used to azeotropically remove water formed during the in-situ deprotonation of the hydroxyl group, ensuring the reaction medium remains anhydrous.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture at high temperatures. Conducting the polymerization under a blanket of inert gas (e.g., Nitrogen or Argon) is mandatory to prevent oxidative side reactions and chain termination.
Visualized Workflow for Polymer Synthesis
Caption: Experimental workflow for the synthesis and characterization of the aromatic polyether.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 127972-27-4 | 214.26 | 10.0 | 2.143 g |
| 4,4'-Difluorobenzophenone | 345-92-6 | 218.18 | 10.0 | 2.182 g |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 11.5 | 1.589 g |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | - | 30 mL |
| Toluene | 108-88-3 | 92.14 | - | 15 mL |
Equipment:
-
100 mL three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Dean-Stark trap with condenser
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle with temperature controller and thermocouple
-
Standard laboratory glassware for work-up
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a gas inlet. Ensure all glassware is thoroughly dried in an oven before use.
-
Charging Reagents: To the flask, add this compound (2.143 g, 10.0 mmol), 4,4'-difluorobenzophenone (2.182 g, 10.0 mmol), and anhydrous potassium carbonate (1.589 g, 11.5 mmol).
-
Solvent Addition: Add DMAc (30 mL) and toluene (15 mL) to the flask.
-
Inert Atmosphere: Begin stirring the mixture and purge the system with a steady flow of nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and the toluene/water azeotrope will collect in the Dean-Stark trap. Continue this process for approximately 2-3 hours until no more water is collected.
-
Polymerization: After dehydration is complete, carefully drain the collected liquid from the Dean-Stark trap and remove the trap from the setup. Increase the reaction temperature to 180-190°C to distill off the remaining toluene.
-
Reaction Progression: Maintain the reaction at 180-190°C with vigorous stirring. The solution will gradually become more viscous as the polymer chains grow. Continue the polymerization for 8-12 hours.
-
Isolation: After the reaction period, turn off the heat and allow the viscous solution to cool to approximately 80-100°C. While still warm, slowly pour the polymer solution into a beaker containing 400 mL of vigorously stirring methanol or a methanol/water mixture (80:20 v/v). A fibrous or powdered precipitate will form.
-
Purification:
-
Continue stirring the precipitate in methanol for 1-2 hours to break up any large clumps.
-
Collect the polymer by vacuum filtration.
-
To remove inorganic salts (KCl, K₂CO₃) and residual solvent, wash the polymer by suspending it in 200 mL of hot deionized water and stirring for 30 minutes. Filter the polymer again. Repeat this hot water wash two more times.
-
Perform a final wash with 100 mL of methanol to aid in drying.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.
-
Yield Calculation: Weigh the final dried polymer and calculate the percentage yield.
Self-Validating Protocol: Polymer Characterization
To confirm the successful synthesis of the target aromatic polyether, a suite of characterization techniques must be employed.
Structural Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ether linkage and the presence of key functional groups.
-
Expected Absorption Bands:
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the polymer structure by showing characteristic proton signals.
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
~7.8-7.9 ppm: Aromatic protons ortho to the ketone group.
-
~6.9-7.3 ppm: Other aromatic protons in the polymer backbone.
-
~4.1 ppm (quartet): -O-CH₂ -CH₃ protons of the ethoxy group.
-
~1.4 ppm (triplet): -O-CH₂-CH₃ protons of the ethoxy group.
-
Molecular Weight Determination
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight (typically Mn > 20,000 g/mol ) and a PDI around 2.0 are indicative of a successful step-growth polymerization.[10]
Thermal Properties Analysis
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Aromatic polyethers are known for their high decomposition temperatures.
-
Expected Result: The polymer should exhibit high thermal stability, with the 5% weight loss temperature (Td5%) occurring above 450°C in a nitrogen atmosphere.[10]
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, including the glass transition temperature (Tg) and, if applicable, the melting temperature (Tm) and crystallization temperature (Tc).
-
Expected Result: The polymer is expected to be amorphous and exhibit a high glass transition temperature (Tg), likely in the range of 170-200°C, reflecting the rigidity of the biphenyl-containing backbone.[6][10]
Caption: Relationship between precursor structure, synthesis, polymer properties, and applications.
Conclusion
This compound serves as an exemplary precursor for synthesizing advanced aromatic polyethers with a desirable balance of properties. The protocol described herein, based on the robust nucleophilic aromatic substitution reaction, provides a reliable pathway to high-molecular-weight polymers. The incorporation of the ethoxy-substituted biphenyl moiety results in materials with high glass transition temperatures and excellent thermal stability, suitable for a range of high-performance applications. The characterization methods detailed provide a necessary framework for validating the synthesis and understanding the structure-property relationships of these advanced materials.
References
- Thermal Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups. National Institutes of Health (NIH).
- Synthesis and characterization of novel organosoluble poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units. ResearchGate.
- Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. ResearchGate.
- Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). ResearchGate.
- How do you make PEEK material?. PEEKCHINA.
- Synthesis reaction of PEEK. ResearchGate.
- Preparation and characterization of poly(ether ether ketone) derivatives. ResearchGate.
Sources
- 1. How do you make PEEK material? [peekchina.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 4-Ethoxy-4'-hydroxybiphenyl
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Ethoxy-4'-hydroxybiphenyl is a biphenyl derivative of significant interest in the fields of medicinal chemistry, materials science, and drug development. Its structural features, comprising a biphenyl core with ethoxy and hydroxyl substitutions, impart unique physicochemical properties that are crucial for its application. As an intermediate in the synthesis of novel compounds, its purity and structural integrity are paramount. This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, ensuring its quality and suitability for research and development purposes.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific analytical methodologies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Reference |
| CAS Number | 127972-27-4 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [2] |
| Melting Point | 168 °C | [2] |
| Boiling Point (Predicted) | 357.4 ± 25.0 °C | [2] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed due to the compound's moderate polarity.
Scientific Principles
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and by varying its composition, the retention of the analyte can be precisely controlled. The hydroxyl and ethoxy groups on the biphenyl scaffold provide sufficient polarity for elution with common reversed-phase solvent systems, while the biphenyl core ensures adequate retention for high-resolution separation from potential impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL for analysis.
Data Analysis:
-
Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of the analyte in the sample is then determined by interpolating its peak area against the calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities. Due to the presence of a polar hydroxyl group, derivatization is often recommended to improve chromatographic peak shape and thermal stability.
Scientific Principles
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and confirmation of identity by comparison with spectral libraries. Derivatization of the hydroxyl group, typically through silylation, reduces its polarity and increases volatility, leading to improved chromatographic performance.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
Derivatization Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 100 µL of BSTFA with 1% TMCS to the solution.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 10 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Data Analysis:
-
Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a derivatized reference standard. The mass spectrum of the trimethylsilyl (TMS) derivative is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.
-
Impurity Profiling: Impurities are identified by searching their mass spectra against a commercial mass spectral library (e.g., NIST, Wiley).
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Scientific Principles
NMR spectroscopy exploits the magnetic properties of atomic nuclei. In the presence of a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift that provides information about its structural location. Coupling between adjacent nuclei (spin-spin coupling) provides further insights into the connectivity of atoms.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
A relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Proton-decoupled experiment.
-
A larger number of scans is typically required (e.g., 1024 scans).
-
A relaxation delay of 2-5 seconds.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy moiety.
-
A series of doublets and multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
A singlet for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Two signals in the aliphatic region for the ethoxy group carbons.
-
Multiple signals in the aromatic region for the twelve carbons of the biphenyl core. The chemical shifts will be influenced by the electron-donating effects of the ethoxy and hydroxyl groups. A predicted ¹³C NMR spectrum for a similar compound, 4-ethoxybiphenyl, can be a useful reference[3].
Logical Relationship: NMR Data Interpretation
Caption: Logical relationship for structural elucidation using NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Scientific Principles
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FT-IR spectrum is a plot of infrared absorption versus wavenumber, where characteristic peaks indicate the presence of specific functional groups.
Experimental Protocol
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-3000 | C-H stretch | Aliphatic (ethoxy group) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether (ethoxy group) |
| ~1175 | C-O stretch | Phenolic hydroxyl |
The FT-IR spectrum of the related compound 4-ethoxyphenol can serve as a useful comparison[4].
UV-Vis Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Scientific Principles
The biphenyl system in this compound contains conjugated π-electrons, which absorb ultraviolet radiation, leading to electronic transitions. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound sample
Sample Preparation:
-
Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).
Data Acquisition:
-
Scan the absorbance of the solution from 200 to 400 nm.
-
Use the solvent as a blank.
Expected Spectral Features:
-
A strong absorption band is expected in the UV region, likely around 260 nm, which is characteristic of the biphenyl chromophore. The λ_max for the related 4-hydroxybiphenyl is around 260 nm[5].
Conclusion
The analytical techniques outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic methods ensures the accurate determination of its identity, purity, and structural integrity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently utilize this compound in their applications, ensuring the reliability and reproducibility of their results.
References
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0060063).
- Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0109872).
- Hsu, C. S., & Percec, V. (1986). Synthesis and Characterization of Liquid Crystalline Polysiloxanes Containing Benzyl Ether Mesogens. Defense Technical Information Center.
- PubChem. (n.d.). 4-Hydroxybiphenyl.
- Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water.
- PubChem. (n.d.). 4-Ethoxyphenol.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- NIST. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook.
- Wang, K., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids.
- Chromatography Forum. (2017). separation of positional isomers.
- Royal Society of Chemistry. (2011). Supporting Information.
- SpectraBase. (n.d.). 4-Ethoxybiphenyl - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
- NIST. (n.d.). p-Hydroxybiphenyl. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid.
- PubChem. (n.d.). 4-Methoxybiphenyl.
- NIST. (n.d.). 4-Cyano-4'-hydroxybiphenyl. NIST Chemistry WebBook.
- ResearchGate. (2025). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
- LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
- BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- MDPI. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
- ResearchGate. (2025). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
- NIST. (n.d.). p-Hydroxybiphenyl. NIST Chemistry WebBook.
- ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
- ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl).
- ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....
- ResearchGate. (n.d.). The solvent effect on UV-Vis spectra of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
Sources
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures with 4-Ethoxy-4'-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Biphenyl Scaffolds in Advanced Liquid Crystal Formulations
The biphenyl moiety represents a cornerstone in the molecular architecture of thermotropic liquid crystals, prized for its rigid, calamitic (rod-like) shape which promotes the formation of anisotropic mesophases. The strategic functionalization of this core structure allows for the fine-tuning of critical material properties, including the clearing point (the temperature of transition to the isotropic liquid phase), birefringence (Δn), and dielectric anisotropy (Δε). 4-Ethoxy-4'-hydroxybiphenyl is a compound of particular interest in the design of novel liquid crystal mixtures. The terminal ethoxy group (-OC₂H₅) contributes to the linearity and polarizability of the molecule, while the hydroxyl group (-OH) introduces the potential for hydrogen bonding. This intermolecular interaction can significantly influence the mesophase behavior, potentially leading to the formation of supramolecular structures and exhibiting unique electro-optical properties.
This technical guide provides a comprehensive framework for the formulation and characterization of liquid crystal mixtures incorporating this compound. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and the resultant material properties.
Physicochemical Properties of this compound
A foundational understanding of the physical properties of the core component is paramount for rational mixture design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | N/A |
| Molecular Weight | 214.26 g/mol | N/A |
| Melting Point | 168 °C | N/A |
| Boiling Point | 357.4 ± 25.0 °C (Predicted) | N/A |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | N/A |
PART 1: Formulation of Nematic Liquid Crystal Mixtures
The objective of creating a liquid crystal mixture is to achieve a material with a broad nematic temperature range, optimized birefringence, and appropriate dielectric anisotropy for the intended application. This compound can be incorporated as a dopant or a major component to modulate these properties.
Protocol 1.1: Preparation of a Eutectic Nematic Host Mixture
Rationale: A eutectic mixture of two or more liquid crystalline compounds will have a lower melting point than any of the individual components, thereby extending the operational temperature range of the nematic phase. This protocol describes the formulation of a simple binary host mixture into which this compound will be introduced.
Materials:
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
4-Cyano-4'-octylbiphenyl (8CB)
-
This compound
-
High-purity organic solvent (e.g., dichloromethane, HPLC grade)
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Rotary evaporator
Methodology:
-
Precursor Selection: 5CB and 8CB are chosen for their well-characterized nematic properties and chemical compatibility with biphenyl structures.
-
Molar Ratio Calculation: To formulate a eutectic mixture, a common starting point is a 1:1 molar ratio of 5CB and 8CB.
-
Dissolution: Accurately weigh the calculated amounts of 5CB and 8CB and dissolve them in a minimal amount of dichloromethane in a clean glass vial.
-
Homogenization: Gently stir the solution at room temperature until both components are fully dissolved, creating a homogenous solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A gentle warming of the water bath (e.g., 30-40 °C) can facilitate this process. Ensure all solvent is removed to prevent interference with the liquid crystal properties.
-
Thermal Cycling: To ensure a homogenous mixture, heat the resulting oil to its isotropic phase (above the clearing point of the mixture, approximately 40-50 °C for this binary system) and then cool it slowly back to room temperature. Repeat this cycle 2-3 times.
Protocol 1.2: Incorporation of this compound
Rationale: The introduction of this compound into the host mixture is expected to alter its mesomorphic and electro-optical properties. The concentration of the dopant is a critical parameter that must be systematically varied to understand its influence.
Methodology:
-
Concentration Series: Prepare a series of mixtures with varying weight percentages (wt%) of this compound in the 5CB/8CB host mixture (e.g., 1 wt%, 5 wt%, 10 wt%, and 20 wt%).
-
Doping Procedure:
-
Accurately weigh the desired amount of the 5CB/8CB host mixture into a clean glass vial.
-
Add the calculated weight of this compound.
-
Add a minimal amount of dichloromethane to dissolve all components.
-
Follow the homogenization, solvent evaporation, and thermal cycling steps as described in Protocol 1.1.
-
Caption: Workflow for the formulation of liquid crystal mixtures.
PART 2: Characterization of Formulated Liquid Crystal Mixtures
A thorough characterization of the formulated mixtures is essential to determine the impact of this compound on their physical and electro-optical properties.
Protocol 2.1: Determination of Phase Transition Temperatures by Polarized Optical Microscopy (POM)
Rationale: POM is a fundamental technique for identifying liquid crystal phases and determining their transition temperatures. The unique textures of different mesophases allow for their unambiguous identification.
Materials:
-
Polarized optical microscope with a hot stage
-
Glass microscope slides and coverslips
-
Capillary tubes
Methodology:
-
Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide. Cover with a coverslip and allow the mixture to fill the gap via capillary action.
-
Heating and Cooling Cycle:
-
Place the slide on the hot stage and heat the sample at a controlled rate (e.g., 5 °C/min) until it becomes fully isotropic (a dark field of view between crossed polarizers).
-
Record the temperature at which the last birefringent domain disappears; this is the clearing point (Tₙᵢ).
-
Cool the sample slowly (e.g., 2 °C/min) from the isotropic phase. Observe the formation of the nematic phase (characterized by schlieren or marbled textures) and record the temperature of this transition.
-
Continue cooling to observe any other phase transitions (e.g., nematic to smectic) and the crystallization temperature.
-
-
Texture Analysis: Capture images of the characteristic textures of each mesophase for documentation.
Protocol 2.2: Measurement of Birefringence (Δn)
Rationale: Birefringence is a measure of the optical anisotropy of a material and is a critical parameter for display and photonic applications. The Senarmont compensator method is a precise technique for measuring the phase retardation induced by the liquid crystal layer, from which the birefringence can be calculated.
Materials:
-
Polarized optical microscope with a Senarmont compensator
-
Monochromatic light source (e.g., a sodium lamp or a laser with a known wavelength, λ)
-
Liquid crystal cell with a known thickness (d) and planar alignment layers
-
Function generator and voltage amplifier
Methodology:
-
Cell Filling: Fill the liquid crystal cell with the formulated mixture in its isotropic phase via capillary action and then cool it slowly to the nematic phase.
-
Optical Setup: Place the filled cell on the microscope stage between crossed polarizers.
-
Measurement of Phase Retardation (Γ):
-
With no applied voltage, rotate the analyzer to achieve minimum light transmission. The angle of rotation (α) is recorded.
-
The phase retardation is calculated as Γ = (π * α) / 180.
-
-
Calculation of Birefringence: The birefringence is calculated using the formula: Δn = (Γ * λ) / (2 * π * d).
-
Voltage-Dependent Measurement: Apply an AC voltage across the cell and measure the change in birefringence as a function of the applied voltage. This provides information on the electro-optical switching behavior.
Protocol 2.3: Determination of Dielectric Anisotropy (Δε)
Rationale: The dielectric anisotropy determines how the liquid crystal molecules will align in an electric field. A positive Δε indicates that the molecules will align parallel to the field, while a negative Δε results in perpendicular alignment.
Materials:
-
LCR meter
-
Liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) with planar and homeotropic alignment layers
-
Temperature-controlled cell holder
Methodology:
-
Cell Preparation: Fill two separate cells, one with planar alignment and one with homeotropic alignment, with the liquid crystal mixture.
-
Capacitance Measurement:
-
Measure the capacitance of the cell with planar alignment (C⊥). This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).
-
Measure the capacitance of the cell with homeotropic alignment (C∥). This corresponds to the parallel component of the dielectric permittivity (ε∥).
-
-
Calculation of Dielectric Permittivity: Calculate ε⊥ and ε∥ using the formula C = (ε * A) / d, where A is the electrode area and d is the cell gap.
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
-
Frequency-Dependent Measurement: Measure the capacitance at different frequencies to investigate any dielectric relaxation phenomena.
Caption: Workflow for the characterization of formulated liquid crystal mixtures.
Expected Outcomes and Interpretation
The incorporation of this compound into a nematic host is anticipated to have the following effects:
-
Phase Behavior: The presence of the hydroxyl group may lead to hydrogen bonding between the dopant molecules, potentially inducing smectic phases at higher concentrations or elevating the clearing point due to the formation of more ordered supramolecular structures.
-
Birefringence: The ethoxy group and the biphenyl core contribute to the overall molecular polarizability. The effect on birefringence will depend on how the dopant molecules integrate into the host matrix and whether they enhance or disrupt the overall molecular order.
-
Dielectric Anisotropy: The hydroxyl and ethoxy groups are polar. Their contribution to the overall dielectric anisotropy will depend on their orientation relative to the principal molecular axis. It is plausible that the hydroxyl group, in particular, could significantly alter the dielectric properties of the mixture.
Conclusion
This application note provides a detailed and scientifically grounded framework for the formulation and characterization of liquid crystal mixtures containing this compound. By systematically following these protocols, researchers can elucidate the structure-property relationships of this and other novel liquid crystalline materials, paving the way for the development of advanced electro-optical devices. The emphasis on understanding the causality behind each experimental step ensures a robust and insightful approach to materials discovery.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]
- Schadt, M., & Helfrich, W. (1971). Voltage-Dependent Optical Activity of a Twisted Nematic Liquid Crystal. Applied Physics Letters, 18(4), 127-128. [Link]
- Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie. [Link]
- Hsu, C. S., & Percec, V. (1986). Synthesis and Characterization of Liquid Crystalline Polysiloxanes Containing Benzyl Ether Mesogens.
- Patel, J. S., & Goodby, J. W. (1987). Properties of a new liquid-crystal material with a high dielectric anisotropy and low viscosity. Journal of Applied Physics, 62(5), 2011-2015. [Link]
Laboratory Scale Synthesis of 4-Ethoxy-4'-hydroxybiphenyl: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the laboratory-scale synthesis of 4-Ethoxy-4'-hydroxybiphenyl, a key intermediate in the development of advanced materials and pharmaceutical agents. The protocol is centered on a selective mono-O-alkylation of 4,4'-dihydroxybiphenyl via the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline methods for purification and characterization to ensure a high-purity final product. This guide is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-validated synthetic methodology.
Introduction and Strategic Overview
This compound is a valuable biphenyl derivative characterized by its dual functional groups: a terminal hydroxyl group amenable to further chemical modification and an ethoxy group that modulates the molecule's lipophilicity and electronic properties. This unique structure makes it a critical building block in the synthesis of liquid crystals, polymers, and biologically active compounds.
The synthesis of asymmetrically substituted biphenyls can present significant challenges, primarily centered on achieving regioselectivity. The protocol detailed herein employs the classic Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1][2][3] The core strategy involves the selective mono-etherification of 4,4'-dihydroxybiphenyl. By carefully controlling the stoichiometry of the base and the alkylating agent, we can preferentially react one of the two equivalent phenolic hydroxyl groups, thereby minimizing the formation of the di-substituted byproduct, 4,4'-diethoxybiphenyl.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] A base is used to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (the phenoxide ion), which subsequently attacks the primary alkyl halide, ethyl bromide, to form the ether linkage.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 4,4'-dihydroxybiphenyl.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 92-88-6 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| Bromoethane (Ethyl Bromide) | C₂H₅Br | 108.97 | 74-96-4 | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | 60-29-7 | ≥99% | VWR Chemicals |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | ~37% | J.T. Baker |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | ACS Grade | EMD Millipore |
| Ethyl Acetate, ACS Grade | C₄H₈O₂ | 88.11 | 141-78-6 | ≥99.5% | Fisher Scientific |
| Hexane, ACS Grade | C₆H₁₄ | 86.18 | 110-54-3 | ≥98.5% | VWR Chemicals |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Technologies |
Safety Precaution: Bromoethane is a volatile and toxic alkylating agent. All operations involving bromoethane must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,4'-dihydroxybiphenyl (5.00 g, 26.85 mmol) and anhydrous potassium carbonate (3.33 g, 24.09 mmol, 0.9 equivalents).
-
Causality Note: Using a sub-stoichiometric amount of base (0.9 eq) is a critical strategy to favor mono-alkylation. This ensures that, on average, less than one of the two hydroxyl groups per molecule is deprotonated, statistically reducing the formation of the di-alkylation product.
-
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension under a gentle stream of nitrogen.
-
Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its nucleophilicity.
-
-
Addition of Alkylating Agent: Add bromoethane (2.10 mL, 28.19 mmol, 1.05 equivalents) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 65 °C using a heating mantle and an oil bath. Maintain stirring at this temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. The TLC plate should show the disappearance of the starting material (4,4'-dihydroxybiphenyl, Rf ≈ 0.2), and the appearance of the mono-etherated product (this compound, Rf ≈ 0.4) and the di-etherated byproduct (4,4'-diethoxybiphenyl, Rf ≈ 0.7).
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into 300 mL of cold deionized water. c. Acidify the aqueous solution to pH ~3 by slowly adding concentrated HCl. This step neutralizes the excess base and protonates the phenoxide of the desired product. d. Transfer the mixture to a 1 L separatory funnel and extract the aqueous phase with diethyl ether (3 x 150 mL). e. Combine the organic extracts and wash them with deionized water (2 x 100 mL) followed by a saturated sodium chloride solution (brine, 1 x 100 mL) to remove residual DMF and inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a light-yellow solid.
Purification Protocol: Flash Column Chromatography
The crude product is a mixture of the starting material, the desired product, and the di-substituted byproduct. Purification is effectively achieved by flash column chromatography.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a 9:1 Hexane:Ethyl Acetate solvent system.
-
Sample Loading: Adsorb the crude solid onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
-
The di-ether byproduct (4,4'-diethoxybiphenyl) will elute first.
-
The desired product (this compound) will elute in the subsequent fractions.
-
The unreacted starting material (4,4'-dihydroxybiphenyl) will remain on the column or elute last.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid. Dry the product under vacuum. A typical yield is 55-65%.
Synthetic Workflow and Data
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Summary of Quantitative Data
| Parameter | Value | Moles (mmol) | Equivalents |
| 4,4'-Dihydroxybiphenyl | 5.00 g | 26.85 | 1.0 |
| Potassium Carbonate | 3.33 g | 24.09 | 0.9 |
| Bromoethane | 2.10 mL (3.07 g) | 28.19 | 1.05 |
| Solvent (DMF) Volume | 100 mL | - | - |
| Reaction Temperature | 65 °C | - | - |
| Reaction Time | 12-16 hours | - | - |
| Expected Yield | 3.17 - 3.75 g (55-65%) | 14.77 - 17.50 | - |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.45 (d, 2H), 7.25 (d, 2H), 6.95 (d, 2H), 6.85 (d, 2H), 5.0 (s, 1H, -OH), 4.05 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158.5, 155.0, 134.0, 131.5, 128.5, 128.0, 116.0, 115.5, 63.5, 15.0.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₄O₂ [M-H]⁻: 213.09, found: 213.1.
-
IR Spectroscopy (ATR): ν (cm⁻¹) ~3350 (broad, O-H stretch), 3050 (aromatic C-H stretch), 2980 (aliphatic C-H stretch), 1610, 1500 (aromatic C=C stretch), 1240 (aryl ether C-O stretch).
-
Melting Point: Literature values should be consulted for comparison.
Conclusion
The Williamson ether synthesis offers a reliable and scalable method for producing this compound. The key to achieving a good yield of the desired mono-etherated product lies in the careful control of reaction stoichiometry. The detailed protocol for synthesis, work-up, and chromatographic purification provided in this application note serves as a validated procedure for obtaining this important chemical intermediate in high purity for subsequent research and development applications.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry.
- PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (2024). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. Retrieved January 9, 2026, from a similar synthesis methodology overview. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Welcome to the technical support center for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. We will delve into the mechanistic rationale behind procedural choices, provide robust troubleshooting guides, and offer validated protocols to enhance your experimental success.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound primarily follows two well-established routes. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Williamson Ether Synthesis. This is a classical and direct approach involving the selective mono-O-alkylation of 4,4'-dihydroxybiphenyl with an ethylating agent. While seemingly straightforward, the key challenge lies in achieving high selectivity for the mono-ethylated product over the di-ethylated byproduct.[1]
-
Route B: Suzuki-Miyaura Cross-Coupling. This modern palladium-catalyzed reaction involves coupling an ethoxy-substituted arylboronic acid with a hydroxy-substituted aryl halide (or vice versa).[2][3] This route offers high yields and functional group tolerance but requires careful control of catalytic conditions to prevent side reactions like homo-coupling.[2][4]
The following diagram illustrates a high-level comparison of these two primary synthetic workflows.
Caption: High-level overview of the two main synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the more prevalent Williamson ether synthesis route due to its challenges with selectivity.
Question 1: My reaction yields are low, and I recover a large amount of unreacted 4,4'-dihydroxybiphenyl. What's causing this?
Answer: This issue typically points to three main causes: insufficient base, poor solvent choice, or an inactive ethylating agent.
-
Insufficient Deprotonation: The Williamson synthesis requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.[1] If the base is too weak or used in insufficient quantity, the starting diol will not be activated, leading to no reaction.
-
Solution: Use at least one equivalent of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if the reaction is sluggish. Ensure the base is anhydrous, as water can consume the base and hinder phenoxide formation.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the Sₙ2 reaction mechanism.[5]
-
Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices. They effectively solvate the cation of the base (e.g., K⁺), leaving a more "naked" and highly reactive phenoxide anion.
-
-
Alkylating Agent Reactivity: The reactivity of ethyl halides follows the order I > Br > Cl.[6]
-
Solution: Use ethyl bromide or ethyl iodide for a faster reaction. If using ethyl chloride, higher temperatures and longer reaction times may be necessary. Always use a fresh, unexpired bottle of the ethylating agent.
-
Question 2: I'm forming a significant amount of the 4,4'-diethoxybiphenyl byproduct. How can I improve selectivity for the desired mono-ethylated product?
Answer: This is the most critical challenge in this synthesis. The mono-alkoxide product is often more soluble in the organic solvent and its corresponding anion can be more easily formed and delivered for the second alkylation, leading to the diether.[7] Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the diol relative to the ethylating agent (e.g., 1.2 to 1.5 equivalents of diol per 1 equivalent of ethylating agent). This ensures the ethylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly (e.g., via a syringe pump over several hours) maintains a low instantaneous concentration. This keeps the ratio of unreacted diol to the mono-ether product high, statistically favoring the reaction with the more abundant diol.[7]
-
Leverage Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction under milder conditions.[8] It helps transfer the phenoxide from a solid or aqueous phase to the organic phase where the alkylating agent resides. Running the reaction at lower temperatures (e.g., room temperature) with PTC can enhance selectivity by minimizing the excess energy that could drive the second, less favorable alkylation.[7]
-
Solvent and Base System: In some systems, the choice of solvent can influence selectivity. A study on the selective etherification of symmetrical diols found that the selectivity can be explained by the preferential adsorption of diols over monoethers onto the surface of catalysts.[9] While this was observed with a specific catalytic system, the principle of differential solubility and surface interaction can be a factor.
Question 3: The reaction is complete (confirmed by TLC), but I'm struggling to isolate the pure product. What is an effective purification strategy?
Answer: Purification requires separating the desired mono-ether from the unreacted diol and the di-ether byproduct. Their differing polarities are key to a successful separation.
-
Aqueous Workup: First, perform an acid-base workup. After the reaction, quench with water and acidify slightly (e.g., with 1M HCl) to protonate any remaining phenoxides. Extract the product into an organic solvent like ethyl acetate. Then, wash the organic layer with a dilute basic solution (e.g., 1M NaOH).
-
The unreacted 4,4'-dihydroxybiphenyl is acidic enough to be deprotonated by NaOH and will move into the aqueous layer.
-
The desired This compound has one remaining acidic phenol and will also be extracted into the aqueous basic layer.
-
The non-acidic 4,4'-diethoxybiphenyl byproduct will remain in the organic layer, which can be discarded.
-
-
Isolation and Chromatography: Collect the basic aqueous layer containing your product and the starting diol. Re-acidify this layer with cold 2M HCl until it is acidic (pH ~2-3), which will cause the phenolic compounds to precipitate. Extract these compounds back into fresh ethyl acetate, dry the organic layer (e.g., with MgSO₄), and concentrate it.
-
Final Purification: The resulting solid will be a mixture of the starting diol and the desired mono-ether. These can be effectively separated using flash column chromatography on silica gel.[10] A solvent gradient of hexane and ethyl acetate is typically effective. The less polar mono-ether will elute before the more polar diol. Recrystallization from a suitable solvent like ethanol or acetonitrile can be used for final polishing.[10][11]
Section 3: Optimized Experimental Protocol
This protocol for the selective mono-O-ethylation of 4,4'-dihydroxybiphenyl incorporates the troubleshooting advice to maximize yield and selectivity.
Protocol: Selective Mono-Ethylation using Phase-Transfer Catalysis
Caption: Optimized workflow for the selective synthesis of this compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,4'-dihydroxybiphenyl (1.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.2 M with respect to the diol).
-
Inerting: Begin stirring and flush the system with nitrogen gas for 10-15 minutes.
-
Reagent Addition: Using a syringe pump, add ethyl bromide (1.0 equivalent) dropwise to the stirring suspension over 2-3 hours at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is mostly consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract with ethyl acetate (3x). Combine the organic layers.
-
Byproduct Removal: Wash the combined organic layers with 1M NaOH solution (2x). This will extract the desired product and unreacted diol into the aqueous layer, leaving the di-ethoxy byproduct in the organic phase. Save the aqueous layers.
-
Product Isolation: Cool the combined basic aqueous layers in an ice bath and slowly acidify with 2M HCl with stirring until the pH is ~2. A precipitate should form. Extract this mixture with fresh ethyl acetate (3x).
-
Final Steps: Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Section 4: Data & Analysis
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of key variables on the synthesis.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Stoichiometry | Diol : EtBr (1.2 : 1) | High Mono-ether Selectivity | Ethyl bromide is the limiting reagent, reducing the chance of di-alkylation. |
| Base | K₂CO₃ (Anhydrous) | Good Yield | Sufficiently strong to deprotonate the phenol without being overly harsh, minimizing side reactions. |
| Solvent | DMF (Anhydrous) | High Reaction Rate | Polar aprotic solvent stabilizes the transition state of the Sₙ2 reaction.[5] |
| Temperature | 40-50 °C | Optimal Rate vs. Selectivity | Provides enough energy for the reaction to proceed efficiently without significantly promoting the di-alkylation side reaction. |
| Catalyst | TBAB (Phase Transfer) | Improved Rate & Selectivity | Facilitates the transfer of the phenoxide nucleophile to the organic phase, allowing for milder reaction conditions.[8] |
Analytical Monitoring:
-
TLC: Use a mobile phase of 7:3 Hexane:Ethyl Acetate. The Rf values will typically be in the order: 4,4'-diethoxybiphenyl (highest) > this compound > 4,4'-dihydroxybiphenyl (lowest).
-
NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure and assessing purity. Look for the characteristic triplet and quartet of the ethoxy group (~1.4 and ~4.0 ppm, respectively) and the presence of both ethoxy-substituted and hydroxy-substituted aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
Section 5: References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Halpern, M. PTC Monoetherification of a Diol? PTC Organics. [Link]
-
Shirakawa, E., et al. (2017). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]
-
IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]
-
Ogawa, H., et al. (1985). Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel. RSC Publishing. [Link]
-
Reyes-Márquez, A., et al. (2018). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[12]resorcinarene to the Corresponding Tetraalkyl Ether. MDPI. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
del Pozo, C., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]
-
Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Goodson, F. E., et al. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. francis-press.com [francis-press.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. iagi.or.id [iagi.or.id]
- 9. Highly selective monoetherification of symmetrical diols catalysed by metallic sulfate supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 12. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 4-Ethoxy-4'-hydroxybiphenyl Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl via the Suzuki-Miyaura cross-coupling reaction. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate the common challenges associated with this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common experimental hurdles.
Q1: My Suzuki coupling reaction is resulting in a low yield of this compound. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling can often be attributed to a few critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: 4-Hydroxyphenylboronic acid and its derivatives can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] It is advisable to use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester if you suspect degradation.[1][2]
-
Aryl Halide Reactivity: The choice of the halide on your 4-ethoxyphenyl precursor is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1][3] If you are using an aryl chloride, be aware that these are the most challenging substrates and often necessitate specialized, highly active catalyst systems.[1][4]
-
-
Catalyst and Ligand Activity:
-
Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Similarly, phosphine ligands are prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.[5]
-
Solvent and Base Purity: Always use anhydrous and degassed solvents, as both oxygen and water can negatively impact the catalytic cycle.[1] The purity of your base is also important for consistent results.
-
Q2: I am observing significant side product formation, including the homo-coupling of the boronic acid. How can I suppress these unwanted reactions?
A2: The formation of side products is a common issue in Suzuki couplings. Here are strategies to enhance the selectivity for your desired this compound product:
-
Minimizing Homo-coupling: The homo-coupling of boronic acids is a known side reaction.[6] To mitigate this, ensure an efficient oxidative addition and transmetalation by carefully controlling the stoichiometry. Using a slight excess of the aryl halide can sometimes suppress the homo-coupling of the boronic acid.[7]
-
Addressing Protodeboronation: This is a major competing reaction, especially with electron-rich boronic acids like 4-hydroxyphenylboronic acid.
-
Choice of Base: The base plays a critical role in activating the boronic acid but can also promote protodeboronation.[1][3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[8]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an aryltrifluoroborate, can protect it from premature decomposition.[2][4] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
-
Q3: What are the optimal catalyst and ligand systems for coupling an electron-rich aryl halide (4-ethoxyphenol derivative) with an electron-rich boronic acid (4-hydroxyphenylboronic acid)?
A3: The coupling of two electron-rich partners can be challenging due to slower oxidative addition. The choice of catalyst and ligand is therefore critical for success.
-
Catalyst Selection: Palladium catalysts are the most widely used for Suzuki couplings.[4] For challenging couplings, pre-formed Pd(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[4][9]
-
Ligand Choice: The ligand is arguably the most important component to optimize. For electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.[3][4][10]
A systematic screening of different palladium-ligand combinations is often the most effective approach to identify the optimal system for your specific substrates.
Q4: How does the choice of solvent and base impact the synthesis of this compound?
A4: The solvent and base are not merely reaction media; they play active roles in the catalytic cycle and can significantly influence the reaction's outcome.
-
Solvent System:
-
The solvent must solubilize the reagents and stabilize the catalytic species.[1] Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF.[11][12]
-
Often, a mixture of an organic solvent with water is used.[1] The presence of water can be crucial for the efficacy of many Suzuki coupling reactions.[5]
-
The polarity of the solvent can also influence the reaction selectivity and rate.[11][13][14][15][16] While a universal "best" solvent doesn't exist, a screening of different solvent systems is recommended during optimization.
-
-
Base Selection:
-
The base is essential for activating the boronic acid to facilitate transmetalation.[3][9]
-
The strength and solubility of the base are important considerations.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[17][18]
-
As mentioned earlier, for substrates sensitive to protodeboronation, milder bases are generally preferred. The choice of base can also influence the solubility of the reagents and intermediates.
-
Experimental Protocols & Data Presentation
General Protocol for the Synthesis of this compound
This protocol provides a starting point for the optimization of your Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-ethoxyphenyl halide (1.0 equiv.), 4-hydroxyphenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range for Optimization |
| Aryl Halide | 4-Bromo-1-ethoxybenzene | Iodo or Triflate derivatives |
| Boronic Acid | 4-Hydroxyphenylboronic acid | 4-Hydroxyphenylboronic acid pinacol ester |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/Water (4:1) | Dioxane/Water, THF/Water |
| Temperature | 90 °C | 70-110 °C |
| Catalyst Loading | 2 mol% | 0.5-5 mol% |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Suzuki reaction - Wikipedia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols - Benchchem.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Suzuki cross-coupling reaction - YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - NIH.
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant - ResearchGate.
- (PDF) Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - ResearchGate.
- Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water - The Royal Society of Chemistry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Suzuki Coupling Mechanism - YouTube.
- 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Technical Support Center: Purification of 4-Ethoxy-4'-hydroxybiphenyl
Welcome to the Technical Support Center for the purification of 4-Ethoxy-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reliability of your experimental outcomes.
Introduction to Purification Challenges
This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxybiphenyl with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base. While seemingly straightforward, this reaction can present several purification challenges. Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Achieving high purity is critical for its applications in pharmaceutical and materials science, necessitating robust purification strategies. This guide will provide a structured approach to identifying and resolving these challenges.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: The crude product appears as a persistent oil or fails to solidify completely.
Question: After the reaction work-up, my crude this compound is an oil and does not solidify upon cooling. How can I induce crystallization and what are the likely causes?
Answer: This is a common issue that can stem from several factors, primarily the presence of impurities that depress the melting point and inhibit crystal lattice formation.
Probable Causes:
-
Excess Starting Material: Unreacted 4-hydroxybiphenyl or the ethylating agent can act as impurities.
-
Byproducts of the Williamson Ether Synthesis: Side reactions can lead to the formation of impurities such as 4,4'-diethoxybiphenyl or products from C-alkylation.[1][2]
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., DMF, DMSO) can prevent solidification.
-
Low Purity: A high concentration of various minor impurities can collectively prevent crystallization.
Step-by-Step Troubleshooting:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For high-boiling solvents like DMF or DMSO, Kugelrohr distillation or high-vacuum evaporation may be necessary.
-
Attempt Trituration: Add a non-polar solvent in which this compound is poorly soluble, such as hexane or petroleum ether. Stir the oily product vigorously with the solvent. This can often induce crystallization by "washing away" more soluble impurities and providing a nucleation surface.
-
Initiate Crystallization from a Small Sample: Take a small amount of the oil and try to induce crystallization by scratching the side of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. Once a small amount of solid is obtained, it can be used to seed the bulk of the material.
-
Proceed with a Primary Purification Step: If the product remains an oil, it is advisable to proceed with column chromatography to remove the bulk of the impurities before attempting recrystallization again.
Issue 2: Recrystallization yields are low, or the product purity does not improve significantly.
Question: I have attempted to recrystallize my crude this compound, but the yield is very low, or the purity, as checked by TLC, is not satisfactory. What am I doing wrong?
Answer: Low yields and poor purification during recrystallization are typically due to an improper choice of solvent or procedural errors.
Probable Causes:
-
Inappropriate Solvent Choice: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, also leading to low recovery.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystallization.
-
Cooling Too Rapidly: Rapid cooling can cause the product to precipitate as a fine powder, trapping impurities, rather than forming pure crystals.
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to the desired product, it may co-crystallize.
Step-by-Step Troubleshooting:
-
Optimize the Recrystallization Solvent:
-
Single Solvent System: Test the solubility of your crude product in a range of solvents. Good candidates for a phenolic ether like this compound include ethanol, methanol, acetone, ethyl acetate, or toluene.[3]
-
Mixed Solvent System: A powerful technique is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., hot ethanol or acetone) and then add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. An ethanol/water mixture is often effective for phenolic compounds.[4][5]
-
-
Refine the Recrystallization Technique:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
-
If the purity is still low after one recrystallization, a second recrystallization may be necessary.
-
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Sparingly Soluble | Good as a co-solvent with a more polar solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good candidate for single or mixed solvent system. |
| Methanol | Sparingly Soluble | Very Soluble | Similar to ethanol. |
| Acetone | Moderately Soluble | Very Soluble | May be too good a solvent, potentially leading to low yields. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good candidate. |
| Toluene | Sparingly Soluble | Moderately Soluble | Possible candidate, especially for removing non-polar impurities. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent or for trituration. |
Issue 3: TLC analysis shows multiple spots close to the product spot, making separation by column chromatography difficult.
Question: My TLC plate shows several impurities with Rf values very close to my product. How can I improve the separation for effective column chromatography?
Answer: Poor separation on TLC indicates that the chosen solvent system is not optimal. The key is to find a mobile phase that provides a better resolution between your product and the impurities.
Probable Causes:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent may be too high or too low, causing the spots to be either bunched up at the baseline or near the solvent front.
-
Structurally Similar Impurities: Impurities such as the starting material (4-hydroxybiphenyl) or the dialkylated product (4,4'-diethoxybiphenyl) can have similar polarities to the desired product.
Step-by-Step Troubleshooting:
-
Systematic TLC Solvent Screening:
-
Start with a standard eluent system like hexane/ethyl acetate. If you are using a 7:3 hexane/ethyl acetate mixture and the spots are too close, try varying the ratio to 8:2 or 9:1 to decrease the polarity and increase the separation.
-
If simple binary mixtures are ineffective, try adding a third solvent. For example, a small amount of dichloromethane or a drop of acetic acid (if the impurities are basic) or triethylamine (if they are acidic) can sometimes dramatically improve separation.
-
Consider alternative solvent systems such as dichloromethane/methanol or toluene/acetone.
-
-
TLC Visualization:
-
Use a combination of visualization techniques to ensure you are seeing all spots. This compound and related phenolic compounds are often UV-active.[2]
-
Use a chemical stain to visualize non-UV active impurities. A potassium permanganate (KMnO₄) stain is a good general stain for oxidizable functional groups.[1] A ferric chloride (FeCl₃) stain is specific for phenols and can help identify unreacted 4-hydroxybiphenyl.[1]
-
Diagram 1: Troubleshooting Workflow for Purification Issues
Caption: Troubleshooting decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted 4-hydroxybiphenyl: The starting material.
-
Unreacted ethylating agent: (e.g., ethyl bromide). This is usually volatile and removed during work-up.
-
4,4'-Diethoxybiphenyl: This results from the reaction of the product with another equivalent of the ethylating agent.
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring, although this is generally a minor pathway.[2]
-
Elimination byproduct: If using a secondary ethylating agent (not typical for ethoxy group introduction), ethene could be a byproduct. With primary halides, this is less of a concern.[6]
Q2: What is a standard protocol for the recrystallization of this compound using an ethanol/water solvent system?
A2: The following is a general protocol that should be optimized for your specific sample:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Saturation: To the hot ethanol solution, add hot water dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, ensuring the solution is saturated at the boiling point.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Diagram 2: Williamson Ether Synthesis and Potential Side Products
Caption: Reaction scheme of Williamson ether synthesis for this compound and potential side products.
References
- TLC Visualization Reagents. EPFL.
- TLC Visualization Methods.
- Separation of 4-Ethoxyphenol on Newcrom R1 HPLC column. SIELC Technologies.
- How to analysis the phenolic compounds by TLC, the method and solvants?. ResearchGate.
- Visualizing TLC Plates. Chemistry LibreTexts.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Institutes of Health.
- Recrystallization.
- Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
- Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). ResearchGate.
- There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. Brainly.
- Recrystallization.
- Lab 2: Recrystallization. Chemistry Solutions.
Sources
preventing degradation of 4-Ethoxy-4'-hydroxybiphenyl during synthesis
Welcome to the technical support guide for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to minimize degradation and maximize the yield and purity of your target compound.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in the synthesis of various materials and pharmaceutical compounds. Its structure, featuring a phenolic hydroxyl group, presents a specific set of challenges during synthesis. The electron-rich phenol moiety is susceptible to oxidation, particularly under the basic conditions often required for common synthetic transformations like etherification or cross-coupling reactions. This guide will address the primary degradation pathways and offer practical, evidence-based solutions to ensure the integrity of your molecule throughout the synthetic process.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction mixture is turning dark brown or black. What is causing this discoloration and how can I prevent it?
A1: Cause and Mechanism of Discoloration
This is a classic sign of phenol oxidation. The hydroxyl group on the biphenyl ring is highly susceptible to oxidation, especially in the presence of a base and atmospheric oxygen. The deprotonated phenoxide is even more easily oxidized. This process generates highly colored quinone-type structures and polymeric byproducts, which are responsible for the dark coloration of your reaction mixture.
Preventative Measures:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before starting the reaction, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire process.
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas, using a freeze-pump-thaw technique, or sonicating under vacuum.
-
Controlled Reagent Addition: Add reagents, especially the base, slowly and at a controlled temperature to avoid localized heat spikes that can accelerate oxidation.
-
Minimize Reaction Time: Plan your experiment to run for the minimum time necessary for completion. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessary extensions.
Diagram: Phenol Oxidation Pathway
This diagram illustrates the general pathway for phenol oxidation, leading to the formation of colored quinone-type byproducts.
Caption: Protecting group strategy for Suzuki synthesis.
Q5: What are the best methods for purifying the final product and removing degradation byproducts?
A5: A Multi-Step Purification Strategy
Achieving high purity often requires a combination of techniques.
-
Aqueous Workup/Extraction: After the reaction, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., 1M NaOH). Your phenolic product will move into the aqueous layer as the sodium salt, while non-acidic impurities (like the 4,4'-diethoxybiphenyl byproduct) will remain in the organic layer. Carefully re-acidify the aqueous layer with dilute HCl to precipitate your product, which can then be extracted back into an organic solvent.
-
Column Chromatography: This is highly effective for separating compounds with different polarities. [1]A silica gel column with a solvent gradient of hexane and ethyl acetate is typically effective for separating the desired product from less polar byproducts and more polar baseline impurities.
-
Recrystallization: For achieving the highest purity, recrystallization is the final step. [1][2]Solvents such as ethanol, methanol, or a toluene/hexane mixture can be effective. The ideal solvent will dissolve the compound when hot but allow for the formation of pure crystals upon cooling.
Q6: How can I effectively monitor my reaction and identify the degradation products?
A6: Essential Analytical Techniques
Proper reaction monitoring is key to preventing degradation by avoiding unnecessarily long reaction times.
-
Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. It is the gold standard for assessing purity. [3][4][5]* Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown spots seen on TLC or peaks in the HPLC chromatogram. It provides the molecular weight of each component, allowing you to deduce the structure of byproducts (e.g., confirming the presence of dialkylated product or oxidized species). [3][6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final, purified product and can help identify major impurities if they are co-isolated.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis under Inert Conditions
This protocol details the mono-ethylation of 4,4'-dihydroxybiphenyl.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4,4'-dihydroxybiphenyl (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula to create a ~0.2 M solution.
-
Reaction Initiation: Begin vigorous stirring. Slowly add ethyl bromide (1.05 eq) via syringe over 10 minutes at room temperature.
-
Heating: Heat the reaction mixture to 70°C and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Pour the mixture into cold water and acidify to pH ~5 with 1M HCl.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired this compound.
Protocol 2: Suzuki Coupling with a Protected Phenol
This protocol assumes the use of 4-benzyloxy-4'-bromobiphenyl as the starting material.
-
Setup: To a round-bottom flask, add 4-benzyloxy-4'-bromobiphenyl (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and 2M aqueous sodium carbonate solution.
-
Heating: Heat the biphasic mixture to 90°C with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl bromide.
-
Workup: Cool the reaction to room temperature. Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Deprotection: Dissolve the crude intermediate in ethanol. Add palladium on carbon (10 wt. %). Purge the flask with hydrogen gas (using a balloon) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the final product by recrystallization from ethanol/water.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
- Indian Institute of Technology Bombay. (n.d.). Protecting Groups.
- Ballini, R., Bosica, G., & Marcantoni, E. (1998). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols. Tetrahedron Letters, 39(34), 6049-6052.
- ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
- International Journal of Research in Engineering and Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PubMed. (n.d.). Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva.
- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
- Chem Reactor. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- National Institutes of Health. (n.d.). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water.
- PubChem. (n.d.). 4-Hydroxybiphenyl.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ChemRxiv. (2019, July 10). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
- LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki.
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
- Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- ResearchGate. (n.d.). The process of 4‐hydroxybiphenyl synthesis from 4‐isopropylbiphenyl.
- ResearchGate. (2018, July 5). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation.
- PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products.
- Eawag-BBD. (2001, June 26). 4-Hydroxyacetophenone Degradation Pathway.
Sources
- 1. nbinno.com [nbinno.com]
- 2. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 4-Ethoxy-4'-hydroxybiphenyl reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yields in the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through the common pitfalls of this synthesis. This guide is structured to address issues logically, from general considerations to reaction-specific problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that can preemptively mitigate issues of low yield.
Q1: What are the primary synthetic routes to this compound, and which is preferable?
A1: There are two principal methods for synthesizing this compound:
-
Williamson Ether Synthesis: This classic Sₙ2 reaction involves the O-alkylation of 4,4'-dihydroxybiphenyl using an ethylating agent (e.g., ethyl bromide, diethyl sulfate) and a base. It is often preferred for its cost-effectiveness and simpler reaction setup. However, it can be prone to side reactions, such as C-alkylation or elimination, and achieving mono-substitution can be challenging.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically joins an aryl boronic acid with an aryl halide. For this target, one would couple 4-ethoxyphenylboronic acid with a 4-halophenol (or its protected form). This method offers high selectivity and functional group tolerance but requires careful control of the catalytic system and inert reaction conditions.[3][4]
The preferable route depends on precursor availability, scale, and the specific challenges encountered. The Williamson ether synthesis is often a good starting point, while the Suzuki coupling provides a powerful alternative for overcoming selectivity issues.
Q2: My starting materials appear fine, but my yield is consistently low. What general factors should I investigate first?
A2: Before delving into reaction-specific parameters, always validate the foundational elements of your experimental setup. Low yields can often be traced back to these basics:
-
Inert Atmosphere: For Suzuki couplings, the exclusion of oxygen is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst and associated phosphine ligands. Ensure your flask is properly sealed and degassed using at least three vacuum/backfill cycles with an inert gas like argon or nitrogen.
-
Solvent Quality: Use anhydrous and high-purity solvents. Water can interfere with many organometallic reactions and can be a proton source for side reactions like protodeboronation in Suzuki couplings. For Williamson synthesis, dipolar aprotic solvents (e.g., DMF, DMSO) are often used to accelerate the Sₙ2 reaction.[2]
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials. Impurities can poison catalysts or introduce competing side reactions. Accurately measure your reagents; incorrect stoichiometry is a common source of incomplete conversion.
Part 2: Troubleshooting Guide for Williamson Ether Synthesis
This route is predicated on the bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion attacks the ethylating agent.[5] Low yields often stem from competing reactions or incomplete formation of the nucleophile.
Q3: My reaction shows a significant amount of unreacted 4,4'-dihydroxybiphenyl. How can I improve conversion?
A3: Incomplete conversion is typically due to insufficient deprotonation of the starting phenol or low reactivity of the electrophile.
-
Choice of Base: The base must be strong enough to fully deprotonate the phenolic hydroxyl group. For aryl ethers, bases like NaOH, KOH, or milder carbonate bases (K₂CO₃, Cs₂CO₃) are common.[2] If using a weaker base like K₂CO₃, ensure it is finely powdered and consider higher temperatures or a more polar solvent like DMF to increase its effectiveness.
-
Phase-Transfer Catalysis (PTC): When using an inorganic base in a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential. The catalyst transports the hydroxide or phenoxide ion into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[6][7]
-
Alkylating Agent Reactivity: Ensure your ethylating agent is reactive. The general reactivity trend is Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. Diethyl sulfate is another highly effective alternative.
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A4: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkylating agent, especially with stronger bases or higher temperatures.[1][5]
-
Elimination: The phenoxide base can abstract a proton from the beta-carbon of the ethyl halide, leading to the formation of ethylene gas. This is less of a concern with ethyl halides compared to secondary or tertiary halides but can be exacerbated by overly harsh conditions. Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1] Using polar aprotic solvents can help favor O-alkylation.
-
Di-alkylation: Formation of 4,4'-diethoxybiphenyl is a common issue. To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the 4,4'-dihydroxybiphenyl relative to the ethylating agent.
Workflow: Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.
Part 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki coupling is a robust C-C bond-forming reaction, but its catalytic cycle involves several steps where failure can occur, leading to low yield.[4]
Diagram: Suzuki Catalytic Cycle and Failure Points
Caption: Simplified Suzuki cycle highlighting key failure points.
Q5: My Suzuki reaction is sluggish or stalls completely. How can I improve catalyst activity?
A5: Stalled reactions are almost always due to catalyst deactivation or poor reagent reactivity.
-
Catalyst and Ligand Choice: Not all palladium catalysts are equal. For coupling with aryl chlorides, more active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required compared to reactions with aryl bromides or iodides.[8] Ensure your catalyst precursor (e.g., Pd(OAc)₂) and ligand are fresh, as phosphines are prone to oxidation.
-
Reactivity of Aryl Halide: The reactivity order is I > Br > OTf >> Cl. If using an aryl chloride, you may need a more specialized catalyst system, higher temperatures, or longer reaction times.
-
Base Selection: The base is not just a spectator; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[9][10] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can be empirical, and screening different bases is a valid optimization strategy.[11]
Q6: I'm seeing significant amounts of benzene or 4-ethoxybenzene in my crude product. What is causing this?
A6: This points to two common side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a major pathway for yield loss. It is often promoted by excess water or base and higher temperatures.
-
Mitigation: Use a milder base like KF or CsF. Minimize water in the reaction, or if using an aqueous base, ensure stoichiometry is carefully controlled. Protecting the boronic acid as a more stable pinacol or MIDA ester can also prevent this side reaction.
-
-
Homocoupling: This is the coupling of two boronic acid molecules (forming 4,4'-diethoxybiphenyl) or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen.[12]
-
Mitigation: Rigorous deoxygenation of the reaction mixture and maintenance of a positive inert gas pressure are the most effective ways to prevent homocoupling.
-
Part 4: Summary Tables for Quick Reference
Table 1: Comparison of Bases for Synthesis
| Base | pKa of Conj. Acid | Typical Application | Considerations |
| NaOH / KOH | ~15.7 | Williamson (often with PTC) | Very strong; can promote elimination side reactions.[13] |
| K₂CO₃ | ~10.3 | Williamson, Suzuki | Good, general-purpose base. Less likely to cause elimination. |
| Cs₂CO₃ | ~10.3 | Williamson, Suzuki | Highly soluble in organic solvents; often improves yields. |
| K₃PO₄ | ~12.3 | Suzuki | A strong but often effective base for difficult couplings.[14] |
| KF | ~3.2 | Suzuki | Mild base; can help minimize protodeboronation.[11] |
Table 2: Common Solvents and Their Roles
| Solvent | Type | Boiling Point (°C) | Primary Use | Notes |
| DMF | Polar Aprotic | 153 | Williamson, Suzuki | Excellent solvating power; accelerates Sₙ2.[2] |
| Toluene | Nonpolar | 111 | Suzuki | Common in Suzuki reactions, often with an aqueous phase. |
| Dioxane | Polar Aprotic | 101 | Suzuki | Often used with water as a co-solvent. |
| Acetonitrile | Polar Aprotic | 82 | Williamson, Suzuki | Can sometimes coordinate to and inhibit the catalyst.[8] |
Part 5: Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using PTC
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4,4'-dihydroxybiphenyl (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF as the solvent.
-
Reagent Addition: Add ethyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[3][7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add the 4-halophenol (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Semantic Scholar. [Link]
- Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]
- Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. [Link]
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]
- Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
- Reddit r/Chempros. Problems with Suzuki coupling. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Reddit r/chemhelp. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. reddit.com [reddit.com]
common impurities in 4-Ethoxy-4'-hydroxybiphenyl and their removal
Welcome to the technical support center for 4-Ethoxy-4'-hydroxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during your experiments.
Understanding the Purity of this compound
This compound is a key intermediate in various fields, including the synthesis of liquid crystals and pharmaceutical agents. The purity of this compound is critical, as impurities can significantly affect the outcome of subsequent reactions and the properties of the final products. The most common synthetic route to this compound is the Williamson ether synthesis, which involves the ethylation of 4,4'-dihydroxybiphenyl. The nature of this synthesis gives rise to a predictable set of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Based on its synthesis via Williamson ether synthesis, the most prevalent impurities are:
-
Unreacted Starting Material: 4,4'-Dihydroxybiphenyl.
-
Over-alkylation Byproduct: 4,4'-Diethoxybiphenyl.
-
Residual Reagents: Inorganic salts (e.g., sodium bromide, potassium carbonate) from the base used in the synthesis.
-
Solvent Residues: Traces of solvents used during the reaction or initial work-up.
Q2: How can I quickly assess the purity of my this compound?
A2: A quick purity assessment can be performed using Thin Layer Chromatography (TLC). By spotting your sample alongside a standard of pure this compound and 4,4'-dihydroxybiphenyl, you can visualize the presence of the starting material. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum often correspond to the common impurities. The aromatic region can show signals from both 4,4'-dihydroxybiphenyl and 4,4'-diethoxybiphenyl. The presence of two distinct ethoxy group signals (a quartet and a triplet) might indicate the presence of the di-ether byproduct in addition to your desired mono-ether. A broad peak could indicate the presence of the phenolic proton from the unreacted diol. For a definitive identification of trace solvent impurities, you can refer to established tables of NMR chemical shifts for common laboratory solvents.[1][2][3][4]
Troubleshooting Guides for Impurity Removal
This section provides detailed protocols and the rationale behind them for the removal of common impurities from this compound.
Issue 1: Presence of Unreacted 4,4'-Dihydroxybiphenyl
The presence of the more polar starting material, 4,4'-dihydroxybiphenyl, is a common issue. Its removal is essential for achieving high purity.
Solution 1: Recrystallization
Recrystallization is an effective method for removing small to moderate amounts of 4,4'-dihydroxybiphenyl. The principle lies in the differing solubilities of the desired product and the impurity in a given solvent system.
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent System | Rationale |
| Toluene | This compound is expected to be more soluble in hot toluene than the more polar 4,4'-dihydroxybiphenyl. |
| Ethanol/Water | A mixed solvent system can be fine-tuned to selectively precipitate the desired, less polar product upon cooling. |
| Acetone/Hexane | Acetone will dissolve both compounds, and the addition of hexane as an anti-solvent will preferentially precipitate the less soluble compound. |
Experimental Protocol: Recrystallization from Toluene
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Solution 2: Column Chromatography
For larger amounts of impurities or when recrystallization is ineffective, column chromatography offers a more robust separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent gradient. The less polar 4,4'-diethoxybiphenyl will elute first, followed by the desired this compound, and finally the most polar impurity, 4,4'-dihydroxybiphenyl.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram 1: Column Chromatography Workflow
Sources
Technical Support Center: Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Welcome to the technical support guide for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important Williamson ether synthesis, with a specific focus on the critical role of solvent selection. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound from 4,4'-dihydroxybiphenyl and an ethylating agent.
Q1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors, often interconnected. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Deprotonation. The reaction proceeds via a phenoxide nucleophile, which must be generated by deprotonating the starting 4,4'-dihydroxybiphenyl. If the base is not strong enough or is compromised, the reaction will not initiate effectively.
-
Solution: Evaluate your choice of base. While potassium carbonate (K₂CO₃) is common, less acidic phenols may require a stronger base like sodium hydroxide (NaOH) or, for very difficult substrates, sodium hydride (NaH).[1] If using a moisture-sensitive base like NaH, ensure your glassware is flame-dried and your solvent is anhydrous, as any water will quench the base.[1]
-
-
Cause 2: Suboptimal Solvent Choice. The solvent plays a pivotal role in an Sₙ2 reaction like the Williamson ether synthesis.[2] Using the wrong type of solvent can drastically reduce the reaction rate.
-
Solution: Avoid polar protic solvents (e.g., ethanol, water). These solvents form a hydrogen-bond "cage" around the phenoxide nucleophile, stabilizing it and reducing its reactivity.[3][4] The ideal choice is a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1][2] These solvents can dissolve the ionic nucleophile but do not hydrogen bond with it, leaving it "naked" and highly reactive, which can accelerate the reaction rate by orders of magnitude.[3][5]
-
-
Cause 3: Inadequate Reaction Conditions. The reaction may simply need more time or energy to proceed to completion.
-
Solution: Typical conditions for this synthesis are 50-100°C for 1-8 hours.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider increasing the temperature or extending the reaction time.
-
Below is a decision tree to help diagnose the cause of low yield:
Caption: Solvent effects on nucleophile reactivity in Sₙ2 reactions.
As the diagram illustrates, polar protic solvents "cage" the nucleophile, while polar aprotic solvents leave it free to react, thus accelerating the Sₙ2 reaction. [3][5]Non-polar solvents are unsuitable because they cannot dissolve the ionic phenoxide salt. [6]
Q5: How do I choose the best solvent for my specific setup?
The choice depends on scale, desired reaction rate, and purification considerations.
| Solvent Class | Examples | Impact on this compound Synthesis | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Highly Recommended. Promotes fast reaction rates and high yields. | Solvates the phenoxide without hydrogen bonding, maximizing its nucleophilicity. Favors desired O-alkylation. [1][2][5] |
| Polar Protic | Ethanol, Methanol, Water | Not Recommended. Leads to very slow reaction rates or reaction failure. | Strongly solvates and deactivates the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage". [3][6] |
| Apolar | Hexane, Toluene | Not Recommended (unless with PTC). Reactants are insoluble, leading to no reaction. | Fails to dissolve the ionic phenoxide intermediate, preventing it from reacting with the ethyl halide. [5][6] |
| Two-Phase with PTC | Toluene/Water, Dichloromethane/Water | Excellent Alternative. Allows for milder conditions, easier work-up, and is often greener. | A Phase-Transfer Catalyst (e.g., TBAB) shuttles the phenoxide from the aqueous/solid phase to the organic phase for reaction. |
Q6: What is a standard experimental protocol for this synthesis using a polar aprotic solvent?
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
Materials:
-
4,4'-Dihydroxybiphenyl
-
Ethyl bromide (or ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq) and anhydrous potassium carbonate (approx. 1.5 eq).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add ethyl bromide (1.05 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with 1M HCl, then with water, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound. [7]
-
References
- What effect does the polarity of a solvent have on an Sn2 Reaction? Reddit.
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube.
- Why do Sn2 reactions need polar solvents? Reddit.
- 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Williamson Ether Synthesis. Utah Tech University.
- Phase transfer catalyst in organic synthesis. Synthio.
- Phase transfer catalysts – Knowledge and References. Taylor & Francis.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Estrogenic Biphenyls. VII. Preparation and Estrogenic Action of Methoxyl Derivatives of 4-Methoxybiphenyl-4'-carboxylic Acid. J-STAGE.
- Preparation process of 4,4-dihydroxybiphenyl. Google Patents.
- Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. NINGBO INNO PHARMCHEM CO.,LTD.
- Why can't the Williamson ether synthesis be used to prepare diphenyl ether? Study.com.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. OALib.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed.
- Williamson ether synthesis – Knowledge and References. Taylor & Francis.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
- Williamson ether synthesis trouble, 2.0. Reddit.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health.
- Process for the preparation of 4'-hydroxybiphenyl-4-carboxylic acid. Google Patents.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate.
- 4-Methoxybiphenyl. PubChem.
- Mixed solvent recovery of 4,4'-dihydroxybiphenyl. Google Patents.
- Process for the preparation of 4-hydroxybiphenyl. Google Patents.
- Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. Google Patents.
- Bio-Based Solvents for Organic Synthesis. CORE.
Sources
Technical Support Center: Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
An advanced technical support guide for researchers, scientists, and drug development professionals.
The synthesis of 4-Ethoxy-4'-hydroxybiphenyl is a critical step in the development of various advanced materials and pharmaceutical agents. While the Williamson ether synthesis is the most common and direct route, achieving high purity and yield requires careful control over reaction parameters to minimize the formation of significant byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing this compound?
The Williamson ether synthesis is the most widely used and versatile method for this transformation.[1] The reaction involves the deprotonation of a phenol (in this case, 4,4'-dihydroxybiphenyl) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an ethylating agent (e.g., ethyl bromide or ethyl iodide).[2] This method is favored for its simplicity and the ready availability of starting materials. For industrial-scale synthesis, phase-transfer catalysis (PTC) is often employed to enhance reaction rates and efficiency between reactants in different phases.[3][4]
Q2: What are the primary byproducts I should anticipate in this synthesis?
The main impurities arise from the ambident nature of the phenoxide nucleophile and the reactivity of the starting materials. Key byproducts include:
-
4,4'-Diethoxybiphenyl: The product of over-alkylation, where both hydroxyl groups are etherified.
-
C-Alkylated Isomers: Since the phenoxide ion has electron density on both the oxygen and the aromatic ring, alkylation can occur at the carbon atoms ortho to the hydroxyl group, although O-alkylation is generally favored.[2][5]
-
Unreacted 4,4'-Dihydroxybiphenyl: Incomplete conversion is a common issue.
-
Elimination Products: If using secondary or sterically hindered alkyl halides, base-catalyzed elimination can compete with the desired SN2 reaction.[6]
Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the reaction mixture and final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting material, desired product, and major byproducts.[7]
-
Gas Chromatography (GC): GC can be used, but derivatization of the hydroxyl groups (e.g., silylation) is often necessary to increase the volatility of the analyte and its impurities.[7] GC coupled with Mass Spectrometry (GC-MS) is excellent for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: My product is contaminated with a significant amount of a C-alkylated byproduct. How can I promote O-alkylation?
Root Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.[2] The solvent plays a crucial role in directing the selectivity of the alkylation. Protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more available for attack.[5][8]
Solution:
-
Solvent Selection: Switch to a polar, aprotic solvent. These solvents solvate the cation but leave the phenoxide anion "naked" and highly reactive at the oxygen atom.[8]
-
Base and Counter-ion: The choice of base can influence ion pairing. Potassium bases (e.g., K₂CO₃, KH) are often preferred over sodium bases as the larger potassium cation associates less tightly with the phenoxide oxygen, favoring O-alkylation.[8]
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Byproduct) |
| Solvent Type | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[6] | Protic (e.g., Water, Ethanol, Methanol)[5] |
| Counter-ion | Larger cations (K⁺, Cs⁺) | Smaller, more coordinating cations (Li⁺, Na⁺) |
| Temperature | Generally lower temperatures | Higher temperatures can sometimes increase C-alkylation |
Problem 2: The primary impurity is 4,4'-diethoxybiphenyl. How can I improve selectivity for the mono-ethoxylated product?
Root Cause: This is a classic issue of over-alkylation. Using a large excess of the ethylating agent or allowing the reaction to proceed for too long will inevitably lead to the formation of the di-substituted product.
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Start with a 1:1 molar ratio of 4,4'-dihydroxybiphenyl to the ethylating agent. You may need to titrate slightly less than one equivalent of the ethylating agent to find the optimal balance between conversion and selectivity.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Stop the reaction once the consumption of the starting material slows and before a significant amount of the di-ethoxy product appears.
-
Controlled Addition: Add the ethylating agent slowly to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
Problem 3: My conversion is low, with a large amount of unreacted 4,4'-dihydroxybiphenyl remaining.
Root Cause: Incomplete deprotonation of the starting material or insufficient reactivity of the chosen reagents can lead to poor conversion.
Solution:
-
Choice of Base: Ensure your base is strong enough to deprotonate the phenol (pKa ~10). While weaker bases like K₂CO₃ can be effective, especially at higher temperatures or with phase-transfer catalysis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure irreversible and complete formation of the phenoxide.[1] Use at least one full equivalent of the base.
-
Employ Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., solid K₂CO₃ in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is highly effective. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the ethylating agent resides, dramatically increasing the reaction rate.[4][6]
-
Temperature and Reaction Time: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[2] If conversion is low at a given temperature, consider increasing it moderately or extending the reaction time, while carefully monitoring for byproduct formation.
Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common issues in the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Recommended Experimental Protocol
This protocol for a lab-scale synthesis incorporates best practices to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
4,4'-Dihydroxybiphenyl
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Bromide (EtBr)
-
Tetrabutylammonium Bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the biphenyl).
-
Reactant Addition: Begin vigorous stirring and add ethyl bromide (0.95 eq) dropwise via syringe over 15 minutes.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC every hour after the first 2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-ether from unreacted starting material and the di-ether byproduct. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[9][10]
References
- Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- Phenolates- O-alkylation and C-alkyl
- Williamson ether synthesis. Wikipedia. [Link]
- Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkyl
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- C- vs O-alkylation of Enol
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
- PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]
- Phase transfer catalysis: Chemistry and engineering. Indian Academy of Sciences. [Link]
- Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation process of 4,4-dihydroxybiphenyl.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 4-Ethoxy-4'-hydroxybiphenyl Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. This resource is meticulously crafted for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale experiments to industrial production. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your process development and optimization endeavors.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in the pharmaceutical and liquid crystal industries, is primarily achieved through two strategic pathways:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction offers a versatile and efficient method for constructing the biphenyl core.
-
Williamson Ether Synthesis: This classical approach involves the selective etherification of a pre-formed biphenyl diol.
Each route presents a unique set of challenges and considerations, particularly during scale-up. This guide will dissect these challenges and provide actionable solutions.
II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, its transition to a larger scale can be fraught with difficulties.[3][4]
Question: My Suzuki-Miyaura reaction is showing low conversion and/or the formation of significant by-products at a larger scale. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion and by-product formation are common scale-up issues stemming from several factors. A systematic approach to troubleshooting is crucial.
A. Catalyst Selection and Activity
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous palladium catalysts often exhibit high activity, their removal from the final product can be challenging and costly on a large scale.[4] Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer easier separation but may exhibit lower activity or require harsher reaction conditions.[5][6]
-
Catalyst Leaching: A major concern with heterogeneous catalysts is the leaching of palladium into the product, which is strictly regulated in pharmaceuticals.[4]
-
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and reactivity.[7] For large-scale operations, air-stable pre-catalysts are often preferred to minimize handling issues.[7]
Troubleshooting Steps:
-
Catalyst Screening: If not already done, perform a screening of different palladium sources and ligands to identify the most robust system for your specific substrates.
-
Heterogeneous Catalyst Evaluation: If using a heterogeneous catalyst, evaluate its reusability and perform ICP-MS analysis to quantify palladium leaching.
-
Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation, especially when using air-sensitive ligands.[7][8]
B. Reaction Parameters
-
Solvent Choice: The choice of solvent is critical for reagent solubility and reaction kinetics. While ethereal solvents like dioxane are common, greener alternatives like cyclopentyl methyl ether (CPME) with higher boiling points are gaining traction for industrial applications.[8] Biphasic systems (e.g., toluene/water) can also be effective and simplify work-up.[5]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[8] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[6][8] The choice of base can also influence the rate of side reactions.
-
Temperature Control: Exothermic events are a significant safety concern in large-scale Suzuki reactions.[9][10] Proper temperature monitoring and control are essential to prevent runaway reactions.
Troubleshooting Steps:
-
Solvent Optimization: Evaluate a range of solvents, considering both reaction performance and process safety/environmental impact.
-
Base Screening: Test different bases to find the optimal balance between reaction rate and by-product formation.
-
Calorimetry Studies: For large-scale reactions, it is highly recommended to perform reaction calorimetry to understand the thermal profile and ensure adequate cooling capacity.[9]
C. Common Side Reactions
-
Homocoupling: The coupling of two molecules of the boronic acid starting material can be a significant side reaction, especially in the presence of oxygen.[8][11]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of a deboronated by-product.[8][11] This is often exacerbated by the presence of water and strong bases.
-
Dehalogenation: The aryl halide can be reduced, leading to the formation of a dehalogenated by-product.[11]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling scale-up.
III. Troubleshooting Guide: Williamson Ether Synthesis Route
The Williamson ether synthesis is a well-established method for forming ethers.[12][13] However, achieving selective mono-etherification of a symmetric diol like 4,4'-dihydroxybiphenyl on a large scale presents significant challenges.[14]
Question: I am struggling with the selective mono-ethylation of 4,4'-dihydroxybiphenyl. I am observing significant amounts of the di-ethylated by-product and unreacted starting material. How can I improve the selectivity?
Answer: Achieving high selectivity in the mono-alkylation of symmetric diols is a classic challenge in organic synthesis. The key is to control the reaction conditions to favor the formation of the mono-alkoxide and its subsequent reaction with the ethylating agent.
A. Reaction Stoichiometry and Addition Rate
-
Equivalents of Base and Ethylating Agent: Using a stoichiometric amount or a slight sub-stoichiometric amount of the base and ethylating agent relative to the diol is a common strategy to favor mono-alkylation.
-
Slow Addition: A slow, controlled addition of the ethylating agent can help to maintain a low concentration of the reactive species, thereby reducing the likelihood of the second hydroxyl group reacting.
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully titrate the equivalents of base and ethylating agent to find the optimal ratio for mono-etherification.
-
Controlled Addition: Implement a slow, continuous feed of the ethylating agent using a syringe pump or a dosing pump for larger scale reactions.
B. Choice of Base and Solvent
-
Base Strength: The strength of the base can influence the equilibrium between the diol, the mono-alkoxide, and the di-alkoxide. A weaker base may favor the formation of the mono-alkoxide.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the different species and the reaction rate. Aprotic polar solvents like DMF or DMSO are often used.[13]
-
Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for selective alkylation.[15] A phase-transfer catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the reaction with the ethylating agent occurs. This can often lead to milder reaction conditions and improved selectivity.
Troubleshooting Steps:
-
Base Screening: Evaluate a range of bases with varying strengths (e.g., K₂CO₃, NaOH, KOtBu).
-
Solvent Optimization: Test different solvents to assess their impact on selectivity.
-
Implement PTC: If not already in use, consider employing a phase-transfer catalyst such as a quaternary ammonium salt.
C. Potential By-products
-
Di-ethylated Product: The primary by-product is the 4,4'-diethoxybiphenyl.
-
O- vs. C-Alkylation: While less common with phenoxides, C-alkylation is a potential side reaction to be aware of.[13]
Process Flow for Selective Mono-etherification
Caption: A typical process flow for the selective mono-etherification of 4,4'-dihydroxybiphenyl.
IV. Purification and Impurity Profiling
Question: What are the best methods for purifying this compound on a large scale, and what are the common impurities I should be looking for?
Answer: Purification is a critical step to ensure the final product meets the required specifications. For large-scale operations, crystallization is often the most cost-effective method.
A. Purification Methods
| Method | Advantages | Disadvantages | Scale-Up Considerations |
| Crystallization | Cost-effective, can provide high purity. | Yield loss in the mother liquor, requires solvent screening. | Solvent selection is critical for yield and purity. Control of cooling rate is important for crystal size and filtration. |
| Column Chromatography | High resolution, can separate closely related impurities. | High solvent consumption, not ideal for very large quantities. | Can be used for polishing final product or for small-scale production. |
B. Common Impurities
The impurity profile will depend on the synthetic route chosen.
-
From Suzuki-Miyaura Route:
-
Unreacted starting materials (e.g., 4-bromophenol, 4-ethoxyphenylboronic acid).
-
Homocoupled products (e.g., 4,4'-diethoxybiphenyl, 4,4'-dihydroxybiphenyl).
-
Protodeboronated and dehalogenated by-products.
-
Residual palladium catalyst.
-
-
From Williamson Ether Synthesis Route:
-
Unreacted 4,4'-dihydroxybiphenyl.
-
4,4'-diethoxybiphenyl.
-
Residual ethylating agent and its decomposition products.
-
C. Analytical Methods for Purity Determination
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis and impurity profiling.[16][17][18]
-
Gas Chromatography (GC): Can be used, but derivatization of the hydroxyl group may be necessary.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of major impurities.
-
Mass Spectrometry (MS): For identification of unknown impurities, often coupled with HPLC or GC (LC-MS, GC-MS).[17]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the quantification of trace metal impurities, particularly residual palladium.
V. Process Safety Considerations
Question: What are the key safety hazards I need to be aware of when scaling up the synthesis of this compound?
Answer: Process safety is paramount in any scale-up operation. A thorough risk assessment should be conducted before any large-scale synthesis is attempted.[9][19][20][21]
A. Suzuki-Miyaura Coupling
-
Exothermic Reactions: As mentioned, Suzuki couplings can be highly exothermic.[9][10]
-
Flammable Solvents: Many commonly used solvents are flammable.
-
Pyrophoric Reagents: Some phosphine ligands can be pyrophoric.
B. Williamson Ether Synthesis
-
Corrosive Bases: Strong bases like sodium hydroxide are corrosive.
-
Alkylating Agents: Ethylating agents like ethyl bromide are toxic and potentially carcinogenic.
-
Exothermic Nature: The reaction can be exothermic, especially at the beginning.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Emergency Procedures: Ensure that emergency procedures are in place and that all personnel are trained on them.
-
Process Hazard Analysis (PHA): For industrial-scale production, a formal PHA is essential to identify and mitigate potential hazards.
VI. Frequently Asked Questions (FAQs)
Q1: Can I perform the Suzuki-Miyaura coupling without protecting the hydroxyl group of 4-bromophenol?
A1: Yes, it is often possible to perform the Suzuki-Miyaura coupling on unprotected phenols.[6][22] The basic reaction conditions can deprotonate the phenol, and the resulting phenoxide is generally compatible with the catalytic cycle. However, the solubility of the phenoxide may be an issue, and in some cases, protection may lead to cleaner reactions and higher yields.
Q2: What is the best way to remove residual palladium from my product?
A2: Several methods can be used to scavenge residual palladium, including treatment with activated carbon, silica-based metal scavengers, or specialized resins. The choice of method will depend on the specific process and the required final palladium concentration.
Q3: In the Williamson ether synthesis, is it better to use an ethyl halide or another ethylating agent?
A3: Ethyl bromide and ethyl iodide are common choices. Diethyl sulfate is another effective ethylating agent, but it is highly toxic and must be handled with extreme care. The choice will depend on factors such as reactivity, cost, and safety considerations.
Q4: How can I monitor the progress of my large-scale reaction?
A4: In-process controls (IPCs) are essential for monitoring large-scale reactions. This typically involves taking small samples from the reactor at regular intervals and analyzing them by HPLC or GC to determine the conversion of starting materials and the formation of products and by-products.
VII. References
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Google Patents. CN102557910A - Deprotection method for phenolic hydroxyl group.
-
Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]
-
ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
-
ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
H.E.L Group. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
H.E.L Group. Critical Considerations in Process Safety. [Link]
-
ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]
-
ScienceDirect. Phase transfer catalysis: Chemistry and engineering. [Link]
-
IChemE. A chemical approach to inherent safety. [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
-
ResearchGate. (2025). "Greening Up" the Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]
-
The Materials Research Society of Japan. ZSM-12 zeolite catalyzed shape-selective ethylation of biphenyl to 4,4' -diethylbiphenyl. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
PubChem. 4-Hydroxybiphenyl. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. [Link]
-
ChemRxiv. (2025). Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols. [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
PubMed. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. [Link]
-
ResearchGate. "Greening Up" the Suzuki Reaction. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2025). Shape-selective Methylation of 4-Methylbiphenyl to 4,4'-Dimethylbiphenyl with Supercritical Methanol over Zeolite Catalysts. [Link]
-
Penn State Research Database. Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]
-
EPA NEPAL. Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
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- 9. fauske.com [fauske.com]
- 10. helgroup.com [helgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Highly selective monoetherification of symmetrical diols catalysed by metallic sulfate supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
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- 21. - Division of Research Safety | Illinois [drs.illinois.edu]
- 22. researchgate.net [researchgate.net]
optimizing reaction time and temperature for 4-Ethoxy-4'-hydroxybiphenyl
Welcome to the technical support center for the synthesis of 4-Ethoxy-4'-hydroxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the nuances of the selective mono-O-ethylation of 4,4'-dihydroxybiphenyl, focusing on the critical interplay between reaction time and temperature to maximize yield and purity. Our approach is grounded in the principles of the Williamson ether synthesis, leveraging Phase-Transfer Catalysis (PTC) for enhanced performance.
Introduction: The Challenge of Selectivity
The synthesis of this compound from 4,4'-dihydroxybiphenyl presents a classic chemical selectivity challenge. The starting material possesses two nucleophilic hydroxyl groups of equal reactivity. The goal is to favor the formation of the mono-ethylated product over the di-ethylated byproduct, 4,4'-diethoxybiphenyl. This is achieved by carefully controlling reaction parameters to operate under kinetic control , where the reaction is stopped after the first etherification has predominantly occurred but before the second begins on a large scale.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yields are consistently low, with a significant amount of unreacted 4,4'-dihydroxybiphenyl remaining. What's going wrong?
A1: Low conversion is typically due to insufficient reactivity of the nucleophile or alkylating agent. Here are the primary causes and solutions:
-
Incomplete Deprotonation: The phenoxide, formed by deprotonating the phenol, is the true nucleophile. If the base is not strong enough or used in an insufficient amount, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). For this synthesis, using a slight excess of the starting diol relative to the base and ethylating agent can statistically favor mono-alkylation.
-
-
Poor Solubility: In a biphasic system (solid-liquid or liquid-liquid), poor solubility of the phenoxide salt in the organic phase is a common issue.
-
Solution: This is where a Phase-Transfer Catalyst (PTC) is invaluable. A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the aqueous or solid phase into the organic phase where the ethylating agent resides, dramatically accelerating the reaction.[2]
-
-
Low Temperature: While lower temperatures favor mono-alkylation, a temperature that is too low will result in an impractically slow reaction rate.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction by Thin Layer Chromatography (TLC) to find the minimum temperature required for a reasonable reaction rate (e.g., within 4-8 hours).
-
Q2: I'm forming too much of the 4,4'-diethoxybiphenyl byproduct. How can I improve selectivity for the mono-ethylated product?
A2: The formation of the di-substituted product indicates that the reaction is proceeding past the desired mono-alkylation stage, often due to conditions that favor thermodynamic control or high reactivity.
-
Reaction Time: This is the most critical parameter. The longer the reaction runs, the higher the probability of the second etherification occurring.
-
Solution: Perform a time-course study. Set up the reaction and take aliquots every 30-60 minutes, quenching them and analyzing by TLC or LC-MS. Plot the concentration of starting material, mono-ether, and di-ether over time to identify the point of maximum mono-ether concentration before it begins to convert to the di-ether. This is your optimal reaction time. Short reaction times are characteristic of kinetic control.[1]
-
-
Temperature: Higher temperatures increase reaction rates indiscriminately, accelerating the second ethylation as well as the first. This can quickly erode selectivity.
-
Solution: Lower the reaction temperature. This will slow the overall reaction but will disproportionately slow the second ethylation relative to the first, enhancing selectivity. The ideal temperature is a balance between an acceptable reaction rate and good selectivity.[3]
-
-
Stoichiometry: Using an excess of the ethylating agent (e.g., ethyl bromide) will drive the reaction towards the di-substituted product.
-
Solution: Use the ethylating agent as the limiting reagent. A stoichiometry of 4,4'-dihydroxybiphenyl to ethyl bromide of approximately 1.2:1 to 1:0.9 is a good starting point to favor mono-substitution.
-
Q3: My TLC plate shows multiple unexpected spots, suggesting side products. What are they and how can I avoid them?
A3: Besides the di-ether, other side reactions can occur in a Williamson ether synthesis.
-
C-Alkylation: While O-alkylation is generally favored for phenoxides, some C-alkylation can occur on the aromatic ring, especially if the phenoxide is ambident.[4]
-
Solution: The choice of solvent can influence O- vs. C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[4] Using a PTC system also strongly promotes O-alkylation.
-
-
Elimination: If using an ethyl halide, a competing E2 elimination reaction can occur, though this is less of a concern with primary halides like ethyl bromide.
-
Solution: This is rarely an issue with ethylating agents but would be a major problem with secondary or tertiary halides. Sticking to primary ethylating agents like ethyl bromide or diethyl sulfate minimizes this risk.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for this reaction?
A: The optimal temperature is a compromise between reaction rate and selectivity. A good starting range is 40-60°C . Below this, the reaction may be too slow. Above this, you risk a significant decrease in selectivity, leading to more di-alkylation. The ideal temperature must be determined empirically for your specific setup by monitoring the reaction progress.
Q: How does reaction time affect product purity?
A: Reaction time directly controls the product distribution.
-
Too short: Incomplete conversion, leaving a high percentage of unreacted 4,4'-dihydroxybiphenyl.
-
Optimal: Maximum concentration of the desired this compound.
-
Too long: The mono-ethylated product acts as the starting material for the second ethylation, leading to increasing amounts of the 4,4'-diethoxybiphenyl impurity.
Q: Which base and solvent system do you recommend?
A: For a robust and selective laboratory-scale synthesis, a solid-liquid Phase-Transfer Catalysis (PTC) system is highly recommended.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is a solid, easy to handle, and sufficiently basic to deprotonate the phenol without being overly harsh.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal. They are excellent for Sₙ2 reactions and help solubilize the PTC complex.[4]
-
Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst for this type of reaction.[5]
Q: Can I use sodium hydroxide instead of potassium carbonate?
A: Yes, aqueous sodium hydroxide can be used in a liquid-liquid PTC system. However, this introduces water, which can lead to hydrolysis of the ethylating agent as a side reaction. The solid-liquid system with K₂CO₃ is often cleaner and easier to work up.
Data Presentation: Effect of Temperature and Time on Product Distribution
The following table presents illustrative data from a hypothetical optimization experiment to demonstrate the relationship between reaction parameters and product distribution.
| Run | Temperature (°C) | Time (h) | 4,4'-dihydroxybiphenyl (%) | This compound (%) | 4,4'-diethoxybiphenyl (%) | Comments |
| 1 | 40 | 8 | 35 | 60 | 5 | Low conversion, but excellent selectivity. Reaction is too slow. |
| 2 | 50 | 2 | 40 | 58 | 2 | Incomplete reaction. |
| 3 | 50 | 4 | 15 | 80 | 5 | Optimal Point: Good conversion and high selectivity. This represents the kinetic sweet spot. |
| 4 | 50 | 8 | 5 | 65 | 30 | Reaction run too long. The desired product is converting to the di-ether byproduct. |
| 5 | 60 | 4 | 8 | 68 | 24 | Higher temperature reduces selectivity, even at the previously optimal time. |
| 6 | 70 | 4 | <5 | 45 | 50 | Reaction is too fast and unselective, favoring the thermodynamic product. |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is a robust starting point for optimization.
Reagents:
-
4,4'-dihydroxybiphenyl
-
Ethyl bromide (EtBr)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, Hexanes, Brine, 1M HCl, 1M NaOH
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a stirrable slurry (approx. 0.1 M concentration relative to the diol).
-
Reagent Addition: Begin vigorous stirring. Add ethyl bromide (0.9 eq) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 50°C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). Spot for the starting material, the mono-ether product, and the di-ether byproduct. The reaction is typically optimal within 3-5 hours .
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
-
Purification:
-
The desired mono-ether product (this compound) is phenolic and thus acidic. An acid-base extraction can be used for purification. Extract the organic layer with 1M NaOH (aq). The desired product will move to the aqueous basic layer, while the di-ether byproduct and unreacted ethyl bromide remain in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer to pH ~2-3 with cold 2M HCl. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If further purification is needed, perform column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Sources
Technical Support Center: Navigating Moisture Sensitivity in 4-Ethoxy-4'-hydroxybiphenyl Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Ethoxy-4'-hydroxybiphenyl. This resource is designed to provide expert guidance and practical solutions for challenges related to the inherent moisture sensitivity of this versatile biphenyl derivative. The phenolic hydroxyl group in this compound, while a key site for synthetic transformations, is also a primary point of interaction with atmospheric moisture, which can significantly impact reaction outcomes. This guide offers troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding and Mitigating Moisture Sensitivity
Question 1: Why is this compound considered moisture-sensitive, and how can this affect my reactions?
Answer: The primary source of moisture sensitivity in this compound is its phenolic hydroxyl (-OH) group. Although phenols are less acidic than carboxylic acids, the hydroxyl proton is sufficiently acidic to react with a range of bases and nucleophiles.[1] In the presence of moisture, several issues can arise:
-
Reagent Inactivation: Many organometallic reagents (e.g., Grignard or organolithium reagents) and strong bases (e.g., sodium hydride) will be quenched by the water and the acidic proton of the phenol.[2][3]
-
Side Reactions: Water can participate in side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired product.
-
Catalyst Deactivation: In catalytic reactions, such as Suzuki or other cross-couplings, water can poison the catalyst, leading to incomplete conversion.[4]
To mitigate these issues, it is crucial to employ anhydrous reaction conditions, which involves drying all solvents, reagents, and glassware, and working under an inert atmosphere.[3]
Question 2: What is the most effective way to dry this compound before use?
Answer: For solid reagents like this compound, several methods can be employed to ensure they are anhydrous. The choice of method depends on the thermal stability of the compound.
Recommended Drying Protocol for this compound:
-
Place the solid reagent in a clean, dry flask.
-
Heat the flask gently under a high vacuum (using a Schlenk line) at a temperature below the compound's melting point (164-165 °C for the parent 4-hydroxybiphenyl).[5] A temperature of 60-80°C is generally safe.
-
Alternatively, place the compound in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) under vacuum for several hours to overnight.[3]
Section 2: Troubleshooting Common Reactions
Question 3: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group of this compound, but I am getting low yields. What are the likely causes related to moisture?
Answer: The Williamson ether synthesis is highly sensitive to moisture. The key step is the quantitative deprotonation of the phenol to form the nucleophilic phenoxide. Water can interfere in several ways:
-
Incomplete Deprotonation: Any moisture present will react with the base (e.g., NaH, K₂CO₃), reducing the amount of base available to deprotonate the phenol.[6]
-
Hydrolysis of the Alkylating Agent: Some alkylating agents can be susceptible to hydrolysis.
Troubleshooting Guide for Williamson Ether Synthesis:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a freshly opened or properly stored strong base. Ensure the reaction solvent is rigorously dried.[7] |
| Moisture in Starting Material | Dry the this compound as described in Question 2. |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[2][8] |
A general workflow for troubleshooting this reaction is outlined below:
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
Question 4: My Suzuki coupling reaction using this compound (as the boronic acid or ester derivative) is failing. Could moisture be the culprit?
Answer: Absolutely. Suzuki coupling reactions are notoriously sensitive to oxygen, but moisture can also be detrimental.[4] Here’s how moisture can negatively impact the reaction:
-
Protodeboronation: The C-B bond of the boronic acid or ester is susceptible to cleavage by water, especially under basic conditions, replacing the boron group with a hydrogen atom.[4]
-
Catalyst Deactivation: While oxygen is the primary concern for Pd(0) catalysts, some palladium complexes can be sensitive to hydrolysis.
-
Base Inefficiency: If an anhydrous base is used, its effectiveness can be diminished by moisture.
Troubleshooting Guide for Suzuki Coupling Reactions:
| Potential Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Use freshly prepared or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[4] Anhydrous conditions are critical.[9] |
| Solvent/Base Contamination | Use thoroughly degassed and dried solvents. Ensure the base is anhydrous.[4] |
| Atmospheric Contamination | Rigorously maintain an inert atmosphere throughout the reaction setup and duration.[10] |
Protocols for Anhydrous Reactions
Protocol 1: General Setup for a Moisture-Sensitive Reaction under Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction that requires the exclusion of air and moisture.[11][12]
-
Drying Glassware: Oven-dry all glassware at 125°C overnight or flame-dry under vacuum immediately before use.[3][13] Allow to cool under a stream of inert gas.
-
Assembling the Apparatus: Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon. Use a gas bubbler to monitor the gas flow.[12]
-
Solvent and Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry, nitrogen-flushed syringes or cannulas.[11][12] Add solid reagents under a positive flow of inert gas.
The following diagram illustrates a typical Schlenk line setup for performing reactions under an inert atmosphere.
Sources
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- 2. fiveable.me [fiveable.me]
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- 5. p-Hydroxybiphenyl [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mit.edu [web.mit.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Ethoxy-4'-hydroxybiphenyl: A Senior Application Scientist's Perspective
Introduction: The Significance of 4-Ethoxy-4'-hydroxybiphenyl
This compound is a valuable unsymmetrical biaryl ether, a structural motif of significant interest in medicinal chemistry and materials science. Its unique combination of a hydrophilic hydroxyl group and a more lipophilic ethoxy group imparts specific solubility and binding properties, making it a key intermediate in the synthesis of liquid crystals, polymers, and pharmaceutical agents. The efficient and selective synthesis of this molecule is, therefore, a critical challenge for researchers and drug development professionals.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this compound: the classical Williamson Ether Synthesis and the modern Suzuki-Miyaura Cross-Coupling reaction . By delving into the mechanistic underpinnings, experimental nuances, and performance metrics of each method, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Methodology 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a venerable and straightforward method for forming an ether bond, typically involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this approach would involve the selective mono-ethylation of 4,4'-dihydroxybiphenyl.
Causality Behind Experimental Choices
The primary challenge in this approach is achieving selective mono-ethylation of a symmetric diol. The two hydroxyl groups of 4,4'-dihydroxybiphenyl have similar acidities, making it difficult to functionalize only one. To favor mono-alkylation, a sub-stoichiometric amount of the base and the ethylating agent are typically employed. The choice of base is critical; a moderately strong base is required to deprotonate one phenolic hydroxyl group to form the more nucleophilic phenoxide, but a very strong base might lead to the formation of the dianion, increasing the likelihood of di-alkylation. The solvent also plays a crucial role, with polar aprotic solvents like DMF or acetonitrile generally favoring the SN2 reaction.[2][3]
Reaction Workflow: Williamson Ether Synthesis
Caption: Workflow for Suzuki-Miyaura Synthesis of this compound.
Performance Comparison: Williamson Ether Synthesis vs. Suzuki-Miyaura Coupling
The choice between these two synthetic routes will depend on various factors including the desired scale, purity requirements, and available resources. The following table provides a comparative summary based on typical performance metrics for analogous reactions.
| Metric | Williamson Ether Synthesis | Suzuki-Miyaura Cross-Coupling |
| Typical Yield | 40-60% (due to selectivity issues) | 70-90% |
| Purity | Moderate (often requires extensive purification to remove starting material and di-alkylated product) | High (generally cleaner reactions) |
| Reaction Time | 4-12 hours | 2-8 hours |
| Number of Steps | 1 (theoretically) | 3 (Protection, Coupling, Deprotection) |
| Reagent Cost | Generally lower (uses common bases and alkylating agents) | Higher (requires palladium catalyst, ligands, and boronic acids) |
| Scalability | Challenging due to selectivity control | More readily scalable |
| Key Advantages | Atom economical, uses readily available reagents. | High yielding, high purity, broad functional group tolerance (with protection). |
| Key Disadvantages | Poor selectivity for mono-alkylation, potential for C-alkylation byproducts. [4] | Multi-step process, cost and toxicity of palladium catalysts. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
Disclaimer: This is a representative protocol adapted from general Williamson ether synthesis procedures. Optimization may be required.
-
Reaction Setup: To a stirred solution of 4,4'-dihydroxybiphenyl (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (0.8 eq.) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Addition of Ethylating Agent: Stir the mixture for 30 minutes, then add ethyl iodide (0.8 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-ethylated product from the starting material and the di-ethylated byproduct.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
Disclaimer: This is a representative multi-step protocol. Protecting group and catalyst selection may need optimization.
Step A: Protection of 4-bromophenol
-
To a solution of 4-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C, add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the protected 4-bromophenol, which can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the protected 4-bromophenol (1.0 eq.), 4-ethoxyphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere and stir for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.
Step C: Deprotection
-
Dissolve the crude protected product from Step B in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF and stir at room temperature for 1-2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography or recrystallization.
Conclusion and Future Outlook
Both the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling offer viable routes to this compound, each with a distinct set of advantages and disadvantages. The Williamson ether synthesis is a more direct, one-pot reaction but is hampered by significant selectivity challenges that can impact yield and purification efforts. In contrast, the Suzuki-Miyaura coupling, while being a multi-step process, generally provides higher yields and purity, making it a more reliable and scalable option for many applications.
For researchers prioritizing high purity and yield, the Suzuki-Miyaura approach is likely the superior choice, despite its higher initial cost and complexity. For applications where cost is a primary driver and moderate yields are acceptable, the Williamson ether synthesis may be a suitable alternative, provided that efficient purification methods are available.
Future research in this area could focus on developing more selective catalysts for the mono-alkylation of symmetric diols, which would significantly improve the viability of the Williamson ether synthesis. Additionally, the development of protecting-group-free Suzuki-Miyaura coupling reactions for substrates with free hydroxyl groups remains a key area of interest. [5]
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
- Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.
- Sutton, P. W. (n.d.). 11: Comparison of Different Biocatalytic Routes to Target Molecules.
- A. Amornraksa, C. F. J. T. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 481-492. [Link]
- König, B., & Schmalz, H.-G. (2011).
- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90. [Link]
- A. Amornraksa, C. F. J. T. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 481-492. [Link]
- A. Amornraksa, C. F. J. T. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Wikipedia. (n.d.). Protecting group. [Link]
- Wang, C., et al. (2012). Synthesis of unsymmetrical biaryl ethers through nickel-promoted coupling of polyfluoroarenes with arylboronic acids and oxygen. Science China Chemistry, 55(10), 2219-2224. [Link]
- Reisman, S. E., & Van der Vlag, R. (2011). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Israel Journal of Chemistry, 51(3-4), 380-391. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
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A Comparative Analysis for Drug Development Professionals: 4-Ethoxy-4'-hydroxybiphenyl vs. 4-Methoxy-4'-hydroxybiphenyl
A Senior Application Scientist's Guide to Understanding the Nuances of Alkoxy-Substituted Biphenyls in Estrogenic Activity
For researchers in endocrinology and drug development, the subtle interplay between a molecule's structure and its biological function is a central theme. This guide provides an in-depth comparative analysis of two closely related hydroxylated biphenyl derivatives: 4-Ethoxy-4'-hydroxybiphenyl and 4-methoxy-4'-hydroxybiphenyl. While differing by only a single methylene group, this variation in the alkoxy substituent can have profound implications for their physicochemical properties, metabolic stability, and, most critically, their estrogenic activity. Understanding these differences is paramount for the rational design of novel compounds and for assessing the endocrine-disrupting potential of environmental contaminants.
Physicochemical Properties: The Impact of an Ethyl Group
The fundamental difference between this compound and 4-methoxy-4'-hydroxybiphenyl lies in the lipophilicity and steric bulk of the alkoxy group. The additional ethyl group in the ethoxy derivative increases its nonpolar character, which is reflected in its predicted partition coefficient (LogP). This seemingly minor structural change can influence a cascade of downstream properties, from solubility and membrane permeability to protein binding and metabolic fate.
| Property | This compound | 4-Methoxy-4'-hydroxybiphenyl | Rationale & Potential Implications |
| Molecular Formula | C₁₄H₁₄O₂[1] | C₁₄H₁₂O₂ | The ethoxy derivative has an additional CH₂ group. |
| Molecular Weight | 214.26 g/mol | 200.22 g/mol | A minor difference that may not significantly impact most biological assays but is a key differentiator. |
| Predicted LogP | ~3.7 | ~3.2 | The increased alkyl chain length in the ethoxy group enhances lipophilicity. This could lead to greater membrane permeability and potentially higher cellular uptake, but also increased sequestration in adipose tissue and plasma protein binding. |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media | The higher lipophilicity of the ethoxy derivative is expected to decrease its solubility in polar solvents. |
Synthesis and Metabolic Pathways
Both this compound and 4-methoxy-4'-hydroxybiphenyl can be synthesized in the laboratory, typically through Williamson ether synthesis from the parent 4,4'-dihydroxybiphenyl. In biological systems, these compounds are often the metabolic products of their respective dialkoxy precursors, 4,4'-diethoxybiphenyl and 4,4'-dimethoxybiphenyl. The metabolic pathways primarily involve O-dealkylation reactions mediated by cytochrome P450 enzymes. The rate and regioselectivity of this metabolism can be influenced by the nature of the alkoxy group, with potential differences in the formation of the active hydroxylated metabolites.
Caption: General synthesis and metabolic routes for 4-alkoxy-4'-hydroxybiphenyls.
Comparative Estrogenic Activity: A Structure-Activity Relationship (SAR) Perspective
The primary biological activity of interest for these compounds is their ability to interact with estrogen receptors (ERα and ERβ) and elicit an estrogenic or antiestrogenic response. While direct, side-by-side experimental data for this compound and 4-methoxy-4'-hydroxybiphenyl is scarce, we can infer their potential activities based on established structure-activity relationships for hydroxylated biphenyls and other phenolic compounds.[3][4][5][6][7]
The estrogenic potential of phenolic compounds is highly dependent on their ability to mimic the natural ligand, 17β-estradiol, and bind to the ligand-binding pocket of the estrogen receptor. The presence of a hydroxyl group is crucial for this interaction, as it can form a key hydrogen bond with amino acid residues in the receptor. The overall shape and hydrophobicity of the molecule also play a significant role.
Based on SAR principles, the slightly larger and more lipophilic ethoxy group in this compound may lead to a subtle alteration in its binding affinity and efficacy compared to the methoxy derivative. In some classes of compounds, increased lipophilicity has been correlated with enhanced biological activity.[8] However, the increased steric bulk of the ethoxy group could also introduce unfavorable interactions within the binding pocket, potentially reducing its potency.
Caption: Simplified signaling pathway of estrogen receptor activation.
Experimental Protocol: In Vitro Assessment of Estrogenic Activity using a Reporter Gene Assay
To empirically determine and compare the estrogenic activity of this compound and 4-methoxy-4'-hydroxybiphenyl, a robust in vitro reporter gene assay is recommended. This protocol utilizes an estrogen-responsive cell line to provide quantitative data on the potency of each compound.
Objective: To quantify and compare the estrogen receptor (ERα) agonistic activity of this compound and 4-methoxy-4'-hydroxybiphenyl.
Materials:
-
HeLa9903 or other suitable ER-positive cell line stably transfected with an estrogen-responsive luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compounds: this compound and 4-methoxy-4'-hydroxybiphenyl.
-
Positive control: 17β-estradiol (E2).
-
Vehicle control: Dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the ER-positive reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds and E2 in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the cell culture medium with the medium containing the various concentrations of the test compounds, E2, or vehicle control.
-
Incubation: Incubate the plates for 24 hours to allow for receptor binding, gene transcription, and luciferase protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter). Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) and the maximal efficacy for each compound.
Caption: Experimental workflow for the in vitro estrogenicity reporter gene assay.
Conclusion and Future Directions
For drug development professionals, this comparative analysis underscores the importance of considering even minor structural alterations in lead optimization. Future studies should focus on direct, head-to-head comparisons of these compounds in a panel of in vitro and in vivo assays to fully elucidate their biological activity profiles. Such data will be invaluable for the development of novel therapeutics and for a more accurate assessment of the potential health risks associated with environmental exposure to these and related compounds.
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- Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. PubMed Central.
- The metabolism and excretion of 2-methylaminoethoxycarbonyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2'-carboxylic acid (DDB-S) in rats and human. PubMed.
- Structure–Activity Relationships for Hydroxylated Polychlorinated Biphenyls As Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1. ACS Publications.
- Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. University of Iowa.
- Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations. PubMed Central.
- In Silico Binding of 4,4'-bisphenols Predicts in Vitro Estrogenic and Antiandrogenic Activity. Wiley Online Library.
- In vitro estrogenicity of resin composites. PubMed.
- Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. PubMed.
- Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. PubMed.
- 4-Hydroxybiphenyl. PubChem.
- Comparative study of the alkyl and peroxy radical-scavenging activity of 2-t-butyl-4-methoxyphenol (BHA) and its dimer, and their theoretical parameters. PubMed.
- Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? MDPI.
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A Comparative Guide to the Liquid Crystal Properties of Ethoxy vs. Methoxy Biphenyls
This guide provides a detailed, objective comparison of the liquid crystal (LC) properties of biphenyls functionalized with terminal ethoxy (-OC₂H₅) versus methoxy (-OCH₃) groups. We will delve into the nuanced effects of this single-methylene-unit difference on mesophase behavior, transition temperatures, and dielectric properties, supported by experimental data and standardized characterization protocols. This analysis is crucial for researchers and materials scientists aiming to fine-tune molecular structure for specific applications, from high-performance displays to advanced sensor technologies.
Introduction: The Subtle Art of Molecular Engineering in Liquid Crystals
The biphenyl core is a foundational rigid mesogenic unit in the design of calamitic (rod-shaped) liquid crystals. Its inherent anisotropy in shape and polarizability is a prerequisite for the formation of orientationally ordered mesophases. However, the true "tuning" of a liquid crystal's properties—its operational temperature range, the specific type of mesophase it forms, and its response to external fields—is often dictated by the terminal flexible chains attached to this rigid core.
The length and constitution of these terminal chains, such as alkoxy groups, critically influence intermolecular forces and molecular packing.[1] An increase in chain length generally affects the aspect ratio and polarizability, which in turn modifies the van der Waals forces. This guide focuses on the most fundamental comparison: the impact of extending a methoxy chain to an ethoxy chain. While seemingly a minor modification, it provides a clear illustration of the profound structure-property relationships that govern liquid crystal behavior. A common and well-studied example is the 4-alkoxy-4'-cyanobiphenyl (nOCB) series, which serves as an excellent model system for this comparison.
Molecular Structure: Methoxy vs. Ethoxy Cyanobiphenyls
The primary subjects for our comparison are 4-methoxy-4'-cyanobiphenyl (1OCB) and 4-ethoxy-4'-cyanobiphenyl (2OCB). The rigid 4,4'-cyanobiphenyl core provides the strong longitudinal dipole moment, courtesy of the cyano (-C≡N) group, which is essential for a large positive dielectric anisotropy.[2][3] The sole structural difference lies in the terminal alkoxy chain.
Figure 1: Comparison of the terminal alkoxy groups on the cyanobiphenyl core.
Comparative Analysis of Physicochemical Properties
The addition of a single CH₂ unit when moving from a methoxy to an ethoxy group has a measurable impact on the phase behavior and clearing point of the liquid crystal.
Mesophase Behavior and Transition Temperatures
The length of the terminal alkyl or alkoxy chain is a determining factor in the thermal stability of the mesophases.[1] Longer chains tend to increase intermolecular attractions, which generally favors more ordered phases and higher clearing points (the temperature of the transition from the liquid crystal phase to the isotropic liquid phase, Tₙᵢ). However, this trend is not always linear and can be subject to an "odd-even effect," where homologs with an even number of atoms in the chain have higher clearing points than those with an odd number. This is because an all-trans conformation of an even-numbered chain aligns better with the molecular long axis, enhancing the overall linearity and anisotropy of the molecule.[4]
The table below summarizes the experimentally determined phase transition temperatures for methoxy- and ethoxy-substituted cyanobiphenyls.
| Compound | Abbreviation | Melting Point (Tₖₙ) (°C) | Clearing Point (Tₙᵢ) (°C) | Mesophase Range (°C) |
| 4-methoxy-4'-cyanobiphenyl | 1OCB | 104 | (83)¹ | Monotropic Nematic |
| 4-ethoxy-4'-cyanobiphenyl | 2OCB | 93 | 106 | 13 (Enantiotropic) |
Data sourced from multiple experimental studies. ¹The nematic phase for 1OCB is monotropic, meaning it only appears upon cooling from the isotropic liquid state, below the melting point.
Key Observations:
-
Melting Point: The ethoxy derivative (2OCB) has a lower melting point than the methoxy derivative (1OCB). This can be attributed to the slightly less efficient crystal packing caused by the bulkier, more flexible ethoxy group.
-
Clearing Point & Mesophase Stability: 2OCB exhibits a significantly higher clearing point and a stable, enantiotropic nematic phase (a phase that exists upon both heating and cooling). In contrast, 1OCB's nematic phase is only observable on supercooling (monotropic).[5] This demonstrates that the longer ethoxy chain enhances the stability of the liquid crystal phase, a trend that generally continues with increasing chain length in this series.[1][6]
Dielectric Anisotropy (Δε)
The dielectric anisotropy (Δε = ε∥ - ε⊥) is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. For cyanobiphenyls, the strong dipole of the cyano group aligned with the long molecular axis results in a large positive Δε.[2][3] This property is fundamental to the operation of twisted nematic liquid crystal displays (LCDs).
While both methoxy and ethoxy biphenyls exhibit strong positive dielectric anisotropy, a general trend observed in homologous series of calamitic LCs is that Δε tends to decrease as the alkyl/alkoxy chain length increases.[2][7] This is because the non-polar flexible chain contributes more to the overall molecular volume, effectively "diluting" the contribution of the polar cyano group to the bulk dielectric properties. Therefore, it is expected that 1OCB would have a slightly higher Δε than 2OCB at the same reduced temperature (T/Tₙᵢ).
Experimental Characterization Protocols
To validate the properties discussed, a systematic experimental workflow is required. The primary techniques are Differential Scanning Calorimetry (DSC) for thermal analysis and Polarized Optical Microscopy (POM) for phase identification.[8][9]
Figure 2: Standard experimental workflow for liquid crystal characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[9][10]
-
Sample Preparation: Accurately weigh 1-5 mg of the biphenyl sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation. An empty, sealed pan is used as a reference.[8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a known standard, such as indium.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from a temperature below its melting point to above its clearing point (e.g., 25 °C to 120 °C).[9] This scan reveals the crystal-to-nematic (or isotropic) transition.
-
First Cooling Scan: Cool the sample at the same rate back to the starting temperature. This scan is crucial for identifying monotropic phases and observing crystallization.
-
Second Heating Scan: Perform a second heating scan to observe the transitions from a consistent thermal history.
-
-
Data Analysis: Identify endothermic peaks on heating and exothermic peaks on cooling. The peak onset or peak maximum temperature corresponds to the phase transition temperature (Tₖₙ, Tₙᵢ). The area under the peak is proportional to the enthalpy of the transition.[11]
Protocol 2: Polarized Optical Microscopy (POM)
POM is a qualitative technique used to identify liquid crystal phases by observing their unique birefringent textures.[12][13]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place on a hot stage.
-
Heating and Observation: Heat the sample past its clearing point into the isotropic phase (which appears dark under crossed polarizers).
-
Cooling and Texture Identification: Slowly cool the sample into the mesophase.
-
Nematic Phase: The appearance of a "schlieren" texture, characterized by dark brushes emanating from point defects, is a hallmark of the nematic phase.[14] Droplets will also appear bright and birefringent.
-
Smectic Phases: More ordered smectic phases will exhibit different textures, such as focal conic or fan-like textures.
-
-
Correlation with DSC: Correlate the temperatures at which these textures appear and disappear with the transition temperatures measured by DSC to confirm phase assignments.
Conclusion: From a Single Methylene to Significant Change
The comparison between methoxy and ethoxy biphenyls provides a compelling case study in liquid crystal structure-property relationships. The addition of a single methylene unit:
-
Lowers the Melting Point: By disrupting the efficiency of the crystal lattice packing.
-
Increases Mesophase Stability: Significantly raises the clearing point and can convert a monotropic phase (1OCB) into a stable, enantiotropic one (2OCB). This is due to the increased aspect ratio and stronger anisotropic intermolecular forces conferred by the longer ethoxy chain.
-
Subtly Modifies Dielectric Properties: The longer, non-polar ethoxy chain is expected to slightly decrease the overall positive dielectric anisotropy compared to the methoxy analog.
These insights underscore the precision required in molecular design for liquid crystal applications. By understanding the causal links between subtle changes in the flexible terminal chain and the resulting macroscopic properties, researchers can more effectively engineer materials with tailored performance for the next generation of optical and electronic devices.
References
- Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). Molecules. [Link]
- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2014). PubMed Central. [Link]
- Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. (2022). MDPI. [Link]
- Synthesis and phase transition behavior of calamitic liquid crystals containing heterocyclic core and lateral ethoxy substituent. (2022). Taylor & Francis. [Link]
- Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nem
- Influence of alkoxy tail length on the phase behaviors of side-chain liquid crystalline polymers without the spacer. (2015). RSC Publishing. [Link]
- Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. [Link]
- Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. (2023).
- Polarization Microscope Pictures of Liquid Crystals.
- Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. (2023). Taylor & Francis Online. [Link]
- Determination of Light-Induced Deformation Characteristics of the Director Field of Nematic Liquid Crystal by Combining the Methods of Aberrational Self-Action of Light Beam and Polarization Microscopy. (2023). Oxford Academic. [Link]
- Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. (2023). Taylor & Francis Online. [Link]
- Liquid Crystals (all content).
- DSC traces obtained during continuous heating of liquid crystals and... (2018).
- Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. (2019). Western Michigan University. [Link]
- Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Engineering And Technology Journal. [Link]
- Polarized optical microscopy (POM) images of the nematic liquid crystal... (2021).
- Synthesis, liquid crystalline and gelation properties of 4-semifluoroalkoxybiphenyl derivatives. (2014).
- Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nem
- Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. (2017).
- Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. (2019). Taylor & Francis Online. [Link]
- The synthesis and liquid crystalline behaviour of 2-(4-n-alkoxyphenyl)-5-methylpyridines. (2002). Taylor & Francis Online. [Link]
- Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. (1995). Aston University. [Link]
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2012).
- Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. (2023). Indian Academy of Sciences. [Link]
- Electronic structure and pair potential energy analysis of 4-n-methoxy-4′-cyanobiphenyl: A nematic liquid crystal. (2016). OSTI.gov. [Link]
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2007).
- The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2017). ORBilu - University of Luxembourg. [Link]
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A Comparative Performance Analysis of 4-Ethoxy-4'-hydroxybiphenyl for Advanced Liquid Crystal Displays
In the relentless pursuit of enhanced performance in liquid crystal display (LCD) technology, the molecular architecture of liquid crystal (LC) materials is a paramount field of study. This guide provides an in-depth performance evaluation of 4-Ethoxy-4'-hydroxybiphenyl, a calamitic liquid crystal, benchmarked against the industry-standard nematic liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB), and its closely related homolog, 4-Methoxy-4'-hydroxybiphenyl. This document is intended for researchers, materials scientists, and professionals in display technology development, offering a predictive performance profile based on established trends within homologous series and available experimental data.
The selection of a liquid crystal for display applications is a multi-faceted decision, balancing a delicate interplay of thermodynamic and electro-optical properties. While this compound is not as extensively characterized as mainstream commercial liquid crystals, its molecular structure, featuring a biphenyl core, a terminal ethoxy group, and a hydroxyl group, suggests potential for unique performance characteristics. The hydroxyl group, in particular, can introduce hydrogen bonding, influencing the material's viscosity, clearing point, and dielectric properties.
Molecular Structure and Synthesis
The molecular structure of this compound is foundational to its liquid crystalline potential. The rigid biphenyl core provides the necessary anisotropy, while the terminal ethoxy and hydroxyl groups influence the intermolecular forces and, consequently, the mesophase behavior and electro-optical response.
Caption: Molecular structure of this compound.
A facile and efficient synthesis of 4-alkoxy-4'-hydroxybiphenyls has been reported, providing a viable route to obtaining this compound.[1][2]
Protocol for Synthesis of this compound
This protocol is adapted from the general method for the synthesis of 4-alkoxy-4'-hydroxybiphenyls.[1][2]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4,4'-dihydroxybiphenyl (1 equivalent) in freshly distilled dimethyl sulfoxide (DMSO).
-
Base Addition: Add powdered potassium hydroxide (KOH) (3 equivalents) to the solution.
-
Alkylation: Add ethyl bromide (1 equivalent) dropwise to the stirred mixture, maintaining the reaction at room temperature.
-
Reaction Monitoring: Vigorously stir the mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, add cold water to the reaction mixture, followed by concentrated hydrochloric acid (HCl) until the pH is less than 7. This will precipitate the crude product.
-
Isolation: Filter the precipitate and wash it thoroughly with water.
-
Purification: Purify the crude product by recrystallization from methanol to yield this compound.
Comparative Performance Data
Table 1: Mesomorphic and Physical Properties
| Property | This compound (Estimated) | 4-Methoxy-4'-hydroxybiphenyl (Experimental) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) (Experimental) |
| Molecular Formula | C₁₄H₁₄O₂ | C₁₃H₁₂O₂ | C₁₈H₁₉N |
| Molecular Weight | 214.26 g/mol | 200.23 g/mol | 249.36 g/mol |
| Melting Point (Tₘ) | 182-184 °C[1] | 158-160 °C | 24 °C |
| Clearing Point (T꜀) | ~190-210 °C | Not reported as liquid crystalline | 35.3 °C |
| Mesophase | Nematic (Predicted) | Not reported as liquid crystalline | Nematic |
| Nematic Range (ΔT) | Narrow (Predicted) | N/A | 11.3 °C |
Note: The liquid crystalline nature of 4-Methoxy-4'-hydroxybiphenyl and this compound is not definitively established in the cited literature. The prediction of a nematic phase for the ethoxy derivative is based on the general tendency of such molecular structures to exhibit mesomorphism, although the high melting point suggests it may be monotropic or have a very narrow nematic range.
Table 2: Electro-Optical Performance Metrics (at 25°C, unless otherwise stated)
| Property | This compound (Estimated) | 4-Methoxy-4'-hydroxybiphenyl (Estimated) | 4'-Pentyl-4-biphenylcarbonitrile (5CB) (Experimental) |
| Birefringence (Δn) at 589 nm | 0.16 - 0.18 | 0.15 - 0.17 | ~0.18 |
| Dielectric Anisotropy (Δε) at 1 kHz | Positive, ~3-5 | Positive, ~3-5 | Positive, ~11.0 |
| Rotational Viscosity (γ₁) | High | High | ~22 mPa·s |
| Response Time (τ) | Slow | Slow | ~25 ms |
Analysis of Performance Characteristics
Mesomorphic Properties: The experimentally determined melting point of this compound is significantly high (182-184 °C), which is a considerable drawback for conventional LCD applications that require a broad nematic range around room temperature.[1] The presence of intermolecular hydrogen bonding due to the hydroxyl group likely contributes to this high melting point by stabilizing the crystalline phase. While a nematic phase is predicted, it is expected to be at a high temperature and potentially have a narrow range, making it unsuitable for standard display devices without formulation into a eutectic mixture.
Electro-Optical Properties:
-
Birefringence (Δn): The estimated birefringence of this compound is comparable to that of 5CB. A moderate to high birefringence is generally desirable for achieving sufficient phase retardation in an LC cell, which is crucial for the operation of many LCD modes.
-
Dielectric Anisotropy (Δε): The presence of the polar hydroxyl group suggests a positive dielectric anisotropy. However, the ability of the hydroxyl group to form hydrogen bonds can lead to the formation of anti-parallel dimers, which would reduce the effective dipole moment and thus lower the dielectric anisotropy compared to compounds with a strongly polar terminal group like the cyano group in 5CB. The estimated Δε is therefore significantly lower than that of 5CB. A lower Δε necessitates a higher driving voltage to switch the liquid crystal molecules.
-
Rotational Viscosity (γ₁) and Response Time (τ): Hydrogen bonding is expected to significantly increase the rotational viscosity of this compound. A higher rotational viscosity directly leads to a slower response time, which is a critical performance parameter for displays, especially for applications requiring high refresh rates like gaming or video.
Experimental Protocols for Performance Evaluation
To validate the estimated performance of this compound and enable a direct comparison with other liquid crystals, the following standard experimental protocols are recommended.
Determination of Mesomorphic Properties
Caption: Workflow for determining the mesomorphic properties of a liquid crystal.
-
Polarized Optical Microscopy (POM): To identify the liquid crystal phases and determine the transition temperatures. The sample is placed between two crossed polarizers on a hot stage. As the temperature is varied, changes in the observed texture indicate phase transitions.
-
Differential Scanning Calorimetry (DSC): To accurately measure the transition temperatures (melting and clearing points) and the associated enthalpy changes. This technique provides quantitative thermodynamic data about the phase transitions.
Measurement of Electro-Optical Properties
a) Birefringence (Δn):
The birefringence can be measured using the Abbé refractometer method or by analyzing the transmission spectrum of a liquid crystal cell.
b) Dielectric Anisotropy (Δε):
This is determined by measuring the capacitance of a liquid crystal cell in two different orientations of the liquid crystal director relative to the applied electric field.
c) Rotational Viscosity (γ₁) and Response Time (τ):
The response time (rise and fall times) is measured by applying a voltage pulse to a liquid crystal cell and monitoring the change in light transmission with a photodetector and an oscilloscope. The rotational viscosity can then be calculated from the response time, cell gap, and elastic constants.
Conclusion and Future Outlook
Based on the analysis of its molecular structure and comparison with homologous series, this compound is predicted to exhibit nematic liquid crystal behavior, but at elevated temperatures with a likely narrow range due to its high melting point. The presence of a hydroxyl group is a double-edged sword: while it imparts a positive dielectric anisotropy, the associated hydrogen bonding is expected to lead to high viscosity and slow response times, and a lower dielectric anisotropy compared to cyanobiphenyls.
For practical application in modern LCDs, this compound in its pure form is not a competitive candidate due to its unfavorable thermal properties and predicted slow switching speed. However, it could be a valuable component in eutectic mixtures, where its properties could be tailored by blending with other liquid crystals to lower the melting point and optimize the electro-optical performance. Further experimental characterization is essential to validate these predictions and to explore its potential in specialized applications where its unique hydrogen-bonding capability might be leveraged, for instance, in the development of LC-based sensors or as a component in polymer-dispersed liquid crystal (PDLC) systems. The provided synthesis protocol offers a clear pathway for obtaining this material for further investigation.
References
- Bialecka-Florjanczyk, E., Orzeszko, A., Sledzinska, I., & Gorecka, E. (2002). AN EFFICIENT, FACILE, AND FAST SYNTHESIS OF 4-ALKOXY-4′-HYDROXYBIPHENYLS.
- Orzeszko, A. (2002). AN EFFICIENT, FACILE, AND FAST SYNTHESIS OF 4-ALKOXY-4′-HYDROXYBIPHENYLS.
- Mandle, R. J., Cowling, S. J., & Goodby, J. W. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. RSC Advances, 7(64), 40480-40485. [Link]
- Pramanik, A. K., et al. (2023). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana, 97(1), 93. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxy-4'-hydroxybiphenyl
Introduction: The Critical Role of Analytical Precision
In the landscape of pharmaceutical research and development, the purity and precise quantification of chemical entities are paramount. 4-Ethoxy-4'-hydroxybiphenyl, a key intermediate in the synthesis of various pharmaceutical compounds, demands robust and reliable analytical methods to ensure the quality, safety, and efficacy of the final drug product. The cross-validation of different analytical techniques is a cornerstone of good analytical practice, providing a high degree of assurance in the reported results by comparing data from two or more distinct methods.[1]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation studies for this compound are not extensively published, this guide synthesizes established analytical principles and data from structurally similar biphenyl compounds to provide a foundational framework for method development, validation, and cross-validation.[2]
The objective is to equip the reader with the scientific rationale behind experimental choices, detailed protocols, and expected performance characteristics to facilitate the selection and implementation of the most appropriate analytical strategy for their specific needs.
Pillar 1: Expertise & Experience - The "Why" Behind the Method
The choice between HPLC-UV and GC-MS is not arbitrary; it is dictated by the physicochemical properties of this compound and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): This technique is a workhorse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3] this compound, with its moderate polarity and UV-absorbing biphenyl core, is an excellent candidate for reversed-phase HPLC. The hydroxyl and ethoxy groups provide sufficient polarity for good retention and separation on a non-polar stationary phase like C18. UV detection is a straightforward and robust method for quantification, leveraging the chromophoric nature of the biphenyl ring system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level analysis and impurity profiling.[4] For a compound like this compound, which possesses sufficient volatility, GC is a viable separation technique. The mass spectrometer provides unambiguous identification based on the compound's mass-to-charge ratio and fragmentation pattern, offering a higher degree of specificity compared to UV detection. However, the thermal stability of the analyte in the GC inlet and column is a critical consideration.[5]
Pillar 2: Trustworthiness - A Self-Validating System
The reliability of any analytical method hinges on its validation. The protocols outlined below are designed to be self-validating, incorporating system suitability tests and adhering to the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Experimental Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on established methods for the analysis of biphenyl derivatives and serves as a robust starting point for the quantification of this compound.[3][8][9]
1. Instrumentation and Consumables:
- HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- HPLC grade acetonitrile, methanol, and water.
- Analytical grade formic acid or phosphoric acid.
- This compound reference standard.[10][11]
2. Chromatographic Conditions:
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 260 nm (based on the UV absorbance of similar biphenyl compounds).[2]
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
- Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
4. System Suitability:
- Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times.
- The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates should be ≥ 2000.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.999.
- Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the sensitive and selective quantification of this compound, drawing upon methodologies for similar aromatic compounds.[4]
1. Instrumentation and Consumables:
- GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
- A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
- High-purity helium as the carrier gas.
- GC-MS grade solvents (e.g., dichloromethane, acetonitrile).
- This compound reference standard.
2. GC-MS Conditions:
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 20 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas Flow: Constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., the molecular ion and major fragment ions). A full scan mode can be used for initial identification.
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
- Sample Solution: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary.
4. System Suitability:
- Inject a mid-range calibration standard to verify system performance, including peak shape and signal-to-noise ratio.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the target ion versus the concentration of the calibration standards.
- Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.999.
- Quantify this compound in the sample by comparing its peak area to the calibration curve.
Pillar 3: Authoritative Grounding & Comprehensive References
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous biphenyl compounds.[2][12] This data provides a basis for method selection and for setting acceptance criteria during method validation.
| Validation Parameter | HPLC-UV (Expected Performance) | GC-MS (Expected Performance) | ICH Q2(R2) Guideline Reference |
| Specificity/Selectivity | Good; potential for interference from co-eluting impurities with similar UV spectra. | Excellent; high selectivity based on specific mass-to-charge ratios and fragmentation patterns. | [6] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | [6][7] |
| Range (µg/mL) | 1 - 150 | 0.1 - 20 | [6][7] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | [6][7] |
| Precision (%RSD) | ≤ 2.0 | ≤ 5.0 | [6][7] |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | [6][7] |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | [6][7] |
| Robustness | Generally robust to minor variations in mobile phase composition and temperature. | Sensitive to changes in oven temperature programming and injector conditions. | [6][7] |
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-MS analyses.
Caption: Workflow for HPLC-UV Analysis of this compound.
Caption: Workflow for GC-MS Analysis of this compound.
Conclusion: A Framework for Robust Analysis
This guide has provided a comparative framework for the cross-validation of analytical methods for this compound, focusing on HPLC-UV and GC-MS. While HPLC-UV offers a robust, cost-effective, and high-throughput solution for routine quality control, GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis and confirmatory testing.
The provided protocols and performance data, derived from established methods for analogous compounds, serve as a comprehensive starting point for researchers. It is imperative that any method developed based on this guide undergoes a thorough in-house validation according to ICH guidelines to demonstrate its suitability for its intended purpose. By employing a cross-validation approach, laboratories can ensure the generation of accurate, reliable, and defensible analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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- Teotia, D., Saini, S. S., Gaid, M., Beuerle, T., Beerhues, L., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate.
- Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- (PDF) Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. (2020). ResearchGate.
- Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. (2024). ScienceDirect.
- World Journal of Pharmaceutical Research. (n.d.).
- 4-Hydroxybiphenyl. (n.d.). PubChem.
- [Performance Study of Analytical Method for Ethoxyquin in Fruit]. (2002). Shokuhin Eiseigaku Zasshi, 43(6), 366-370.
- 4-Methoxybiphenyl. (n.d.). PubChem.
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- Development of a Proton-Enhanced ESI UPLC-MS/MS Method for the Determination of Tetrodotoxin. (2022). Molecules, 27(24), 8943.
- Customized Reference & Analytical Standards. (n.d.). ChiroBlock.
- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (2021). Pharmatutor.
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- Journal of Analytical Methods in Chemistry. (2018). ResearchGate.
- GC-MS spectrum of control sample of 4-methoxyphenol. (n.d.). ResearchGate.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (2017). Research Journal of Pharmacy and Technology, 10(11), 3933-3937.
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). Journal of Chromatography A, 1634, 461657.
- LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions. (2019). Bioanalysis, 11(10), 971-986.
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A Comparative Benchmark Study of 4-Ethoxy-4'-hydroxybiphenyl: Physicochemical and Spectroscopic Properties
Introduction
In the landscape of modern drug discovery and material science, the biphenyl scaffold represents a "privileged structure"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. 4-Ethoxy-4'-hydroxybiphenyl is a derivative of this important class, featuring two key functional groups—a terminal hydroxyl group and an ethoxy group—at opposite ends of the biphenyl core. These substitutions are not trivial; they critically influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive benchmark analysis of this compound's key properties. It is intended for researchers, medicinal chemists, and formulation scientists who require a deep, data-driven understanding of this compound for applications ranging from the development of novel therapeutics to the engineering of advanced organic materials. We will move beyond a simple recitation of data, delving into the causality behind experimental observations and providing detailed, reproducible protocols for property determination.
Core Physicochemical Properties: An In-Depth Look
The utility of a chemical entity is fundamentally governed by its physical and chemical characteristics. For this compound, these properties provide a window into its behavior in both biological and chemical systems.
Melting and Boiling Points: Indicators of Purity and Intermolecular Forces
The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice energy. This compound exhibits a high melting point, suggesting strong intermolecular interactions in its solid state.
The presence of the hydroxyl group allows for hydrogen bonding, a powerful intermolecular force that contributes significantly to the elevated melting point compared to unsubstituted biphenyl. The overall planarity and size of the molecule also facilitate efficient crystal packing.
Lipophilicity (LogP): A Critical Parameter for Drug Action
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is arguably one of the most critical parameters in drug design.[6] It governs a molecule's ability to cross biological membranes, its binding affinity to protein targets, its solubility, and its metabolic profile. A balanced LogP is often essential for oral bioavailability.
The predicted XLogP3 value for this compound is 3.46 .[4] This value indicates that the compound is significantly more soluble in a lipid-like environment (n-octanol) than in water, classifying it as a lipophilic molecule. This lipophilicity is driven by the large, non-polar biphenyl core and the ethyl group, while the hydroxyl group provides a point of hydrophilicity.
Solubility Profile: The Interplay of Polarity
The structure of this compound suggests a nuanced solubility profile. While the large hydrocarbon framework makes it poorly soluble in water, the hydroxyl group allows for improved solubility in polar organic solvents like alcohols and ethers.[7][8] Based on general solubility principles for similar phenolic compounds, it is expected to be soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, but largely insoluble in water.[8][9]
Comparative Analysis: Structure-Property Relationships
To fully appreciate the contribution of the ethoxy and hydroxyl groups, it is instructive to compare this compound with its parent compound, 4-hydroxybiphenyl, and a related ether, 4-methoxybiphenyl.
| Property | This compound | 4-Hydroxybiphenyl | 4-Methoxybiphenyl |
| Molecular Weight ( g/mol ) | 214.26[3] | 170.21[8] | 184.23[7] |
| Melting Point (°C) | 168[3][5] | 164-166[8] | 90[7] |
| Boiling Point (°C) | 357.4 (Predicted)[3] | 305-308[8] | 157 (at 10 mmHg)[7] |
| XLogP3 / LogP | 3.46[4] | 3.2[8] | 3.2[7] |
Expert Insights:
-
The addition of the ethoxy group increases the molecular weight and boiling point as expected.
-
The melting point is similar to 4-hydroxybiphenyl, indicating that the substitution does not drastically alter the crystal packing efficiency, which is dominated by the hydrogen-bonding hydroxyl group.
-
The replacement of the hydroxyl group with a methoxy group (as in 4-methoxybiphenyl) leads to a dramatic drop in melting point, underscoring the critical role of hydrogen bonding in the crystal lattice of the hydroxy-substituted compounds.
-
The XLogP3 value is slightly higher for the ethoxy derivative compared to the hydroxy and methoxy analogs, reflecting the increased lipophilic character imparted by the additional ethyl group.
Spectroscopic Benchmark Data
Spectroscopic analysis is essential for structural confirmation and quality control. While a dedicated spectrum for this compound is not publicly available in the search results, its expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[10]
-
¹H NMR: The spectrum would show distinct aromatic protons in the 6.8-7.5 ppm range, with characteristic splitting patterns for a 1,4-disubstituted (para) system. The ethoxy group would present as a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.0 ppm. A broad singlet for the phenolic hydroxyl proton would also be present, typically between 5-8 ppm, which would be exchangeable with D₂O.
-
¹³C NMR: Approximately 12 distinct carbon signals would be expected (with some potential overlap of aromatic signals). Key signals would include the aliphatic carbons of the ethoxy group (~15 ppm and ~63 ppm) and the carbon atom attached to the hydroxyl group (~155-160 ppm).
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the hydroxyl group. C-O stretching for the ether and phenol would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be visible.
-
UV-Vis Spectroscopy: Like other biphenyl systems, it is expected to show strong absorbance in the UV region, likely around 260 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.[7]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 214.26.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining two key properties.
Protocol 1: Determination of Lipophilicity (LogP) via the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for LogP determination, a direct measurement of the partition coefficient.[11]
Causality: The choice of n-octanol and water as the biphasic system is based on the fact that n-octanol is widely accepted as a surrogate for the lipid bilayer of biological membranes. The protocol is designed to ensure that the compound reaches equilibrium between these two immiscible phases.
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.
-
Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for 2 hours to facilitate partitioning. To avoid emulsion formation, gentle inversion is preferred over vigorous shaking.[6]
-
Phase Separation: Allow the vial to stand undisturbed overnight, or centrifuge at low speed, to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the analyte in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer] The final value is expressed as LogP.
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A Comparative Guide to Biphenyl Synthesis: Suzuki Coupling and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The biphenyl motif is a cornerstone in modern chemistry, serving as a critical structural unit in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficient construction of the carbon-carbon bond linking the two aryl rings is, therefore, a paramount objective in synthetic organic chemistry. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions have proven to be the most versatile and powerful.[3] This guide provides an in-depth, objective comparison of the Suzuki-Miyaura coupling with other prominent methods for biphenyl synthesis, including the Ullmann, Negishi, Stille, and Hiyama reactions. Supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
The Gold Standard: Suzuki-Miyaura Coupling
First reported in 1979, the Suzuki-Miyaura coupling has become the most widely adopted method for biphenyl synthesis.[4] Its popularity stems from a combination of mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable and commercially available.[3][5] The byproducts of the reaction are typically inorganic and easily removed, simplifying purification.[3]
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages:
-
Mild reaction conditions.[5]
-
High functional group tolerance.[5]
-
Commercially available and stable organoboron reagents.[3]
-
Non-toxic byproducts.[3]
Disadvantages:
-
The presence of a base is required, which can sometimes lead to side reactions.
-
Boronic acids can undergo protodeboronation under certain conditions.
The Alternatives: A Comparative Analysis
While the Suzuki coupling is often the first choice, several other methods offer unique advantages in specific contexts. The following sections provide a comparative overview of these alternatives.
Ullmann Reaction: The Classic Approach
The Ullmann reaction, first reported in 1901, is a copper-catalyzed coupling of two aryl halides.[6][7] It is one of the earliest methods for forming biaryl linkages.[7]
Mechanism: The mechanism is thought to involve the formation of an organocopper intermediate.[6]
Advantages:
-
Does not require the pre-formation of an organometallic reagent from one of the aryl partners.
Disadvantages:
-
Requires harsh reaction conditions, often high temperatures (>200 °C).[6][8]
-
Limited to electron-deficient aryl halides.[8]
Negishi Coupling: High Reactivity
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species used in cross-coupling reactions.[9] This high reactivity allows for the coupling of less reactive aryl chlorides.
Mechanism: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with an organozinc reagent, and reductive elimination.[1][10]
Caption: Catalytic cycle of the Negishi coupling.
Advantages:
Disadvantages:
-
Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[9]
-
Preparation of functionalized organozinc reagents can be challenging.
Stille Coupling: Tolerant but Toxic
The Stille coupling employs organotin (organostannane) reagents.[14] A key advantage of this method is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups.[14][15]
Mechanism: The mechanism follows the familiar pattern of oxidative addition, transmetalation with the organostannane, and reductive elimination.[1][4]
Caption: Catalytic cycle of the Stille coupling.
Advantages:
-
Excellent tolerance for a wide variety of functional groups.[1]
Disadvantages:
-
The high toxicity of organotin compounds is a major drawback.[14][16][17]
-
Removal of tin byproducts can be difficult.[16]
Hiyama Coupling: A Less Toxic Silicon-Based Alternative
The Hiyama coupling utilizes organosilicon reagents, which are significantly less toxic than their organotin counterparts.[1][18] This reaction requires an activating agent, typically a fluoride source, to facilitate transmetalation.[1][19]
Mechanism: The catalytic cycle is similar to other cross-coupling reactions, with the key difference being the fluoride-mediated activation of the organosilane for transmetalation.[1][19]
Advantages:
-
Low toxicity of organosilicon reagents and byproducts.[1]
-
Organosilanes are readily available and relatively inexpensive.[1]
Disadvantages:
-
Requires an activating agent (e.g., fluoride), which can limit functional group compatibility.[19]
-
The reaction can be sensitive to the nature of the silane substituent.
Performance Comparison: A Data-Driven Overview
The choice of coupling method often depends on a balance of factors including yield, reaction conditions, substrate scope, and safety. The following table provides a comparative summary based on typical experimental outcomes for biphenyl synthesis.
| Feature | Suzuki Coupling | Ullmann Reaction | Negishi Coupling | Stille Coupling | Hiyama Coupling |
| Typical Yield | High to Excellent (often >90%)[20][21] | Low to Moderate[6] | High to Excellent[13] | High to Excellent[15] | Moderate to High[18][22] |
| Reaction Temp. | Room Temp. to moderate heating[5] | High (>200 °C)[6] | Room Temp. to mild heating[13] | Room Temp. to moderate heating | Moderate to high heating |
| Functional Group Tolerance | Very Good[5] | Poor | Excellent[11][12] | Excellent[1] | Good (can be limited by fluoride)[19] |
| Reagent Stability | Good (Boronic acids)[3] | N/A | Poor (Organozincs)[9] | Excellent (Organostannanes)[14] | Good (Organosilanes) |
| Toxicity | Low[5] | Moderate (Copper) | Moderate (Zinc) | High (Tin)[14][16] | Low (Silicon)[1] |
Emerging Frontiers: C-H Activation
A more recent and highly attractive strategy for biphenyl synthesis involves the direct C-H activation of arenes.[23][24] This approach avoids the need for pre-functionalized starting materials (halides or organometallics), offering a more atom-economical and environmentally friendly route.[2][25] While still an area of active research, significant progress has been made in developing catalytic systems for the oxidative coupling of two C-H bonds.[26][27][28]
Experimental Protocols
To provide a practical context, the following are representative experimental procedures for the Suzuki and Negishi couplings.
Representative Suzuki Coupling Protocol
Synthesis of 4-Methoxybiphenyl
Caption: Experimental workflow for a Suzuki coupling.
-
To a round-bottom flask is added 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
A degassed solvent mixture of toluene, ethanol, and water (4:1:1, 5 mL) is added.
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Representative Negishi Coupling Protocol
Synthesis of 4-Methylbiphenyl
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol in THF) at 0 °C is added a solution of zinc chloride (1.2 mmol in THF). The mixture is stirred for 30 minutes at room temperature.
-
Coupling Reaction: In a separate flask, 4-iodotoluene (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) are dissolved in THF.
-
The freshly prepared phenylzinc chloride solution is added to the second flask at room temperature under a nitrogen atmosphere.
-
The reaction is stirred for 2 hours at room temperature.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography to yield 4-methylbiphenyl.
Conclusion
The Suzuki-Miyaura coupling remains the preeminent method for biphenyl synthesis due to its operational simplicity, mild conditions, and low toxicity.[3] However, a thorough understanding of the available alternatives is crucial for any synthetic chemist. The Negishi coupling offers superior reactivity for challenging substrates, while the Stille coupling provides exceptional functional group tolerance, albeit with significant toxicity concerns.[1][11] The Hiyama coupling presents a less toxic alternative to the Stille reaction.[1] For simpler systems, the classical Ullmann reaction can still be a viable option. Looking forward, direct C-H activation strategies hold the promise of even more efficient and sustainable routes to these valuable molecular scaffolds.[23] The optimal choice of method will always depend on the specific synthetic target, available resources, and the desired balance between reactivity, tolerance, and safety.
References
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Biaryl Synthesis via Electrooxidative Transition-Metal-Catalyzed C–H Activ
- A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross - Benchchem. (URL: )
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionaliz
- Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species - ACS Public
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymeriz
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: )
- Negishi coupling - Wikipedia. (URL: )
- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)
- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods - ResearchG
- Stille reaction - Wikipedia. (URL: )
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (URL: )
- Chemistry Ullmann Reaction - s
- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - RSC Publishing. (URL: )
- Ullmann Reaction - BYJU'S. (URL: )
- Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communic
- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide | Semantic Scholar. (URL: )
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: )
- Stille Coupling - Chemistry LibreTexts. (URL: )
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (URL: )
- Shape-selective activation of C-H bonds in synthesis of biaryls - Kemijski inštitut. (URL: )
- Stille Coupling - Organic Chemistry Portal. (URL: )
- Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. (URL: )
- Ullmann reaction - L.S.College, Muzaffarpur. (URL: )
- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing). (URL: )
- Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry - Benchchem. (URL: )
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - NIH. (URL: )
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC - NIH. (URL: )
- Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?
- Ullmann reaction - Wikipedia. (URL: )
- Formation of 4-nitro-biphenyl by the Negishi coupling.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- Org. Synth. 2011, 88, 197. (URL: )
- Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Public
- A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions - Benchchem. (URL: )
- Hiyama coupling - Wikipedia. (URL: )
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: )
- The synthesis of biphenyls via the Stille reaction, catalyzed by 17 wt%...
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A Spectroscopic Compass: Differentiating Positional Isomers of 4-Ethoxy-4'-hydroxybiphenyl
For researchers, scientists, and professionals navigating the intricate landscape of drug development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, compounds sharing an identical molecular formula but differing in the spatial arrangement of substituents, often exhibit remarkably divergent biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 4-Ethoxy-4'-hydroxybiphenyl and its positional isomers, offering a robust analytical framework for their unambiguous differentiation.
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of ethoxy and hydroxy functionalities opens avenues for diverse applications, from liquid crystal displays to pharmacologically active agents. However, the synthetic routes to these compounds can often yield a mixture of isomers, necessitating reliable analytical methods for quality control and characterization. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to establish a clear spectroscopic distinction between these closely related molecules.
The Isomeric Landscape: Structures Under Scrutiny
The primary compound of interest is this compound. For a comprehensive comparison, we will consider its positional isomers where the ethoxy group is situated at the 2'- and 3'-positions of the biphenyl core.
Caption: Molecular structures of this compound and its positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectra of the three isomers are predicted to exhibit distinct patterns in the aromatic region, arising from the different substitution patterns on the biphenyl rings.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | Ethoxy group: ~1.4 (t, 3H, -CH₃), ~4.1 (q, 2H, -OCH₂-)Aromatic protons: ~6.9 (d, 2H), ~7.4 (d, 2H), ~6.8 (d, 2H), ~7.5 (d, 2H) |
| 2-Ethoxy-4'-hydroxybiphenyl | Ethoxy group: ~1.3 (t, 3H, -CH₃), ~4.0 (q, 2H, -OCH₂-)Aromatic protons: More complex multiplets in the range of ~6.8-7.6 ppm due to loss of symmetry. |
| 3-Ethoxy-4'-hydroxybiphenyl | Ethoxy group: ~1.4 (t, 3H, -CH₃), ~4.1 (q, 2H, -OCH₂-)Aromatic protons: A more complex pattern of multiplets between ~6.8-7.5 ppm compared to the 4-ethoxy isomer. |
Causality Behind the Shifts:
-
This compound: The para-substitution on both rings leads to a relatively simple and symmetric pattern in the aromatic region, likely two sets of doublets for each ring.
-
2-Ethoxy-4'-hydroxybiphenyl: The ortho-ethoxy group will induce steric hindrance, potentially causing a twist in the biphenyl backbone. This, along with the asymmetric substitution, will result in a more complex and dispersed set of signals for the aromatic protons.
-
3-Ethoxy-4'-hydroxybiphenyl: The meta-substitution of the ethoxy group breaks the symmetry seen in the 4-ethoxy isomer, leading to a more intricate splitting pattern in the aromatic region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | Ethoxy group: ~15 (-CH₃), ~63 (-OCH₂-)Aromatic carbons: ~115-160 ppm, with distinct signals for the substituted and unsubstituted carbons. |
| 2-Ethoxy-4'-hydroxybiphenyl | Ethoxy group: ~15 (-CH₃), ~64 (-OCH₂-)Aromatic carbons: A larger number of distinct signals in the aromatic region compared to the 4-ethoxy isomer due to lower symmetry. The carbon bearing the ethoxy group will be shifted downfield. |
| 3-Ethoxy-4'-hydroxybiphenyl | Ethoxy group: ~15 (-CH₃), ~63 (-OCH₂-)Aromatic carbons: A more complex spectrum than the 4-ethoxy isomer, with unique chemical shifts for all aromatic carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. While all three isomers share the same functional groups (ether, hydroxyl, and aromatic rings), subtle differences in their vibrational frequencies can be expected due to the varied substitution patterns.[2]
Predicted Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch (Ether) | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~3200-3600 (broad) | ~1240 | ~3030 | ~1600, ~1500 |
| 2-Ethoxy-4'-hydroxybiphenyl | ~3200-3600 (broad) | ~1245 | ~3040 | ~1605, ~1505 |
| 3-Ethoxy-4'-hydroxybiphenyl | ~3200-3600 (broad) | ~1242 | ~3035 | ~1602, ~1502 |
Interpretation of Vibrational Differences:
The O-H stretching band will be broad in all isomers due to hydrogen bonding. The most significant differences are likely to be observed in the "fingerprint region" (below 1500 cm⁻¹), where the out-of-plane C-H bending vibrations of the aromatic rings are sensitive to the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.[3]
Predicted UV-Vis Absorption Data (in Ethanol)
| Isomer | Predicted λmax (nm) |
| This compound | ~260-270 |
| 2-Ethoxy-4'-hydroxybiphenyl | ~250-260 |
| 3-Ethoxy-4'-hydroxybiphenyl | ~255-265 |
Rationale for Absorption Maxima:
-
This compound: The para-para substitution allows for efficient electronic communication between the two rings, leading to a longer wavelength of maximum absorption.
-
2-Ethoxy-4'-hydroxybiphenyl: The ortho-ethoxy group can cause steric hindrance, leading to a loss of planarity between the two phenyl rings. This disruption of conjugation would result in a hypsochromic (blue) shift of the λmax compared to the 4-ethoxy isomer.
-
3-Ethoxy-4'-hydroxybiphenyl: The meta-substitution will have a less pronounced effect on the conjugation compared to the ortho-isomer, resulting in a λmax that is likely intermediate between the 4- and 2-ethoxy isomers.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.[4]
Predicted Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 214 | 185 ([M-C₂H₅]⁺), 157 ([M-C₂H₅O]⁺), 128 |
| 2-Ethoxy-4'-hydroxybiphenyl | 214 | 185 ([M-C₂H₅]⁺), 157 ([M-C₂H₅O]⁺), 128 |
| 3-Ethoxy-4'-hydroxybiphenyl | 214 | 185 ([M-C₂H₅]⁺), 157 ([M-C₂H₅O]⁺), 128 |
Distinguishing Isomers by Fragmentation:
While the primary fragmentation pathways involving the loss of the ethyl group from the ethoxy moiety are expected to be common to all isomers, the relative intensities of the fragment ions may differ. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments could reveal more subtle differences in the fragmentation patterns, aiding in isomer differentiation.[3]
Experimental Protocols: A Guide to Data Acquisition
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45° pulse width, a 2-second relaxation delay, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent such as ethanol.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300) to observe the molecular ion and key fragment ions.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous differentiation of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, IR, UV-Vis, and Mass Spectrometry that enables a confident and comprehensive characterization. The predicted differences in chemical shifts, coupling patterns, absorption maxima, and fragmentation behavior provide a robust roadmap for researchers to navigate the subtle yet significant structural variations among these isomers. By understanding the underlying principles that govern these spectroscopic signatures, scientists can ensure the purity and identity of their compounds, a fundamental requirement for advancing research and development in the pharmaceutical and materials science industries.
References
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- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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A Comparative Guide to the Validation of 4-Ethoxy-4'-hydroxybiphenyl Purity by qNMR
A Senior Application Scientist's Perspective on Achieving Metrological Rigor in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For an API intermediate like 4-Ethoxy-4'-hydroxybiphenyl, precise purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, principally High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR as a primary analytical method.
The Imperative for Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be fraught with unseen risks.[1] Orthogonal methods, which are based on different chemical or physical principles, offer a more robust and comprehensive evaluation of a compound's purity.[1][2] The cross-validation of a spectroscopic method like qNMR with a chromatographic method like HPLC provides a high degree of confidence in the reported purity value, ensuring a more complete picture of the analyte and its impurity profile.[1][2]
The Ascendancy of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) as a primary method for purity determination.[3][4][5][6][7] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR is a primary ratio method.[3][8] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification without the need for an identical reference standard for the analyte.[3][9][10]
The fundamental principle of qNMR lies in comparing the integrated signal area of the analyte with that of a certified internal standard of known purity.[9][11] This direct relationship between signal intensity and molar concentration provides a metrologically traceable result, making qNMR a "gold standard" for quantitative analysis.[12]
Experimental Protocol: qNMR Purity Determination of this compound
This section details a step-by-step methodology for the purity assessment of this compound using ¹H-qNMR.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is a critical step that directly influences the accuracy, reproducibility, and robustness of the qNMR results.[12][13][14] An ideal internal standard should possess the following characteristics:
-
High Purity: The internal standard must have a certified purity of ≥99%.[13]
-
Chemical Stability: It should not react with the analyte, the solvent, or itself under the experimental conditions.[10][12]
-
Non-overlapping Signals: The NMR signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.[11][13][14]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[13][14]
-
Simple Spectrum: A simple spectrum with sharp singlets is preferable to minimize integration errors.[12]
For the analysis of this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its characteristic singlet in the downfield region of the ¹H NMR spectrum typically does not overlap with the aromatic signals of the analyte.
Step-by-Step qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance.[15][16][17]
-
Accurately weigh a suitable amount of the internal standard (e.g., Maleic Acid) to achieve a molar ratio of approximately 1:1 with the analyte.[10]
-
Dissolve both the sample and the internal standard in a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6).[15] Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The ¹H NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.[18]
-
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be used to ensure uniform excitation across the spectrum.[10]
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) must be used to ensure complete relaxation of all protons between scans.[12][18] A typical starting point is 30 seconds.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[1]
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[1][18]
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[1][18]
-
Integrate a well-resolved, non-overlapping signal of this compound and the chosen signal of the internal standard.
-
The purity of the analyte is calculated using the following equation[10][19]:
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the internal standard
-
analyte: Refers to this compound
-
IS: Refers to the Internal Standard
-
-
Visualizing the qNMR Workflow
Caption: Workflow for the purity determination of this compound by qNMR.
Comparative Analysis: qNMR vs. HPLC
While HPLC with UV detection is a workhorse in pharmaceutical analysis for its high sensitivity and separation capabilities, qNMR offers distinct advantages, particularly in the context of purity assessment of a primary reference material or a new chemical entity where a certified standard of the analyte is not yet available.[20][21][22]
| Parameter | qNMR | HPLC-UV | Rationale & Causality |
| Principle | Direct measurement of molar ratio based on the intrinsic properties of nuclei.[3][9] | Separation based on analyte partitioning between a mobile and stationary phase, with indirect detection.[2] | qNMR provides a more direct and fundamental measure of quantity, whereas HPLC relies on the analyte's response to a detector, which can be variable.[20] |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[9] | Typically requires a certified reference standard of the analyte itself for accurate quantification.[1][2] | This makes qNMR ideal for the purity assignment of new chemical entities or in-house primary standards.[22] |
| Accuracy & Precision | High accuracy and precision (RSD < 1%) are achievable with proper experimental design.[3][18] | High accuracy and precision are also achievable, but can be influenced by factors like column performance and detector linearity. | The direct nature of the qNMR measurement often leads to lower measurement uncertainty.[23] |
| Selectivity | High selectivity based on the chemical shift of individual protons. Overlapping signals can be a challenge.[12] | High selectivity based on chromatographic separation. Co-eluting impurities can be a problem. | Orthogonal selectivity makes these techniques complementary. |
| Sample Throughput | Relatively fast per sample (10-15 minutes), with no need for calibration curves.[17] | Can be slower due to the need for column equilibration, gradient elution, and generation of a calibration curve. | qNMR can be more efficient for the analysis of a small number of samples. |
| Impurity Detection | Can detect and quantify impurities at levels of ~0.1% and above.[18] | Generally offers better sensitivity for trace impurities, depending on their chromophores. | HPLC is often the preferred method for trace impurity analysis. |
| Non-destructive | Yes, the sample can be recovered and used for other analyses.[9] | No, the sample is consumed during the analysis. | This is a significant advantage of qNMR when dealing with precious or limited amounts of material. |
Conclusion: A Synergistic Approach to Purity Validation
Both qNMR and HPLC are powerful analytical techniques with their own unique strengths and limitations. For the definitive purity validation of this compound, a synergistic approach is recommended. qNMR serves as an excellent primary method for absolute purity determination, especially in the absence of a certified reference standard of the analyte. HPLC, with its high sensitivity, is invaluable for the detection and quantification of trace impurities. By employing both methods in a cross-validation strategy, researchers and drug development professionals can achieve a high level of confidence in the purity of their materials, ensuring the quality, safety, and consistency of the final drug product.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Introduction
4-Ethoxy-4'-hydroxybiphenyl is a key intermediate in the development of pharmaceuticals and advanced materials. Its molecular structure, featuring a biphenyl core with distinct ether and hydroxyl functionalities, makes it a versatile building block. However, the synthesis of this unsymmetrically substituted biphenyl can be challenging, with reproducibility often being a significant hurdle. This guide provides an in-depth comparison of common synthetic routes, moving beyond simple protocols to explain the causal factors that govern success and failure in the laboratory. We will dissect the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction, providing the experimental data and field-proven insights necessary for researchers to select and implement the most robust and reproducible method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached from two primary retrosynthetic disconnections: formation of the ether linkage on a pre-existing biphenyl core, or construction of the biphenyl C-C bond between two appropriately functionalized benzene rings. This leads us to two dominant strategies: the Williamson ether synthesis and the Suzuki-Miyaura coupling. A third, the Ullmann condensation, while historically significant for ether synthesis, is often less favored due to its typically harsh reaction conditions.
Method 1: Williamson Ether Synthesis
This classical SN2 reaction is a cornerstone of ether synthesis.[1][2][3][4] The strategy involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For the synthesis of this compound, the most logical starting material is 4,4'-dihydroxybiphenyl.
Causality Behind Experimental Choices:
The primary challenge in this approach is achieving selective mono-etherification. Since 4,4'-dihydroxybiphenyl is a symmetrical molecule with two equally reactive hydroxyl groups, the reaction can easily yield the desired mono-ethoxy product, the di-ethoxy byproduct, and unreacted starting material. Controlling the stoichiometry of the base and the ethylating agent is critical. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended.[5][6][7] A PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides, accelerating the reaction under milder conditions and improving yields.[5][7]
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dihydroxybiphenyl (1 equivalent), potassium carbonate (K₂CO₃, 1.1 equivalents) as the base, and tetrabutylammonium bromide (0.1 equivalents) as the PTC.
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
-
Reagent Addition: Add ethyl bromide or diethyl sulfate (1.05 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (typically 50-80°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.[1]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture and requires purification by column chromatography on silica gel to separate the desired mono-ether from the di-ether and starting material.
Data Summary: Williamson Ether Synthesis
| Parameter | Condition | Rationale / Expected Outcome |
| Starting Material | 4,4'-Dihydroxybiphenyl | Symmetrical molecule, leading to selectivity challenges. |
| Base | K₂CO₃, NaOH | Weaker bases like K₂CO₃ can offer better control than stronger bases. |
| Ethylating Agent | Ethyl bromide, Diethyl sulfate | Primary halides are optimal for the SN2 reaction.[2] |
| Catalyst | Tetrabutylammonium Bromide (PTC) | Enhances reaction rate and allows for milder conditions.[6] |
| Solvent | Acetone, DMF | Polar aprotic solvents are ideal for SN2 reactions.[4] |
| Typical Yield | 40-60% (of mono-ether) | Highly dependent on reaction control and successful purification. |
| Key Side Product | 4,4'-Diethoxybiphenyl | Due to the symmetrical nature of the starting material. |
| Reproducibility | Moderate | Highly sensitive to stoichiometry and reaction time. Purification is essential. |
Caption: Workflow for Suzuki-Miyaura Coupling.
Assessing Reproducibility: A Head-to-Head Comparison
| Feature | Williamson Ether Synthesis | Suzuki-Miyaura Coupling | Assessment |
| Overall Yield & Purity | Moderate (40-60%) | High (75-95%) | Suzuki is superior. The reaction is cleaner with fewer major byproducts. |
| Reproducibility | Moderate | High | Suzuki is more reproducible. Its primary variable is maintaining an inert atmosphere, which is a standard laboratory practice. The Williamson route's outcome is highly sensitive to minor changes in stoichiometry. |
| Reaction Conditions | Mild to Moderate (50-100°C) | Mild to Moderate (80-100°C) | Both methods operate under reasonably mild conditions. |
| Key Challenge | Selective mono-alkylation | Maintaining an inert atmosphere | The selectivity issue of the Williamson synthesis is a more fundamental chemical challenge than the procedural requirement of an inert atmosphere for the Suzuki coupling. |
| Purification | Challenging (separation of three similar compounds) | Straightforward (removal of catalyst and minor side products) | Suzuki is easier to purify. The greater difference in polarity between the product and potential side products simplifies chromatography. |
| Cost & Scalability | Lower catalyst cost (PTC vs. Palladium) | Higher catalyst cost | For small-scale research, the higher yield and reproducibility of the Suzuki often outweigh the catalyst cost. For large-scale industrial applications, the cost of palladium could be a factor. |
Conclusion and Recommendation for Researchers
For laboratory-scale synthesis where high purity and reproducibility are paramount, the Suzuki-Miyaura cross-coupling reaction is the superior and recommended method for preparing this compound. Its ability to avoid the issue of selective etherification by constructing the C-C bond between two differentially functionalized precursors leads to a cleaner reaction profile, simpler purification, and more consistent, higher yields.
While the Williamson ether synthesis is a valuable tool in the organic chemist's arsenal, its application to symmetrical diols like 4,4'-dihydroxybiphenyl presents inherent challenges in reproducibility due to the difficulty in controlling the mono-alkylation step. While feasible, it requires significantly more optimization and rigorous purification to achieve a comparable outcome to the Suzuki coupling. Therefore, for researchers and drug development professionals seeking a reliable and robust route to this compound, the investment in palladium catalysis and adherence to inert atmosphere techniques will yield the most dependable results.
References
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- Phase transfer catalysts – Knowledge and References - Taylor & Francis
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- Industrial Phase-Transfer C
- Key Synthesis Routes and Purification Methods for 4-Fluoro-4'-hydroxybiphenyl
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 4-Ethoxy-4'-hydroxybiphenyl
Introduction
4-Ethoxy-4'-hydroxybiphenyl is a crucial intermediate in the synthesis of pharmaceuticals, liquid crystals, and high-performance polymers. Its molecular structure, featuring a biphenyl core with distinct ether and hydroxyl functionalities, imparts unique properties essential for these applications. The efficient and selective synthesis of this biaryl compound is a topic of significant interest for researchers and process chemists. The selection of an appropriate catalytic system is paramount, directly influencing reaction yield, purity, cost-effectiveness, and environmental impact.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound and related biaryl compounds. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of Palladium-catalyzed Suzuki-Miyaura coupling, its Nickel-catalyzed variant, and the classic Copper-catalyzed Ullmann reaction. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic needs.
Comparative Analysis of Catalytic Systems
The formation of the central C-C bond in this compound is typically achieved via cross-coupling reactions. The most prominent methods involve palladium, nickel, or copper catalysts, each with a distinct profile of advantages and limitations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method for C-C bond formation in modern organic synthesis.[1] Its power lies in its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2] The reaction typically couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4]
For the synthesis of this compound, two primary routes are viable:
-
Route A: Coupling of 4-ethoxyphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol).
-
Route B: Coupling of 4-ethoxy-halobenzene (e.g., 4-bromoethoxybenzene) with 4-hydroxyphenylboronic acid.
The catalytic cycle, shown below, involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium on carbon (Pd/C).[3][5] The choice of ligand, typically a phosphine like triphenylphosphine (PPh₃) or a more sophisticated biarylphosphine, is critical for stabilizing the catalyst and promoting the reaction steps.[6][7]
Nickel-Catalyzed Suzuki-Miyaura Coupling
As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.[3] Nickel-catalyzed Suzuki couplings can often be used to couple challenging substrates, including aryl chlorides, which are less reactive with palladium.[3] The mechanism is analogous to the palladium-catalyzed version, but the reactivity profile of nickel necessitates different ligand systems, often ferrocenyl-based phosphines or N-heterocyclic carbenes (NHCs).[3] While highly effective, nickel catalysts can be more sensitive to air and moisture, sometimes requiring more stringent inert atmosphere techniques.
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann reaction is one of the oldest cross-coupling methods, traditionally involving the self-coupling of two aryl halide molecules at high temperatures with stoichiometric copper powder.[8][9] Modern variations, known as Ullmann condensations or Ullmann-type reactions, use catalytic amounts of soluble copper salts (e.g., CuI) and ligands (e.g., phenanthroline) to couple aryl halides with alcohols, amines, or thiols.[10][11]
To synthesize this compound, a C-O bond forming Ullmann-type reaction could be envisioned, coupling 4-hydroxybiphenyl with an ethylating agent or, more commonly, coupling 4-bromophenol with an ethoxide source. However, these reactions often require high temperatures (>150-200 °C) and polar aprotic solvents like DMF or NMP, which can limit functional group compatibility.[10] Despite these drawbacks, the low cost of copper makes it an attractive option for large-scale industrial processes where the starting materials are robust.[12]
Caption: A plausible catalytic cycle for a Copper-catalyzed C-O coupling reaction.
Performance Comparison
The following table summarizes key performance metrics for the different catalytic systems based on typical literature procedures for biaryl synthesis.
| Parameter | Palladium-Suzuki | Nickel-Suzuki | Copper-Ullmann (C-O) |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | NiCl₂(dppp), Ni(COD)₂ | CuI, Cu₂O, Cu powder |
| Catalyst Loading | 0.5 - 5 mol %[13][14] | 1 - 10 mol % | 5 - 20 mol % (catalytic) or stoichiometric |
| Typical Ligands | PPh₃, Biarylphosphines | Ferrocenylphosphines, NHCs | Phenanthroline, Proline, Diamines |
| Typical Solvents | Toluene, Dioxane, EtOH/H₂O[15] | THF, Dioxane, Toluene[3] | DMF, NMP, Nitrobenzene[10] |
| Typical Bases | K₂CO₃, K₃PO₄, Cs₂CO₃[6][15] | K₃PO₄, NaOtBu | K₂CO₃, Cs₂CO₃ |
| Temperature (°C) | 65 - 110 °C[15] | 80 - 130 °C | 120 - 210 °C[10] |
| Typical Yield | High (85-99%) | Good to High (70-95%) | Moderate to Good (60-90%) |
| Key Advantages | High yield, excellent functional group tolerance, vast substrate scope.[1] | Lower cost, effective for aryl chlorides.[3] | Very low catalyst cost, suitable for simple substrates on a large scale.[12] |
| Key Disadvantages | High catalyst cost, potential for phosphine-related side reactions.[16] | Higher sensitivity to air/moisture, potentially lower functional group tolerance. | Harsh reaction conditions, limited substrate scope, often requires high catalyst loading.[8][10] |
Detailed Experimental Protocols
To provide a practical framework, we present a detailed, self-validating protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Synthesis of this compound
This procedure is adapted from established methods for biaryl synthesis and represents a robust starting point for optimization.[6][15][17]
Reactants:
-
4-Bromophenol (1.0 eq)
-
4-Ethoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (4 mol %)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol, 4-ethoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
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- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. rsc.org [rsc.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Ethoxy-4'-hydroxybiphenyl
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialty chemicals like 4-Ethoxy-4'-hydroxybiphenyl requires a disposal protocol grounded in a clear understanding of its potential hazards and regulatory requirements. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of personnel and unwavering compliance with safety standards.
Core Principle: Hazard Assessment and Waste Classification
Causality Behind Precaution:
-
Aquatic Toxicity: Biphenyl and its derivatives are often toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is fundamentally incorrect and environmentally damaging to dispose of this compound via the sewer system.
-
Irritation Potential: Phenolic compounds can cause skin and eye irritation. The SDS for the related compound 4`-Hydroxy-4-biphenylcarbonitrile classifies it as a skin and eye irritant (Category 2).[2]
-
Ingestion Hazard: Many biphenyl derivatives are classified as harmful if swallowed.[1][2]
-
Combustible Solid: As a solid organic compound, it is likely combustible and may form explosive dust clouds if dispersed in the air in sufficient concentration.[1]
Based on this analysis, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for irritation and unknown long-term effects, a stringent PPE protocol is non-negotiable. The causality is simple: prevent all direct contact.
-
Eye Protection: Wear chemical safety goggles with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile) tested to a relevant standard such as EN 374 (Europe) or F739 (US).[1] Always inspect gloves before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate objectives are to contain the spill, protect personnel, and prevent environmental release.
For Minor Spills (Solid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Restrict Access: Keep unnecessary personnel away.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don PPE: Wear the full PPE described in Section 2.
-
Clean-Up: Gently sweep or scoop the solid material to avoid generating dust. Use dry clean-up procedures.[1]
-
Contain: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, labeled container for hazardous waste disposal.[1][5]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Wash the area with soap and water.
-
Report: Follow your institution's internal spill reporting procedures.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and managing this compound waste from the point of generation to its final pickup by trained professionals.
Step 1: Waste Segregation and Containerization
-
Principle of Segregation: Never mix incompatible wastes.[6] this compound waste should be collected separately from reactive, corrosive, or aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure, screw-top lid.[6] The container must be in good condition, free from damage or deterioration. For solid waste, a wide-mouth plastic pail or jar is often suitable.
-
Secondary Containment: Liquid waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak.[6]
Step 2: Hazardous Waste Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Required Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .[1]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
Composition: List all chemical constituents and their approximate percentages, including solvents.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").
-
Step 3: Waste Accumulation and Storage
-
Point of Generation: Waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of laboratory personnel.[7]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[6][7] This prevents the release of vapors and protects the container's contents.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed by EHS within three days.[1][7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full, contact your institution's EHS department to schedule a waste pickup.
-
Professional Disposal: Do not attempt to dispose of the chemical yourself. Hazardous waste must be handled and disposed of by a licensed waste disposal company in accordance with all federal, state, and local regulations.[5] The most common method for solid organic compounds is high-temperature incineration in a permitted facility.
Quantitative Data & Hazard Summary
| Property | Value / Classification | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 127972-27-4 | [7][8] |
| Molecular Formula | C₁₄H₁₄O₂ | Inferred from structure |
| Molecular Weight | 214.26 g/mol | [7] |
| Physical Form | Solid | General knowledge |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Inferred from similar compounds[1][2] |
| Skin Irritation | Category 2 (Irritant) | Inferred from similar compounds[2] |
| Eye Irritation | Category 2 (Irritant) | Inferred from similar compounds[2] |
| Aquatic Hazard | Likely Toxic to Aquatic Life | Inferred from similar compounds[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet: 4-Methoxybiphenyl.
- U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Molecular Dimensions. Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet: n-Dodecyltrichlorosilane.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet: 1,1,1-Tris(4-hydroxyphenyl)ethane.
- ChemicalBook. This compound CAS#: 127972-27-4.
- ChemicalBook. Safety Data Sheet: 4-HYDROXY-4'-METHOXYBIPHENYL.
- Fisher Scientific. Safety Data Sheet: 4`-Hydroxy-4-biphenylcarbonitrile.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 127972-27-4 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
